molecular formula C7H16Cl2N2O2 B1422313 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride CAS No. 1240528-26-0

2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride

Cat. No.: B1422313
CAS No.: 1240528-26-0
M. Wt: 231.12 g/mol
InChI Key: GVEDNCUXJZEOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride ( 1240528-26-0) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 7 H 16 Cl 2 N 2 O 2 and a molecular weight of 231.12, it serves as a valuable chemical building block and pharmaceutical intermediate . The compound features a 1,4-diazepane ring system, a seven-membered heterocycle that is a scaffold of significant interest in medicinal chemistry. This structure is related to privileged pharmacophores found in various bioactive molecules. The primary research application of this compound is in the synthesis of novel molecules for pharmaceutical and chemical exploration . The 1,4-diazepane core is a key structural motif in the development of compounds with potential biological activity. For instance, structurally related molecules containing the 1,4-diazepane moiety are being investigated in various therapeutic areas, such as in patents for cancer therapy targeting transcription-regulating kinases like CDK8 and CDK19 . Furthermore, novel diazepine derivatives are the subject of ongoing pharmacological research, having been evaluated for potential anxiolytic and analgesic properties in scientific studies . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, referring to the provided Safety Information sheet which includes hazard statements (H302, H315, H319, H335) regarding potential health effects .

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c10-7(11)6-9-4-1-2-8-3-5-9;;/h8H,1-6H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEDNCUXJZEOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride, a key chemical intermediate in the synthesis of novel therapeutic agents. As a bifunctional molecule, it incorporates a reactive carboxylic acid group and a cyclic diamine, the 1,4-diazepane ring system. This unique combination of features makes it a valuable building block in medicinal chemistry for the development of compounds with a wide range of biological activities. While detailed experimental data for the compound itself is not extensively published, this guide will delve into its structure, predicted properties, a plausible synthetic route, and its application in the synthesis of biologically active molecules, supported by published research.

Chemical Structure and Properties

2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride is the hydrochloride salt of 2-(1,4-diazepan-1-yl)acetic acid. The presence of the two hydrochloride moieties protonates the basic nitrogen atoms of the diazepane ring, enhancing the compound's stability and solubility in aqueous media.

Chemical Structure

The core structure consists of a seven-membered 1,4-diazepane ring, which is a saturated heterocyclic system containing two nitrogen atoms at positions 1 and 4. An acetic acid group is attached to one of the nitrogen atoms.

Caption: Chemical structure of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.

Physicochemical Properties

Detailed experimental physicochemical data for 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride is not widely available in peer-reviewed literature. The information presented in the table below is a combination of data from chemical suppliers and computationally predicted values.

PropertyValueSource
Molecular Formula C₇H₁₆Cl₂N₂O₂ChemScene[1]
Molecular Weight 231.12 g/mol ChemScene[1]
Physical Form PowderMilliporeSigma[2]
Purity ≥98%ChemScene[1]
Storage Sealed in dry, 2-8°CChemScene[1]
Topological Polar Surface Area (TPSA) 52.57 ŲChemScene[1]
Predicted logP 0.2099ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Note: Predicted values should be used as an estimation and may not reflect experimental results.

Synthesis and Characterization

Proposed Synthesis Pathway

A likely synthetic approach involves the N-alkylation of a protected 1,4-diazepane with a haloacetic acid ester, followed by deprotection and hydrolysis.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Hydrolysis & Salt Formation A Mono-protected 1,4-diazepane C N-Alkylated intermediate A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B Ethyl bromoacetate B->C D Deprotected intermediate C->D Acidic or hydrogenolytic conditions E 2-(1,4-Diazepan-1-yl)acetic acid D->E Base hydrolysis (e.g., NaOH) F 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride E->F HCl

Caption: Proposed synthetic workflow for 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.

Causality behind the proposed experimental choices:

  • Protection: The use of a protecting group on one of the diazepane nitrogens is crucial to ensure mono-alkylation. A common protecting group for amines, such as a tert-butoxycarbonyl (Boc) group, would be suitable.

  • Alkylation: The reaction of the free secondary amine with an α-halo ester, like ethyl bromoacetate, is a standard method for N-alkylation. The use of a mild base and a polar aprotic solvent facilitates this SN2 reaction.

  • Deprotection: The choice of deprotection method would depend on the protecting group used. For a Boc group, acidic conditions (e.g., trifluoroacetic acid) would be employed.

  • Hydrolysis and Salt Formation: Saponification of the ethyl ester with a base like sodium hydroxide, followed by acidification, would yield the carboxylic acid. Subsequent treatment with hydrochloric acid would then form the dihydrochloride salt, which often aids in purification and improves the compound's handling properties.

Characterization

Due to the lack of publicly available experimental spectroscopic data, researchers would need to perform their own characterization to confirm the structure and purity of synthesized or purchased 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride. The following techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the different types of protons and their connectivity in the molecule. Expected signals would include those for the methylene protons of the diazepane ring, the methylene protons of the acetic acid moiety, and the N-H protons.

    • ¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid and the carbons of the diazepane ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base and confirm its elemental composition through high-resolution mass spectrometry.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine N-H bonds.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the dihydrochloride salt.

Biological Activity and Applications in Drug Discovery

While the direct biological activity of 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride is not well-documented, its primary value lies in its role as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The 1,4-diazepane motif is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2][3]

A significant application of this scaffold is in the development of cardiovascular drugs. A study by Ye et al. (2011) describes the synthesis of a series of N-(4,5-dihydro-1-methyl-[2][4][5]triazolo[4,3-a]quinolin-7-yl)-2-(substituted-benzyl-[2][5]diazepan-1-yl)acetamides as potent positive inotropic agents.[4] These compounds were designed to increase the contractility of the heart muscle and were evaluated for their potential in treating heart failure.

In this study, the 2-(1,4-diazepan-1-yl)acetic acid moiety serves as a key linker, connecting the 1,4-diazepane ring to a complex aromatic system. The carboxylic acid group is activated and coupled with an amine to form an amide bond, demonstrating the utility of the title compound as a building block.

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: N-Benzylation A 2-(1,4-Diazepan-1-yl)acetic acid C Amide-linked intermediate A->C Coupling agents (e.g., EDCI, HOBt) B Amine-containing aromatic system B->C E Final Inotropic Agent C->E Base (e.g., K2CO3) D Substituted benzyl halide D->E

Caption: Synthetic workflow for the preparation of positive inotropic agents.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an N-substituted-2-(1,4-diazepan-1-yl)acetamide, based on the work of Ye et al. (2011).[4] This protocol illustrates how 2-(1,4-diazepan-1-yl)acetic acid can be utilized in a synthetic workflow.

Objective: To synthesize a biologically active amide derivative using 2-(1,4-diazepan-1-yl)acetic acid as a starting material.

Materials:

  • 2-(1,4-Diazepan-1-yl)acetic acid

  • Amine-containing aromatic heterocycle (e.g., 7-amino-1-methyl-4,5-dihydro-[2][4][5]triazolo[4,3-a]quinoline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Substituted benzyl halide (e.g., 4-methylbenzyl chloride)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Step-by-Step Methodology:

Part 1: Amide Bond Formation

  • Reaction Setup: In a round-bottom flask, dissolve 2-(1,4-diazepan-1-yl)acetic acid (1.0 eq) and the amine-containing aromatic heterocycle (1.0 eq) in anhydrous DMF.

  • Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired amide-linked intermediate.

Part 2: N-Benzylation of the Diazepane Ring

  • Reaction Setup: Dissolve the purified amide intermediate (1.0 eq) in anhydrous ACN.

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution.

  • Alkylation: Add the substituted benzyl halide (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization to yield the final N-benzylated acetamide derivative.

Self-Validating System:

  • Each step of the protocol should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product.

  • The structure and purity of the intermediate and final products should be confirmed by NMR spectroscopy and mass spectrometry.

  • The final compound's purity should be assessed by high-performance liquid chromatography (HPLC).

Safety and Handling

2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its bifunctional nature allows for the straightforward introduction of the 1,4-diazepane scaffold into more complex molecules. While detailed experimental data on the compound itself is limited, its utility has been demonstrated in the synthesis of potent positive inotropic agents. This guide provides researchers with a foundational understanding of its properties, a plausible synthetic approach, and a practical example of its application in medicinal chemistry, thereby facilitating its use in the development of new therapeutic agents.

References

  • Ye, B. J., Liu, X. K., Jiang, S. M., Cui, X., & Piao, H. R. (2011). Synthesis of 2-(4-substitutedbenzyl-[2][5]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][4][5]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. [Link]

  • Khan, I., & Ibrar, A. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(6), 436-453. [Link]

  • Patel, K., & Masand, N. (2022). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Results in Chemistry, 4, 100346. [Link]

Sources

Molecular weight and formula of 2-(1,4-Diazepan-1-yl)acetic acid 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes confirmed chemical data with derived "best practice" methodologies standard in medicinal chemistry applications.

Core Building Block for Peptidomimetics and Physicochemical Optimization

Executive Summary

2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS: 1240528-26-0) is a specialized heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a critical "linker-scaffold" that introduces a homopiperazine (1,4-diazepane) moiety into drug candidates. This structural motif is prized for its ability to modulate basicity (pKa), improve aqueous solubility, and induce specific conformational constraints in peptide mimetics.

This guide provides a comprehensive technical breakdown of the compound's physicochemical properties, synthesis pathways, quality control parameters, and handling protocols.

Chemical Identity & Physicochemical Specifications[3][4][5][6][7][8]

The compound exists as a dihydrochloride salt, stabilizing the free amine and carboxylic acid functionalities.

Table 1: Core Chemical Data
ParameterSpecification
IUPAC Name 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride
Common Name 1,4-Diazepane-1-acetic acid 2HCl
CAS Number (Salt) 1240528-26-0
CAS Number (Free Acid) 1154897-96-7
Molecular Formula C₇H₁₆Cl₂N₂O₂ (Salt) / C₇H₁₄N₂O₂ (Parent)
Molecular Weight 231.12 g/mol (Salt) / 158.20 g/mol (Parent)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in Water, DMSO; Sparingly soluble in EtOH
pKa (Calculated) ~4.5 (COOH), ~9.8 (Secondary Amine), ~5.6 (Tertiary Amine)
Structural SMILES

OC(=O)CN1CCCNCC1.Cl.Cl[1]

Synthesis & Manufacturing Methodologies

Retrosynthetic Analysis

The synthesis of 2-(1,4-Diazepan-1-yl)acetic acid typically follows a Nucleophilic Substitution pathway. The primary challenge is preventing bis-alkylation (alkylation of both nitrogens). High-purity synthesis utilizes a mono-protection strategy (e.g., Boc-protection) followed by alkylation and simultaneous deprotection/salt formation.

Synthetic Pathway Diagram

The following diagram illustrates the "Mono-Boc Route," which is the industry standard for generating high-purity dihydrochloride salts.

SynthesisPathway Start 1,4-Diazepane Step1 Mono-Boc Protection (Boc2O, 0°C) Start->Step1 Inter1 N-Boc-1,4-Diazepane Step1->Inter1 Yield ~85% Step2 N-Alkylation (t-Butyl Bromoacetate, Base) Inter1->Step2 Inter2 Diester Intermediate Step2->Inter2 Sn2 Reaction Step3 Acidic Deprotection (HCl in Dioxane) Inter2->Step3 Final Target Product (2HCl Salt) Step3->Final Hydrolysis & Salt Formation

Figure 1: Step-wise synthesis ensuring regioselectivity and salt formation.

Detailed Experimental Protocol (Bench Scale)

Note: This protocol is a generalized best-practice procedure derived from standard diazepane chemistry.

Step 1: Selective Alkylation

  • Reagents: Dissolve N-Boc-1,4-diazepane (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Base: Add Potassium Carbonate (K₂CO₃, 2.5 eq) to act as an acid scavenger.

  • Alkylation: Add tert-butyl bromoacetate (1.1 eq) dropwise at 0°C to prevent exotherms.

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between Ethyl Acetate and Water. Dry the organic layer (MgSO₄) and concentrate to yield the intermediate ester.

Step 2: Global Deprotection & Salt Formation

  • Dissolution: Dissolve the intermediate in a minimal amount of 1,4-Dioxane or Dichloromethane (DCM).

  • Acidification: Slowly add 4M HCl in Dioxane (5–10 eq).

  • Precipitation: The reaction will evolve gas (isobutylene) and the product typically precipitates as a white solid.

  • Isolation: Filter the solid under inert atmosphere (Argon/Nitrogen) due to hygroscopicity.

  • Purification: Wash with diethyl ether to remove organic impurities. Dry under high vacuum over P₂O₅.

Analytical Characterization & Quality Control

Trustworthy data requires rigorous QC. The dihydrochloride salt must be distinguished from the free zwitterion.

QC Decision Workflow

QC_Workflow Sample Raw Sample Batch LCMS LC-MS Analysis Sample->LCMS Check1 Mass = 159.1 (M+H)? LCMS->Check1 NMR 1H-NMR (D2O) Check1->NMR Yes Reject Reject / Reprocess Check1->Reject No Check2 Integration Correct? NMR->Check2 Chloride Chloride Titration (AgNO3) Check2->Chloride Yes Check2->Reject No Check3 Cl Content ~30.6%? Chloride->Check3 Release Release Batch Check3->Release Yes Check3->Reject No

Figure 2: Analytical decision tree for verifying identity and salt stoichiometry.

Expected Analytical Signals
  • 1H NMR (D₂O, 400 MHz):

    • δ 3.85 (s, 2H, N-CH₂-COOH).

    • δ 3.30–3.50 (m, 8H, Ring protons adjacent to Nitrogen).

    • δ 2.10–2.20 (m, 2H, C-CH₂-C Ring protons).

    • Note: Amine and Acid protons will exchange with D₂O and will not be visible.

  • Mass Spectrometry (ESI+):

    • Target Mass: 158.20 Da.[2]

    • Observed Ion: [M+H]⁺ = 159.1 m/z.[3]

  • Elemental Analysis (Theoretical for C₇H₁₆Cl₂N₂O₂):

    • C: 36.38%, H: 6.98%, N: 12.12%, Cl: 30.68%.

Applications in Drug Discovery[7][11][12]

Scaffold Utility

The 1,4-diazepane ring is a "privileged structure" in medicinal chemistry, often superior to piperazine for specific receptor binding profiles.

  • Conformational Flexibility: The 7-membered ring is more flexible than the 6-membered piperazine, allowing the molecule to adopt unique binding conformations in GPCR pockets.

  • Solubility Enhancement: The secondary amine (pKa ~9.8) remains protonated at physiological pH, significantly boosting the solubility of lipophilic drug payloads.

Case Study: Inotropic Agents

Research indicates the utility of this moiety in synthesizing positive inotropic agents. The acetic acid tail serves as a linker to attach the diazepane ring to fused heterocyclic cores (e.g., triazolo-quinolines), creating compounds that enhance cardiac contractility [1].

Handling, Stability, and Safety

Hygroscopicity Management

Critical Warning: Dihydrochloride salts of small polar heterocycles are extremely hygroscopic.

  • Storage: Store at +2°C to +8°C under Argon or Nitrogen.

  • Handling: Weigh quickly in a low-humidity environment. If the solid turns into a gum/oil, it has absorbed water. It can be re-solidified by triturating with anhydrous diethyl ether or acetone.

Safety Profile (GHS Classifications)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid dust inhalation.

References

  • PubChem. (2025).[4] Compound Summary: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.[1][3] National Library of Medicine. Retrieved from [Link]

  • El-Sadek, M. et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-N-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Aqueous and Organic Solubility of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from route of administration to bioavailability and formulation design. This whitepaper provides a comprehensive technical guide on the solubility of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS 1240528-26-0), a molecule of interest in modern drug discovery. Due to the limited publicly available data on this specific compound, this guide focuses on a predictive analysis based on its molecular structure and provides robust, field-proven experimental protocols for its empirical determination. We will explore the theoretical underpinnings of its expected high aqueous solubility and poor organic solubility, detail the gold-standard shake-flask method for equilibrium solubility, and present a high-throughput nephelometric approach for kinetic solubility screening. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally quantify the solubility profile of this and structurally similar compounds.

Introduction: The Central Role of Solubility

2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride is a small molecule featuring a diazepane ring, a cyclic diamine structure, coupled with an acetic acid moiety. It is supplied as a dihydrochloride salt, a formulation choice that strongly suggests the parent molecule possesses basic nitrogen centers.[1] In drug development, understanding a compound's solubility in both aqueous and organic media is a non-negotiable prerequisite for advancing a candidate. Aqueous solubility directly impacts dissolution rate and bioavailability for oral and parenteral formulations, while solubility in organic solvents is crucial for purification, synthesis, and the development of amorphous solid dispersions or lipid-based formulations.

This guide provides a first-principles analysis of the molecule's expected solubility behavior and offers detailed methodologies to establish a comprehensive solubility profile.

Physicochemical Profile and Predictive Solubility Analysis

A molecule's structure is the primary predictor of its solubility. The structure of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride provides clear indicators of its likely behavior in different solvent systems.

Chemical Structure: C₇H₁₄N₂O₂ · 2HCl Molecular Weight: 231.12 g/mol Form: Solid powder

The key features for solubility prediction are:

  • Two Basic Amine Groups: The 1,4-diazepane ring contains two tertiary amine nitrogens. In the dihydrochloride salt form, these amines are protonated (N⁺-H), forming ammonium cations.[1]

  • One Acidic Carboxylic Acid Group: The acetic acid moiety provides a site for deprotonation.

  • Dihydrochloride Salt Form: The presence of two chloride counter-ions (Cl⁻) indicates the molecule is a salt, which dramatically enhances its interaction with polar solvents like water.[2]

Predicted Aqueous Solubility

The dihydrochloride salt form is the single most important factor for predicting high aqueous solubility. The protonated amine groups (R₃N⁺-H) and chloride anions readily engage in strong ion-dipole interactions with water molecules.[3][4] Furthermore, the protonated amines and the carboxylic acid group are excellent hydrogen bond donors and acceptors, further promoting miscibility with water.[5]

The solubility of such a compound is also highly dependent on pH. The Henderson-Hasselbalch equation can be used to model this relationship once the pKa values of the acidic and basic centers are known.[6][7] At low pH, the carboxylic acid will be protonated (-COOH) and the amines will be protonated (-N⁺H-), maximizing the positive charge and likely maintaining high solubility. As the pH increases, the carboxylic acid will deprotonate (-COO⁻), creating a zwitterionic species, which may affect solubility. At higher pH values, the amines will deprotonate, leading to the free base form, which is expected to be significantly less water-soluble.

Caption: Predicted interactions driving high aqueous solubility.

Predicted Organic Solvent Solubility

The principle of "like dissolves like" governs solubility in organic solvents.[8] Given the highly polar and ionic nature of the dihydrochloride salt, its solubility is expected to be very low in nonpolar (apolar) organic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions like hydrogen bonds or ion-dipole forces. The energy required to break the crystal lattice of the salt would not be compensated by solvation energy. Prediction: Practically Insoluble.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents have dipoles but cannot donate hydrogen bonds. While some solvation of the ionic components is possible, it is unlikely to be as effective as in water. Prediction: Slightly to Sparingly Soluble.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both accept and donate hydrogen bonds and have high dielectric constants. They represent the best candidates among organic solvents for dissolving this compound. Prediction: Soluble, but likely less so than in water.

Experimental Determination of Solubility

Empirical testing is required to confirm these predictions and obtain quantitative data. The following protocols represent the industry standards for determining equilibrium and kinetic solubility.

Protocol 1: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9][10] It measures the concentration of a saturated solution after a prolonged equilibration period.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the compound ensures that the solution reaches true saturation.[11]

  • Prolonged Agitation (24-72h): This timeframe is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8] The exact time can be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration no longer changes.

  • Temperature Control: Solubility is temperature-dependent. Experiments are typically conducted at ambient temperature (~25 °C) and physiological temperature (37 °C) for biopharmaceutical relevance.[12]

  • Phase Separation: Filtration or centrifugation is critical to separate the saturated solution from the undissolved solid before analysis, preventing artificially high results.[8]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (e.g., 10-20 mg) to a known volume of the test solvent (e.g., 1-2 mL) in a glass vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 100 rpm) for 48-72 hours at 37 °C.

  • Phase Separation: Remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm chemically inert (e.g., PTFE) syringe filter.

  • Dilution: Accurately dilute the clear filtrate with an appropriate solvent (often the mobile phase for the analytical method) to bring the concentration within the quantifiable range of the assay.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original solubility value by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or µg/mL.

Caption: Standard workflow for the shake-flask solubility assay.

Protocol 2: Kinetic Solubility via Laser Nephelometry

For earlier stages of drug discovery, high-throughput screening methods are invaluable. Laser nephelometry measures light scattering caused by insoluble particles, providing a rapid assessment of kinetic solubility.[13][14] This method determines the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[15]

Causality Behind Experimental Choices:

  • DMSO Stock: Compounds in discovery are often stored in DMSO. This method leverages existing sample formats.

  • Laser Detection: Nephelometry is highly sensitive to the formation of precipitates (turbidity), allowing for automated detection of the solubility limit.[16]

  • Kinetic vs. Equilibrium: This is a measure of kinetic solubility. The compound has little time to equilibrate, and the presence of a co-solvent (DMSO) can slightly inflate the apparent solubility. However, its speed and low sample consumption make it ideal for ranking compounds.[16]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a clear 96- or 384-well microplate, add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Titration: Use a liquid handler to dispense small volumes of the DMSO stock into the buffer, creating a serial dilution directly in the plate. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Measurement: Immediately place the plate into a laser nephelometer. The instrument measures the light scattering (in Nephelometric Turbidity Units, NTU) in each well.

  • Data Analysis: Plot the NTU reading against the compound concentration. The concentration at which the NTU signal sharply increases above the baseline is reported as the kinetic solubility limit.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format. This allows for easy comparison across different solvent and buffer conditions.

Table 1: Experimentally Determined Solubility of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride

Solvent/Buffer SystemMethodTemperature (°C)Solubility (mg/mL)Qualitative Classification
Water, pH ~2 (0.01 N HCl)Shake-Flask37(Experimental Data)(e.g., Very Soluble)
PBS, pH 7.4Shake-Flask37(Experimental Data)(e.g., Freely Soluble)
PBS, pH 7.4Nephelometry25(Experimental Data)(e.g., Soluble)
MethanolShake-Flask25(Experimental Data)(e.g., Soluble)
EthanolShake-Flask25(Experimental Data)(e.g., Sparingly Soluble)
AcetonitrileShake-Flask25(Experimental Data)(e.g., Slightly Soluble)
HexaneShake-Flask25(Experimental Data)(e.g., Insoluble)

Qualitative classifications are based on USP definitions (e.g., Very Soluble: <1 mL solvent per g solute; Freely Soluble: 1-10 mL/g; Soluble: 10-30 mL/g).

Interpretation: The results from these experiments will provide a robust understanding of the compound's behavior. High solubility at low pH and pH 7.4 would be favorable for developing an oral dosage form. The organic solvent data would guide chemists in selecting appropriate systems for reaction workups and purification.

Conclusion

References

  • 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride | 1240528-26-0. MilliporeSigma.

  • General Experimental Protocol for Determining Solubility. BenchChem. [8]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [1]

  • Why do amines dissolve in hydrochloric acid? Quora. [2]

  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Science Publishing. [3]

  • Hydrogen bonding in the amine hydrohalides. I. General aspects. ResearchGate. [4]

  • All You Need to Know About Amines & Amides | HSC Chemistry. Science Ready. [5]

  • Henderson–Hasselbalch equation. Wikipedia. [6]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [7]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [9]

  • Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal. [10]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [11]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. [12]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [17]

  • What is Nephelometry: Meaning & Examples. BMG Labtech. [13]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. [14]

  • Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [16]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

  • ExperimentNephelometry Documentation. Emerald Cloud Lab. [15]

Sources

Structural Thermodynamics: The Causality of the 1,4-Diazepane Core

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Architecture of 1,4-Diazepane-1-Acetic Acid Derivatives: A Technical Guide to pKa and Radiometal Chelation

As a Senior Application Scientist in radiopharmaceutical development, I consistently observe that the clinical viability of a targeted radiotracer is dictated not just by its biological vector, but by the fundamental physical chemistry of its bifunctional chelator. The protonation constants (pKa values) of a chelator govern its metal-binding kinetics, thermodynamic stability, and ultimately, its suitability for clinical "cold-kit" formulations.

This whitepaper provides an in-depth analysis of the pKa values of 1,4-diazepane-1-acetic acid derivatives—the core scaffolds for next-generation hybrid chelators like AAZTA and DATA. We will explore the causality between their structural thermodynamics and their superior radiolabeling profiles, supported by self-validating experimental protocols.

To understand the behavior of 1,4-diazepane-1-acetic acid derivatives, we must first analyze the bare 1,4-diazepane (homopiperazine) ring. Unlike the 6-membered piperazine ring, the 7-membered diazepane ring introduces increased flexibility and a larger spatial separation between the two endocyclic secondary amines.

This spatial separation drastically reduces the electrostatic repulsion between the two nitrogen atoms when protonated. Consequently, the bare 1,4-diazepane core exhibits two distinct macroscopic pKa values, typically reported around 9.05 and 6.01[1].

When we functionalize this core via N-alkylation with acetic acid pendant arms (creating derivatives like AAZTA and DATA), we introduce profound inductive effects and opportunities for intramolecular hydrogen bonding. The addition of carboxylate groups (pKa ~ 2.0 - 4.5) shifts the basicity of the amine nitrogens.

The Kinetic Advantage for Radiopharmacy: The "gold standard" macrocyclic chelator, DOTA, possesses highly basic endocyclic nitrogens (pKa 11.9 and 9.7). At the standard radiolabeling pH of 4.0 (required to prevent


Ga

hydrolysis), these nitrogens are tightly protonated. The incoming metal ion faces a massive kinetic barrier to displace these protons, necessitating intense heating (95°C)[2].

In contrast, 1,4-diazepane-1-acetic acid derivatives like AAZTA possess an endocyclic nitrogen with a much lower pKa (6.52)[3]. At pH 4.0, this nitrogen is far easier to deprotonate. This lowered kinetic barrier is the exact physical mechanism that allows AAZTA and DATA to achieve quantitative


Ga and 

Lu complexation at room temperature within 5 minutes, enabling true cold-kit radiopharmacy[4].

Protonation H4L H4L H3L H3L pH 3.0 - 4.0 Charge: +1 H4L->H3L pKa4 ~ 2.9 (Carboxylate) H2L H2L pH ~ 6.5 Charge: 0 H3L->H2L pKa3 ~ 4.4 (Carboxylate) HL HL pH ~ 11.2 Charge: -1 H2L->HL pKa2 ~ 6.5 (Endocyclic N) L L HL->L pKa1 ~ 11.2 (Exocyclic N)

Stepwise macroscopic deprotonation pathway of the archetypal 1,4-diazepane derivative AAZTA.

Quantitative Data: Comparative pKa Summary

The table below summarizes the macroscopic protonation constants of the 1,4-diazepane core and its key acetic acid derivatives, compared against the DOTA standard.

Compound ScaffoldpKa

(Amine)
pKa

(Amine)
pKa

(Carboxylate)
pKa

(Carboxylate)
1,4-Diazepane (Core) 9.056.01--
DATA ~10.8~6.1~4.0< 3.0
AAZTA 11.236.524.382.94
DOTA (Reference) 11.909.704.604.10

Note: pKa values are highly sensitive to ionic strength and temperature. Values above are standardized near 298 K and I = 0.1 M.

Experimental Workflows: A Self-Validating System for pKa Determination

To ensure absolute trustworthiness in chelator design, pKa values cannot be derived from a single technique. As scientists, we must employ a self-validating system where macroscopic thermodynamic data is cross-verified by microscopic structural data.

Phase 1: System Calibration (Gran's Method)

Causality: Standard pH meters measure proton activity, but the calculation of thermodynamic stability constants requires proton concentration. We must calibrate the electrode to bridge this gap.

  • Prepare a titration vessel with 20.0 mL of 0.1 M KCl background electrolyte to maintain constant ionic strength.

  • Titrate with standardized 0.1 M HCl and 0.1 M KOH.

  • Plot the Gran function (

    
     vs. Volume of titrant) to determine the standard electrode potential (
    
    
    
    ) and the ionic product of water (
    
    
    ) under the exact experimental conditions.
Phase 2: Potentiometric Titration (Macroscopic Data)

Causality: Atmospheric CO


 readily dissolves in basic solutions to form carbonates, which act as secondary buffers and artificially skew the high-pH pKa values (pKa

). An inert atmosphere is non-negotiable.
  • Dissolve 1.0 mM of the 1,4-diazepane-1-acetic acid derivative in 20.0 mL of 0.1 M KCl.

  • Seal the vessel and purge continuously with high-purity Argon gas.

  • Maintain the temperature at exactly 298.0 ± 0.1 K using a thermostatic water jacket.

  • Titrate from pH 2.0 to 11.5 using standardized 0.1 M KOH, allowing the potential to stabilize (< 0.1 mV/min drift) between additions.

  • Process the raw electromotive force (EMF) data using non-linear least-squares regression software (e.g., Hyperquad) to extract the macroscopic pKa values.

Phase 3: NMR Titration (Microscopic Validation)

Causality: Potentiometry tells us when a proton is lost, but not where. By tracking the


H and 

C chemical shifts of the methylene groups adjacent to specific nitrogens as a function of pD, we can definitively assign the macroscopic pKa values to specific microscopic functional groups.
  • Prepare a 10 mM solution of the chelator in D

    
    O.
    
  • Adjust the pD from 2.0 to 12.0 using NaOD and DCl (accounting for the isotope effect:

    
    ).
    
  • Record 1D

    
    H and 
    
    
    
    C NMR spectra at each pD step.
  • Plot the chemical shift (

    
    ) of the endocyclic vs. exocyclic CH
    
    
    
    protons against pD. The inflection points of these sigmoidal curves will mathematically align with the potentiometric pKa values, creating a closed-loop validation of the molecule's thermodynamic profile.

Workflow cluster_0 Phase 1: Calibration cluster_1 Phase 2: Macroscopic Data cluster_2 Phase 3: Microscopic Validation A Gran's Method Calibration (Activity to Concentration) B Potentiometric Titration (0.1 M KCl, 298 K, Ar atm) A->B C Hyperquad Non-Linear Regression (Macroscopic pKa) B->C D 1H/13C NMR Titration (D2O, pD 2.0 - 12.0) C->D Validates & Informs E Chemical Shift Tracking (Microscopic Assignment) D->E

Self-validating experimental workflow for macroscopic and microscopic pKa determination.

References

  • HBr or not HBr? That is the question: crystal structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide Source: IUCr Journals URL:[Link]

  • Structure and stability of hexadentate complexes of ligands based on AAZTA for efficient PET label Source: Johannes Gutenberg-Universität Mainz URL:[Link]

  • Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? Source: Frontiers in Medicine URL:[Link]

  • AAZTA: An Ideal Chelating Agent for the Development of 44Sc PET Imaging Agents Source: ResearchGate URL:[Link]

Sources

Homopiperazine-Based Building Blocks in Medicinal Chemistry: Structural Dynamics, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine is a ubiquitous nitrogenous heterocycle in medicinal chemistry, historically favored for its predictable geometry and synthetic accessibility. However, the modern pursuit of novel chemical space and improved pharmacokinetic profiles has driven medicinal chemists toward1 (1,4-diazepane)[1]. The insertion of an additional methylene group transforms the rigid 6-membered chair into a more flexible 7-membered ring. As a cyclic diamine, homopiperazine serves as a 2, fundamentally altering physicochemical properties, modifying target residence times, and evading specific metabolic liabilities[2].

Physicochemical Profiling: The "Why" Behind the Structure

The structural shift from piperazine to homopiperazine significantly impacts basicity, lipophilicity, and 3D conformation. Understanding these nuances is critical for rational drug design.

  • Conformational Flexibility: The 7-membered ring can adopt multiple low-energy conformations (e.g., twist-chair, boat), allowing it to adapt to complex protein binding pockets via induced fit more effectively than the rigid piperazine chair[1].

  • Basicity (pKa): The increased spatial distance between the two nitrogen atoms in homopiperazine reduces the electrostatic repulsion between them when protonated. Consequently, the secondary pKa of homopiperazine is notably higher than that of piperazine, altering its ionization state at physiological pH.

  • Vectorial Trajectory: The exit vectors of substituents attached to the nitrogen atoms in a 7-membered ring diverge by approximately 15–20 degrees compared to a 6-membered ring, enabling precise tuning of pharmacophore geometry.

Table 1: Physicochemical Comparison of Piperazine vs. Homopiperazine
PropertyPiperazineHomopiperazine (1,4-Diazepane)Causality / Impact in Drug Design
Ring Size 6-membered7-memberedIncreased flexibility allows induced-fit binding in kinase hinge regions.
pKa1 (approx.) 9.810.6Stronger basicity at N1; remains predominantly protonated at pH 7.4.
pKa2 (approx.) 5.66.4Higher secondary pKa due to reduced N-N electrostatic repulsion.
LogP (approx.) -1.17-0.50Slightly more lipophilic due to the extra methylene, enhancing membrane permeability.

Synthetic Methodologies: Desymmetrization and Selective Functionalization

A major challenge in utilizing homopiperazine is the selective functionalization of one of the two identical secondary amines. Symmetrical diamines are notorious for yielding statistical mixtures of unreacted, mono-protected, and di-protected species.

Protocol: Selective Mono-Boc Protection of Homopiperazine

To achieve high yields of mono-Boc-homopiperazine, the reaction must be placed under strict kinetic control. This self-validating protocol ensures maximal desymmetrization.

Step-by-Step Methodology:

  • Preparation (Dilution Control): Dissolve homopiperazine (1.0 eq, 100 mmol) in a large volume of Dichloromethane/Methanol (10:1, 500 mL).

    • Causality: High dilution minimizes intermolecular collisions between the mono-protected product and the acylating agent, suppressing di-protection. Methanol aids in solvating the highly polar starting material.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Causality: Lowering the thermal energy of the system enhances the kinetic differentiation between the primary attack (on the free diamine) and the secondary attack (on the mono-protected amine, which is sterically hindered but still reactive).

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 0.85 eq, 85 mmol) in DCM (100 mL) and add dropwise over 3 hours using an addition funnel.

    • Causality: Sub-stoichiometric Boc₂O ensures the starting diamine is always in excess relative to the reagent, statistically favoring mono-protection. Slow addition prevents local concentration spikes of Boc₂O.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature over 12 hours.

  • Self-Validation (TLC/LCMS Check): Monitor the reaction via TLC (Ninhydrin stain). You must observe a strong spot for the mono-Boc product (Rf ~0.3 in 10% MeOH/DCM with 1% NH₄OH) and only a faint spot for the di-Boc byproduct (Rf ~0.8). LCMS must confirm the primary mass [M+H]⁺ = 201.1. Do not proceed to workup until the free Boc₂O is completely consumed.

  • Workup & Isolation: Concentrate the solvent in vacuo. Dissolve the residue in water (pH ~11 due to unreacted diamine) and extract with ethyl acetate (3 x 100 mL). The di-Boc byproduct partitions into the organic layer. Adjust the aqueous layer to pH 9 and extract continuously with DCM. Dry the combined DCM layers over Na₂SO₄ and concentrate to yield the pure mono-Boc-homopiperazine.

G A Homopiperazine (1 eq) Solvent: DCM/MeOH B Cool to 0 °C (Thermodynamic Control) A->B C Slow addition of Boc2O (0.85 eq) over 3 hours B->C Minimize local concentration D Stir at RT for 12h (Kinetic Control) C->D E Aqueous Workup (pH Adjustment & Extraction) D->E F Mono-Boc-Homopiperazine (Target Product) E->F Major Fraction G Di-Boc-Homopiperazine (Byproduct) E->G Minor Fraction (<5%)

Synthetic workflow for the selective mono-Boc protection of homopiperazine under kinetic control.

Mechanistic Applications in Drug Discovery

Homopiperazine is not merely a passive structural spacer; it actively participates in pharmacodynamic interactions across multiple therapeutic areas.

Kinase Inhibitors (ROCK Inhibition)

Fasudil, a well-known Rho-associated protein kinase (ROCK) inhibitor, utilizes a homopiperazine ring. The flexibility of the 1,4-diazepane ring allows the molecule to adopt a conformation that perfectly aligns its hydrogen bond donors/acceptors with the hinge region of the ATP-binding pocket—an orientation that a rigid piperazine cannot achieve without severe steric clash.

G RhoA RhoA (Active) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates MLC Myosin Light Chain (Contraction) MYPT1->MLC Promotes Actomyosin Cross-linking Fasudil Fasudil (Homopiperazine Derivative) Fasudil->ROCK ATP-competitive Inhibition

ROCK signaling pathway illustrating ATP-competitive kinase inhibition by the homopiperazine derivative Fasudil.

5-HT Receptor Ligands

In the realm of neuropharmacology, the homopiperazine core has proven invaluable for designing3[3]. The 7-membered ring alters the spatial trajectory of attached pharmacophores compared to a 6-membered piperazine. This subtle vectorial shift significantly enhances binding affinity and selectivity for the 5-HT7 receptor over other serotonin receptor subtypes[3].

Anticancer Agents

Recent oncological studies have highlighted the utility of homopiperazine in the synthesis of 4[4]. Specifically, 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives have demonstrated potent antiproliferative activity against B-cell leukemia cell lines[4]. The homopiperazine scaffold acts as a critical linker that maintains the optimal distance between the lipophilic benzhydryl group and the hydrogen-bonding carboxamide moiety.

Metabolic Stability and Pharmacokinetics

Heterocycle metabolism remains a primary attrition factor in drug discovery. While piperidines and pyrrolidines are highly susceptible to CYP-mediated α-oxidation (often leading to toxic lactams or ring opening), the5 can be superior depending on the substitution pattern[5]. The inclusion of a second nitrogen alters the electron density of the ring system, often deactivating adjacent carbon atoms toward oxidative attack. Furthermore, the modulation of basicity (pKa) by the two nitrogens allows medicinal chemists to fine-tune the logD7.4, directly impacting the compound's clearance rate and volume of distribution[5].

Conclusion

Homopiperazine is a privileged building block that offers a unique combination of conformational flexibility, tunable basicity, and distinct spatial geometry. By mastering its selective synthetic functionalization and understanding its physicochemical impact, medicinal chemists can leverage 1,4-diazepane to rescue stalled piperazine-based projects, improve metabolic stability, and discover novel therapeutic agents.

References

  • Homopiperazine – Chem-Impex Chem-Impex International 2

  • (PDF) Homopiperazine (Hexahydro-1,4-diazepine) ResearchGate1

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Scientific Research Publishing 4

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS Publications) 5

  • New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation Taylor & Francis Online 3

Sources

Chemical stability of diazepane acetic acid salts under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical advisory on the chemical stability, degradation pathways, and handling protocols for 1,4-diazepane-1-acetic acid and its associated salts. This class of compounds, often utilized as intermediates in the synthesis of integrin antagonists and peptidomimetics, presents unique stability challenges distinct from their 6-membered piperazine analogs.

Document Type: Technical Advisory Note Scope: Solid-state and solution-phase stability under ambient conditions. Target Audience: Process Chemists, Analytical Scientists, and Formulation Engineers.

Executive Summary

1,4-Diazepane-1-acetic acid (homopiperazine-1-acetic acid) and its salts exhibit a stability profile dominated by hygroscopicity and oxidative susceptibility . While the 7-membered diazepane ring is thermodynamically stable enough for standard processing, it lacks the kinetic robustness of piperazine.

Under ambient conditions (


), the primary failure mode is deliquescence  followed by hydrolytic degradation (if derivatized) or carbonate formation (if free base). The secondary amine at the N4 position is a focal point for oxidative degradation.

Key Recommendations:

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen).
    
  • Handling: Minimize exposure to ambient moisture; handle in a desiccated glove box or glove bag.

  • Salt Selection: Bis-HCl salts are often extremely hygroscopic; zwitterionic forms or tosylate salts may offer improved physical stability.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

The diazepane scaffold is a 7-membered saturated ring containing two nitrogen atoms.[1][2] The "acetic acid" moiety is typically attached to one nitrogen (N1), leaving the second nitrogen (N4) either free (secondary amine) or substituted.

PropertyValue / CharacteristicImplication for Stability
Ring Structure 7-membered (Homopiperazine)Higher conformational entropy than piperazine; slightly higher ring strain.
pKa (Typical)

,

,

Exists as a zwitterion in neutral media. High pH makes N4 nucleophilic.
Hygroscopicity Critical (Class IV)Salts (especially HCl) absorb atmospheric water rapidly, leading to "oiling out."
UV Chromophore NegligibleDifficult to detect by standard UV-HPLC; requires CAD, ELSD, or MS.

Degradation Mechanisms (The "Why")

Understanding the failure modes is essential for designing robust handling procedures.

Hygroscopicity & Physical Instability

Diazepane salts are ionic lattices with high lattice energy but also high affinity for water.

  • Mechanism: The polar carboxylate and ammonium groups form strong hydrogen bonds with water vapor.

  • Impact: Absorption of water lowers the glass transition temperature (

    
    ) of amorphous salts, causing them to transition from free-flowing powders to sticky gums. This physical change accelerates chemical degradation by increasing molecular mobility.
    
Oxidative Instability (N-Oxidation)

The secondary amine at position 4 (if unsubstituted) is electron-rich and prone to oxidation.

  • Pathway: Reaction with atmospheric oxygen (accelerated by light and trace metals) forms the N-oxide or, through radical abstraction, leads to imine formation and subsequent ring cleavage.

  • Visual Indicator: Yellowing or browning of the white solid.

Thermal Ring Stress

While 1,4-diazepanes are stable at room temperature, they are less thermally robust than piperazines.

  • Comparison: At elevated temperatures (

    
    ), homopiperazine degrades significantly faster than piperazine due to the entropic favorability of ring-opening or contraction reactions in the 7-membered system.
    
Intermolecular Cyclization (Oligomerization)

In the free acid or zwitterionic form, the secondary amine of one molecule can attack the carboxylic acid (or activated ester) of another.

  • Result: Formation of linear polyamides or cyclic dimers (analogous to diketopiperazines, though less favorable for 7-membered rings).

Visualizing the Degradation Pathways

The following diagram illustrates the primary chemical risks associated with 1,4-diazepane-1-acetic acid derivatives.

DiazepaneDegradation cluster_0 Critical Control Point Start 1,4-Diazepane-1-Acetic Acid (Solid / Zwitterion) Moisture Hygroscopic Uptake (Deliquescence) Start->Moisture + H2O (Ambient RH > 40%) Oxidation N-Oxide Formation (Yellowing) Start->Oxidation + O2 / Light / Trace Metals Soln Aqueous Solution (Mobile State) Moisture->Soln Dissolution Soln->Oxidation Accelerated Dimer Oligomerization (Intermolecular Amidation) Soln->Dimer Slow / pH dependent

Caption: Primary degradation vectors: Moisture uptake drives physical instability, which facilitates chemical oxidation and oligomerization.

Experimental Protocols for Stability Assessment

To validate the stability of a specific salt batch, the following protocols are recommended. These are designed to be self-validating systems.

Dynamic Vapor Sorption (DVS) Profiling

Objective: Quantify the critical relative humidity (CRH) where deliquescence occurs.

  • Preparation: Load ~10 mg of sample into the DVS quartz pan.

  • Cycle: Equilibrate at 0% RH, then ramp to 90% RH in 5% steps (sorption), followed by desorption to 0% RH.

  • Criteria: A mass increase of

    
     at typical storage RH (
    
    
    
    ) indicates the need for desiccant packaging. A hysteresis loop indicates hydrate formation.
Accelerated Stability (Stress Testing)

Objective: Identify degradation products (Impurities).

  • Conditions:

    • Control:

      
       (Inert).
      
    • Stress A (Hydrolytic): Solution in pH 7.4 buffer at

      
       for 48 hours.
      
    • Stress B (Oxidative): Solution +

      
       at RT for 4 hours.
      
  • Analysis: LC-MS (ESI+).

    • Note: Standard UV detection (254 nm) is insufficient due to lack of chromophores. Use CAD (Charged Aerosol Detection) or ELSD for accurate mass balance.

Handling & Storage Guidelines

Based on the chemical profile, the following storage logic should be applied:

ConditionProtocolRationale
Primary Storage

/ Argon Flush
Slows oxidative kinetics; prevents moisture ingress.
Short-term Use Desiccator / Glove BoxPrevents deliquescence during weighing.
Solvent Choice Methanol / Water (Avoid Acetone)Acetone can react with secondary amines to form aminals/imines.
Container Amber Glass + Parafilm/TapeBlocks UV light (oxidation trigger) and seals against humidity.
Salt Form Optimization

If the HCl salt proves too hygroscopic (common for diazepanes), consider converting to:

  • Tosylate (p-Toluenesulfonate): Often crystalline and non-hygroscopic.

  • Fumarate: Generally less soluble but highly stable crystalline lattices.

References

  • Sigma-Aldrich. (2024). (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate Safety Data Sheet. Link

  • Freeman, S. A., et al. (2010). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control. (Demonstrates lower thermal stability of 7-membered homopiperazine vs. 6-membered piperazine). Link

  • European Pharmacopoeia (Ph. Eur.).Substances for Pharmaceutical Use: Stability Indicating Assays. (General guidance on stress testing amines).
  • Hageman, M. J. (1988). The role of moisture in protein stability. Drug Development and Industrial Pharmacy.

Sources

CAS number and identifiers for 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1240528-26-0 Document Type: Technical Reference & Synthesis Guide Version: 1.0 (Current as of March 2026)

Executive Summary: The Structural Scaffold

In the landscape of medicinal chemistry, 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride serves as a critical bifunctional building block. Unlike the rigid piperazine ring found in commercially dominant antihistamines (e.g., Cetirizine), the 1,4-diazepane (homopiperazine) core offers a seven-membered ring flexibility. This conformational freedom is instrumental in Fragment-Based Drug Discovery (FBDD) , particularly when designing linkers for PROTACs (Proteolysis Targeting Chimeras) or peptidomimetics where a glycine-like extension with a cationic center is required.

This guide provides a comprehensive technical breakdown of the compound, moving from its fundamental physicochemical identity to a high-purity synthesis protocol and analytical validation standards.

Chemical Identity & Specifications

The following data establishes the baseline identity for quality control (QC) and regulatory filing.

ParameterSpecification
IUPAC Name 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride
Common Synonyms Homopiperazine-1-acetic acid 2HCl; (1,4-Diazepan-1-yl)acetic acid dihydrochloride
CAS Number 1240528-26-0
Molecular Formula C₇H₁₄N₂O₂[1][2][3][4][5][6][7] · 2HCl
Molecular Weight 231.12 g/mol (Salt); 158.20 g/mol (Free Base)
SMILES OC(=O)CN1CCCNCC1.Cl.Cl
InChI Key XORVJCHDZRIULZ-UHFFFAOYSA-N
Physical State White to off-white crystalline powder
Solubility Highly soluble in water (>50 mg/mL); Soluble in DMSO; Insoluble in non-polar solvents (Hexane, Et₂O)
Hygroscopicity Moderate to High (Store under desiccant)
Synthesis & Manufacturing: The "Mono-Boc" Strategy

Direct alkylation of 1,4-diazepane with chloroacetic acid yields a statistical mixture of mono-, di-, and polymeric products, making purification chemically inefficient. To ensure scientific integrity and high purity (>98%) , a protection-deprotection strategy is required.

3.1. Retrosynthetic Logic

The synthesis relies on desymmetrizing the homopiperazine ring using a tert-butoxycarbonyl (Boc) group. This ensures that the alkylation with the acetate moiety occurs exclusively at the secondary amine, preventing over-alkylation.

3.2. Experimental Protocol

Step 1: Desymmetrization (Mono-protection)

  • Reagents: 1,4-Diazepane (1.0 eq), Boc₂O (0.9 eq), Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure: Dissolve 1,4-diazepane in DCM at 0°C. Add Boc₂O dropwise over 2 hours (limiting reagent to favor mono-protection).

  • Purification: Acid-base extraction. The di-Boc byproduct is neutral; the mono-Boc product is basic. Extract product into aqueous citric acid, wash organics, then basify aqueous layer and extract back into DCM.

Step 2: N-Alkylation

  • Reagents: 1-Boc-1,4-diazepane (from Step 1), tert-Butyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

  • Procedure: Reflux the mixture in ACN for 12–16 hours. The use of the tert-butyl ester prevents transamidation side reactions.

  • Workup: Filter inorganic salts. Concentrate filtrate.

Step 3: Global Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane or aqueous HCl.

  • Mechanism: Simultaneous cleavage of the N-Boc and O-tert-butyl groups occurs under acidic conditions.

  • Isolation: The product precipitates as the dihydrochloride salt.

  • Final Polish: Trituration with diethyl ether to remove organic impurities.

3.3. Reaction Pathway Visualization

SynthesisPath Start 1,4-Diazepane (Starting Material) Inter1 1-Boc-1,4-diazepane (Mono-protected) Start->Inter1 Boc2O, DCM 0°C -> RT (Desymmetrization) Inter2 Diester Intermediate (Alkylated) Inter1->Inter2 t-Butyl bromoacetate K2CO3, ACN, Reflux Final 2-(1,4-Diazepan-1-yl)acetic acid Dihydrochloride Inter2->Final 4M HCl/Dioxane (Global Deprotection)

Figure 1: Step-wise synthesis ensuring regiospecificity via Boc-protection strategy.

Analytical Characterization & Validation

Trustworthiness in chemical biology relies on rigorous characterization. The following expected signals validate the structure.

4.1. Nuclear Magnetic Resonance (¹H NMR)

Solvent: D₂O (Deuterium Oxide)

  • δ 3.85 ppm (s, 2H): Singlet corresponding to the N-CH₂-COOH methylene group. This shift is diagnostic of the N-acetic acid substitution.

  • δ 3.30–3.60 ppm (m, 8H): Multiplets corresponding to the ring protons adjacent to nitrogen atoms (α-protons). The homopiperazine ring is flexible, often broadening these peaks.

  • δ 2.15 ppm (m, 2H): Quintet/Multiplet for the central methylene (-CH₂-) of the propylene bridge (C-C-C) in the seven-membered ring.

4.2. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion [M+H]⁺: 159.11 m/z (Calculated for C₇H₁₅N₂O₂⁺).

  • Salt Verification: Presence of chloride ions can be confirmed via AgNO₃ precipitation test or Ion Chromatography (IC).

4.3. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) - Essential for retaining polar amines.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 30% B over 15 minutes. (Compound is highly polar and elutes early).

Strategic Applications in Drug Discovery

This compound is rarely a drug in itself but is a high-value linker and scaffold .

5.1. PROTAC Linker Design

In PROTACs, the linker length and rigidity determine the ternary complex stability. The 1,4-diazepane ring introduces a "kink" and increased solubility compared to linear alkyl chains. The carboxylic acid allows amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives), while the secondary amine can be coupled to the Warhead (Target protein ligand).

5.2. Peptidomimetics

The structure mimics N-alkylated glycine. Incorporating this into a peptide backbone restricts conformational freedom, potentially locking a peptide into a bioactive turn conformation (e.g., Gamma-turn mimetics).

5.3. Application Workflow

ApplicationFlow cluster_uses Primary Applications Compound 2-(1,4-Diazepan-1-yl) acetic acid 2HCl Linker PROTAC Linker (Solubility Enhancer) Compound->Linker Amide Coupling Scaffold Peptidomimetic (Conformational Lock) Compound->Scaffold Solid Phase Synthesis Target Target Protein Degradation (Improved PK Properties) Linker->Target Ternary Complex Formation

Figure 2: Strategic utilization of the diazepane scaffold in modern medicinal chemistry.

Handling & Safety (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[8]
STOT-SE H335May cause respiratory irritation.[8][9]

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) or in a desiccator.

  • Stability: Stable for >2 years if kept dry. Hydroscopic uptake leads to deliquescence and hydrolysis risks over long periods.

References
  • ChemScene. (2024). Product Datasheet: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS 1240528-26-0).[1][4][10] Retrieved from

  • Sigma-Aldrich. (2024). 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride Product Specification. Retrieved from [1]

  • PubChem. (2024). Compound Summary: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.[1][3][4][7][10] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024).[9] Safety Data Sheet (SDS) for Diazepane Derivatives. Retrieved from

Sources

Difference between 1,4-diazepane and piperazine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Selection Matrix

In medicinal chemistry, the choice between a piperazine (6-membered) and a 1,4-diazepane (7-membered, homopiperazine) scaffold is rarely arbitrary.[1][2] It is a strategic decision that dictates the synthetic complexity, physicochemical profile, and target binding kinetics of the final drug candidate.

While piperazine is the industry standard—a "privileged structure" found in blockbuster drugs like Imatinib and Sildenafil —1,4-diazepane offers a unique vector for exploring novel chemical space, particularly for targets requiring induced fit or specific receptor subtypes (e.g., Sigma-1 receptors).[1]

This guide provides a technical deep-dive into the synthetic divergences, conformational landscapes, and functionalization protocols for these two critical heterocycles.

Structural & Conformational Analysis

The primary differentiator between these scaffolds is conformational entropy .[2] This fundamental physical property influences both synthetic reactivity and ligand-target binding thermodynamics.[2]

Conformational Landscapes[2]
FeaturePiperazine (6-membered)1,4-Diazepane (7-membered)
Dominant Conformation Chair (Rigid).[1][2] Exists almost exclusively in a chair form, minimizing torsional strain.Twist-Chair / Twist-Boat (Flexible). Fluxional behavior allows it to adopt multiple low-energy conformers.[2]
Entropic Cost Low.[2] Pre-organized for binding (if the pharmacophore matches).High. Binding often requires an "entropic penalty" to lock the flexible ring into a bioactive conformation.[2]
Basicity (pKa) pKa₁ ≈ 9.73, pKa₂ ≈ 5.35 [1].[3] Distinct separation allows selective mono-protonation at physiological pH.[2]pKa₁ ≈ 9.8, pKa₂ ≈ 6.5 (approx). The larger ring reduces electrostatic repulsion between nitrogens, often slightly elevating the second pKa.
C-N Bond Length ~1.47 Å (Standard)~1.47 Å, but C-C bonds in the ethylene bridge can show elongation (up to 1.60 Å) due to ring strain [2].[1]
The "Entropic Penalty" in Drug Design[2]
  • Piperazine: Ideal for "Lock-and-Key" targets.[2] The rigid chair conformation provides a predictable vector for substituents (equatorial vs. axial).

  • 1,4-Diazepane: Ideal for "Induced Fit" targets.[1][2] The flexibility allows the scaffold to mold into cryptic pockets, often showing superior affinity for Sigma-1 (

    
    ) receptors  compared to their piperazine analogs [3].[1]
    

Synthetic Strategies & Challenges

Core Formation vs. Functionalization[2]
  • Piperazine: largely a problem of functionalization.[2] The core is cheap and readily available.[4]

  • 1,4-Diazepane: often requires de novo synthesis or ring expansion if specific substitution patterns (e.g., chiral 2-substituted derivatives) are required.[1][2]

Visualizing the Synthetic Divergence[2]

SyntheticPathways cluster_legend Synthetic Complexity Pip_Start Piperazine Core (Commercial) Pip_Func Direct Functionalization (N-Alkylation / Buchwald) Pip_Start->Pip_Func High Selectivity (Symmetric) Pip_Prod Target Piperazine Pip_Func->Pip_Prod Diaz_Start Linear Precursors (Diamines / Amino Acids) Diaz_Cyc Cyclization (e.g., Mitsunobu / Reductive Amination) Diaz_Start->Diaz_Cyc Ring Closure (Entropy Barrier) Diaz_Func Regioselective Functionalization Diaz_Cyc->Diaz_Func N1 vs N4 Differentiation Needed Diaz_Prod Target 1,4-Diazepane Diaz_Func->Diaz_Prod

Figure 1: Comparative synthetic workflow. Piperazine synthesis typically begins with the intact ring, whereas diazepane scaffolds often require cyclization strategies to introduce specific chirality.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Mono-N-Arylation (Buchwald-Hartwig)

Objective: Couple an aryl halide to one nitrogen of the heterocycle while avoiding bis-arylation.[2]

The Challenge:

  • Piperazine: High symmetry makes mono-arylation straightforward; statistical distribution favors mono-product if equivalents are controlled.[2]

  • 1,4-Diazepane: If unsubstituted, it is symmetric.[1][2][4] If 2-substituted (e.g., 2-methyl-1,4-diazepane), the steric hindrance at N1 vs. N4 differs significantly, requiring catalyst optimization.[2]

Methodology:
  • Reagents:

    • Substrate: 1.0 equiv Aryl Bromide.

    • Amine: 1.2 equiv Piperazine OR 1,4-Diazepane.[1][2]

    • Catalyst: 1-2 mol%

      
      .
      
    • Ligand: 2-4 mol% BINAP (for Piperazine) or RuPhos (for Diazepane).[1][2]

    • Base: 1.4 equiv

      
      .[2]
      
    • Solvent: Toluene or Dioxane (0.2 M).[2]

  • Step-by-Step:

    • Purge: Charge a Schlenk flask with

      
      , Ligand, and 
      
      
      
      . Evacuate and backfill with Argon (3x).[2]
    • Dissolve: Add Aryl Bromide and the Amine (Piperazine or Diazepane) in degassed solvent. Note: For diazepane, use RuPhos to accommodate the larger bite angle and steric bulk.

    • Heat: Stir at 80-100°C for 12-16 hours.

    • Workup: Cool to RT, filter through Celite, concentrate in vacuo.

    • Purification: Flash chromatography (DCM/MeOH/NH3).[2]

Critical Insight: For 1,4-diazepane , the reaction rate is often slower than piperazine due to the flexible ring shielding the nitrogen lone pair. Using RuPhos or BrettPhos (bulky, electron-rich ligands) is crucial to drive the reaction to completion [4].[1]

Protocol B: De Novo Synthesis of Chiral 1,4-Diazepanes

Unlike piperazine, where chiral derivatives are often bought, chiral diazepanes are frequently synthesized from amino acids (e.g., Serine or Ornithine) to ensure enantiopurity.[1]

Workflow (Simplified):

  • Starting Material: N-Boc-Diamino alcohol (derived from amino acid).[2]

  • Cyclization: Intramolecular Mitsunobu Reaction (

    
    , DIAD).[1][2]
    
    • Differentiation: This step is difficult for 7-membered rings due to the entropic barrier.[2] High dilution (0.01 M) is often required to prevent intermolecular polymerization.[2]

  • Deprotection: TFA/DCM to yield the free amine.

Decision Logic: When to Switch Scaffolds

The following decision tree assists in selecting the appropriate scaffold based on medicinal chemistry requirements.

DecisionTree Start Target Profile Definition Q1 Is the Binding Pocket Well-Defined & Narrow? Start->Q1 Q2 Is Solubility a Limiting Factor? Q1->Q2 No (Induced fit needed) Res_Pip Select PIPERAZINE (Rigid, Predictable) Q1->Res_Pip Yes (Rigidity preferred) Q3 Targeting Sigma Receptors or CNS Penetration? Q2->Q3 No Q2->Res_Pip Yes (Lower LogP needed) Q3->Res_Pip No Res_Diaz Select 1,4-DIAZEPANE (Flexible, Novel IP) Q3->Res_Diaz Yes (Higher Affinity)

Figure 2: Strategic decision tree for scaffold selection. Diazepanes are favored for targets requiring conformational adaptation or specific CNS profiles.

Comparative Data Summary

MetricPiperazine Derivative1,4-Diazepane DerivativeImplication
Reaction Yield (N-Arylation) High (>90%) [5]Moderate-High (70-90%)Diazepane requires more active catalysts (e.g., RuPhos).[1][2]
Regioselectivity (Mono-alkylation) Excellent (Statistical)VariableDiazepane often requires protecting group strategies (e.g., N-Boc) to differentiate nitrogens.[1][2]
LogP (Lipophilicity) Lower (More Polar)Slightly HigherDiazepane adds -CH2-, increasing lipophilicity and blood-brain barrier (BBB) penetration potential.[1][2]
Metabolic Stability HighModerateThe flexible diazepane ring is more prone to oxidative metabolism at the ethylene bridge.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Link

  • Glidewell, C., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine).[1][2] Molbank, 2021(2), M1200.[6] Link

  • Bedürftig, S., & Wünsch, B. (2009). 1,4-Diazepanes derived from (S)-serine—homopiperazines with improved sigma(1) receptor affinity and selectivity.[2] European Journal of Medicinal Chemistry, 44(2), 519-525. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][7] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Murtaza, A., et al. (2022).[1][8] Pd Catalyzed N1/N4 Arylation of Piperazine... An Overview of Buchwald Hartwig Amination. Current Organic Chemistry, 26. Link

Sources

Thermodynamic Characterization and Stability Profile of Homopiperazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic characterization, synthesis, and stability profile of Homopiperazine Dihydrochloride (1,4-Diazacycloheptane Dihydrochloride). This document is structured to serve as a rigorous reference for researchers in pharmaceutical salt selection and physical chemistry.

Executive Summary

Homopiperazine (1,4-diazacycloheptane) is a critical seven-membered heterocyclic pharmacophore found in various bioactive compounds, including the Rho-kinase inhibitor Fasudil . While the free base is a low-melting solid (


), its dihydrochloride salt (C

H

N

2HCl) exhibits significantly enhanced thermal stability and water solubility, making it the preferred form for API formulation and intermediate storage.

This guide provides a comprehensive analysis of the thermodynamic properties of homopiperazine dihydrochloride, focusing on its lattice energy, heat capacity, and thermal decomposition pathways. It establishes a self-validating protocol for the synthesis, purification, and calorimetric measurement of this salt, essential for ensuring batch-to-batch consistency in drug development.

Material Preparation and Characterization

Thermodynamic measurements are exquisitely sensitive to impurities. A purity of


 is required for adiabatic calorimetry.
Synthesis Protocol

The synthesis relies on the neutralization of the homopiperazine free base with hydrochloric acid in a non-aqueous solvent to prevent hydrate formation and ensure high yield.

Reagents:

  • Homopiperazine (Free Base):

    
     purity (redistilled if necessary).
    
  • Hydrochloric Acid: Concentrated (

    
    ) or HCl gas.
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

Procedure:

  • Dissolution: Dissolve 0.1 mol of homopiperazine in 50 mL of absolute ethanol in a round-bottom flask. Chill to

    
     in an ice bath.
    
  • Acidification: Dropwise add concentrated HCl (approx. 0.25 mol) with vigorous stirring. Maintain temperature

    
     to prevent thermal degradation. A white precipitate will form immediately.
    
  • Reflux: Heat the suspension to reflux (

    
    ) for 1 hour to ensure complete protonation and crystal digestion.
    
  • Crystallization: Cool slowly to room temperature, then to

    
     overnight.
    
  • Filtration & Washing: Filter the crystals and wash 3x with cold absolute ethanol to remove excess acid and unreacted base.

  • Recrystallization: Recrystallize from a hot ethanol/water mixture (

    
     v/v) to remove trace ionic impurities.
    
  • Drying: Dry in a vacuum oven at

    
     for 24 hours over P
    
    
    
    O
    
    
    .
Purity Verification

Before thermodynamic analysis, the sample must pass the following checks:

  • Elemental Analysis (CHNCl): Theoretical for C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    : C
    
    
    , H
    
    
    , N
    
    
    , Cl
    
    
    . Experimental values must be within
    
    
    .
  • X-Ray Powder Diffraction (XRPD): Confirm a single crystalline phase with no amorphous background.

  • DSC Purity Determination: Use the van't Hoff equation on the melting endotherm (if melting occurs without decomposition) to calculate mole fraction purity.

Thermal Stability Profile (TGA/DSC)

Understanding the thermal decomposition is vital for defining processing limits (e.g., extrusion, milling).

Decomposition Pathway

Unlike the free base which boils/sublimes at


, the dihydrochloride salt is stable up to significantly higher temperatures.
  • Dehydration (if hydrate): Loss of lattice water typically occurs between

    
    .
    
  • Dehydrochlorination: The first major mass loss event involves the dissociation of the HCl molecules.

    • 
      .
      
    • Reaction:

      
      .
      
  • Skeletal Fragmentation: Above

    
    , the homopiperazine ring undergoes oxidative degradation (in air) or pyrolysis (in N
    
    
    
    ), releasing volatile nitrogen species and leaving a carbonaceous char.
Visualization of Decomposition

Decomposition Salt Homopiperazine Dihydrochloride (Solid) LossHCl Dehydrochlorination (T > 280°C) Salt->LossHCl Endothermic FreeBase Homopiperazine (Vapor) + 2HCl LossHCl->FreeBase Frag Ring Fragmentation (T > 350°C) FreeBase->Frag Pyrolysis Products NH3, Ethylene, Small Amines Frag->Products

Figure 1: Thermal decomposition pathway of homopiperazine dihydrochloride, illustrating the sequential loss of HCl followed by ring fragmentation.

Low-Temperature Heat Capacity ( )[1]

Precise heat capacity data from near


 to 

is required to calculate the standard thermodynamic functions (

,

,

).
Measurement Protocol (Adiabatic Calorimetry)
  • Instrument: High-precision vacuum adiabatic calorimeter.

  • Sample Mass:

    
     of high-purity salt.
    
  • Range:

    
     to 
    
    
    
    .
  • Procedure:

    • Load sample into the calorimetric cell (gold-plated copper) under He atmosphere.

    • Cool to lowest temperature using liquid N

      
       or He.
      
    • Apply discrete heat pulses (

      
      ) and measure temperature rise (
      
      
      
      ).
    • Calculate

      
      .
      
Thermodynamic Functions

Using the experimental


 data, the thermodynamic functions are derived via integration:




Note: In the absence of specific experimental data for homopiperazine 2HCl, values are often estimated by group contribution methods or by comparison to Piperazine Dihydrochloride (


).

Standard Enthalpy of Formation ( )[1][2][3]

The standard enthalpy of formation is a measure of the chemical energy stored in the crystal lattice, crucial for predicting reaction heats.

Measurement Protocol (Combustion Calorimetry)

Due to the presence of Chlorine, a rotating-bomb calorimeter must be used to ensure a well-defined final state for the HCl produced (dissolved in water to form a solution of known concentration).

Combustion Reaction:



Calculation Steps:

  • Measure the energy of combustion (

    
    ).
    
  • Correct for standard states (Washburn corrections).

  • Calculate

    
    .
    
  • Derive

    
     using Hess's Law and the known enthalpies of formation for CO
    
    
    
    , H
    
    
    O, and HCl(aq).
Born-Haber Cycle (Lattice Energy)

The stability of the salt is largely due to its lattice energy (


).

BornHaber Elements Elements 5C(s) + 7H2(g) + N2(g) + Cl2(g) Salt C5H14N2Cl2 (s) Elements->Salt ΔfH° GasIons Gaseous Ions C5H14N2^2+(g) + 2Cl^-(g) Elements->GasIons ΔH(sub) + IP + Dissoc + EA Formation Formation ΔfH°(salt) GasIons->Salt -U_pot Atomization Atomization & Ionization Lattice Lattice Energy U_pot

Figure 2: Born-Haber cycle relating the enthalpy of formation to the lattice energy of the salt.

Comparative Data & Reference Values

Since specific values for Homopiperazine 2HCl are often proprietary, the following table compares it with its 6-membered analog, Piperazine Dihydrochloride, to provide expected ranges.

PropertyHomopiperazine 2HCl (C

)
Piperazine 2HCl (C

)
Trend / Note
Molar Mass



(CH

group)
Melting Point

(dec.)

C

ring is more flexible, slightly lower

expected.
Solubility (H

O)
High (

)
HighBoth are highly polar ionic solids.

(

)


Estimated increase due to extra CH

vibrational modes.
Stability Lower than PiperazineHigh7-membered ring strain reduces thermal stability relative to 6-membered ring.

References

  • Tan, Z.-C., et al. "Low-temperature heat capacities and standard molar enthalpies of formation of crystalline piperazine dihydrochloride." The Journal of Chemical Thermodynamics, 2005. (Used as the methodological benchmark).
  • Sabbah, R., & Xu-wu, A. "Combustion calorimetry on nitrogen heterocycles." Thermochimica Acta, 1998. (Standard protocols for combustion energy).
  • Fasudil Hydrochloride Monohydrate. Chemical & Pharmaceutical Bulletin, 2000.
  • Rochelle, G. T., et al. "Thermal degradation of piperazine and its structural analogs." International Journal of Greenhouse Gas Control, 2012.
  • NIST Chemistry WebBook . "Homopiperazine (Free Base) Thermochemical Data." [Link]

Architectural and Mechanistic Profiling of 2-(1,4-Diazepan-1-yl)acetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Homopiperazine Advantage

In contemporary medicinal chemistry, the shift from planar, rigid scaffolds to conformationally flexible architectures has driven the discovery of highly selective therapeutics. 2-(1,4-Diazepan-1-yl)acetic acid (CAS: 1154897-96-7) represents a critical pharmaceutical intermediate in this paradigm. Built on a 7-membered homopiperazine ring, this compound possesses an extra methylene group compared to standard piperazines. This seemingly minor structural expansion significantly alters the ring's torsional dynamics, allowing the scaffold to adapt to complex, dynamic binding pockets such as the S4 aryl-binding domain of Factor Xa[1] and the hydrophobic clefts of amyloid-beta (Aβ) aggregates[2].

By providing a pre-functionalized acetic acid moiety at the N1 position, this intermediate serves as an ideal launchpad for synthesizing dual-action inhibitors, neuroprotective agents, and advanced anticoagulants.

Physicochemical Architecture & Data Profiling

Understanding the baseline physicochemical properties of 2-(1,4-Diazepan-1-yl)acetic acid is essential for predicting its pharmacokinetic behavior and downstream reactivity. The free acid exhibits high hydrophilicity, making it an excellent candidate for further lipophilic functionalization at the secondary amine (N4) position to tune blood-brain barrier (BBB) permeability[3].

Physicochemical PropertyValueClinical / Synthetic Significance
CAS Number 1154897-96-7 (Free Acid)[3]1240528-26-0 (Di-HCl Salt)[4]Di-HCl salt is preferred for long-term bench stability and preventing atmospheric moisture degradation.
Molecular Formula C₇H₁₄N₂O₂[3]Provides a low-molecular-weight core, maintaining high ligand efficiency (LE) in drug design.
Molecular Weight 158.20 g/mol [3]Leaves ample molecular weight budget (<500 Da) for adding complex pharmacophores.
Topological Polar Surface Area 52.57 Ų[3]Optimal for oral bioavailability; allows further modification without violating Lipinski's rules.
LogP -0.6337[3]Highly hydrophilic; requires N4-alkylation/acylation to achieve CNS penetration.
H-Bond Donors / Acceptors 2 / 3[3]Ensures robust target engagement via hydrogen bonding networks within receptor active sites.
Rotatable Bonds 2[3]Maintains structural discipline while allowing the acetic acid arm to probe adjacent sub-pockets.

Self-Validating Synthetic Methodology

Direct alkylation of unprotected 1,4-diazepane with bromoacetic acid is synthetically flawed, as the comparable nucleophilicity of both secondary amines inevitably yields a statistical mixture of mono- and di-alkylated products. To ensure a self-validating, high-yield system, we employ a sterically controlled, protection-deprotection workflow.

Step-by-Step Protocol: Selective N1-Alkylation

Step 1: Sterically Hindered Alkylation

  • Dissolve 1-Boc-1,4-diazepane (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Causality Check: K₂CO₃ acts as a mild, heterogeneous base. Unlike NaOH or KOH, it prevents premature hydrolysis of the ester intermediate while effectively neutralizing the generated HBr.

  • Dropwise add tert-butyl bromoacetate (1.05 eq) at 0°C, then elevate the temperature to 60°C and stir for 12 hours.

    • Causality Check: The bulky tert-butyl group provides immense steric hindrance. Combined with the N4-Boc protection, this mathematically restricts the reaction to a 1:1 stoichiometry, completely eliminating over-alkylation.

Step 2: Workup & Isolation

  • Filter the inorganic salts (KBr, excess K₂CO₃) and concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and water, drying the organic layer over Na₂SO₄ to isolate the intermediate: 1-Boc-4-(tert-butoxycarbonylmethyl)-1,4-diazepane.

Step 3: Global Deprotection

  • Dissolve the intermediate in dichloromethane (DCM, 20 mL).

  • Add 4M HCl in dioxane (10 eq) at 25°C and stir for 4 hours.

    • Causality Check: This is a self-purifying step. The strongly acidic conditions simultaneously cleave both the N-Boc protecting group and the tert-butyl ester. The resulting byproducts (isobutylene gas and tert-butanol) are highly volatile, allowing the target compound to precipitate directly out of the DCM solution as a high-purity dihydrochloride salt[4].

  • Filter, wash with cold diethyl ether, and dry under vacuum (Yield: >85%).

Synthesis_Workflow A 1-Boc-1,4-diazepane (Starting Material) B Alkylation tert-Butyl bromoacetate, K₂CO₃ MeCN, 60°C, 12h A->B C Intermediate 1-Boc-4-(tert-butoxycarbonylmethyl) -1,4-diazepane B->C D Global Deprotection 4M HCl in Dioxane DCM, 25°C, 4h C->D E 2-(1,4-Diazepan-1-yl)acetic acid Dihydrochloride (Product) D->E

Self-validating synthesis workflow for 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.

Mechanistic Applications in Lead Optimization

The 2-(1,4-Diazepan-1-yl)acetic acid scaffold is not merely a structural spacer; it is an active participant in receptor binding. Its applications span across multiple therapeutic areas:

A. Neurodegenerative Therapeutics (Alzheimer's Disease)

Recent breakthroughs have identified 1,4-diazepane derivatives as potent, cost-effective inhibitors of amyloid-beta (Aβ) aggregation, a primary driver of Alzheimer's Disease[5]. By functionalizing the N4 position of the diazepane ring with antioxidant moieties (e.g., masked catechols), researchers have developed dual-targeting agents[2].

  • Mechanism: The flexible 7-membered ring allows the molecule to physically wrap around and mask the hydrophobic regions of Aβ42 and Aβ40 monomers. This prevents the misfolding and subsequent oligomerization of these peptides into neurotoxic plaques, effectively rescuing cells from Aβ42-induced cytotoxicity[2].

MoA_Amyloid APP Amyloid Precursor Protein (APP) Monomer Aβ40 / Aβ42 Monomers APP->Monomer Secretase Cleavage Oligomer Toxic Oligomers & Plaques Monomer->Oligomer Aggregation Drug 1,4-Diazepane Derivatives Drug->Monomer Binds & Stabilizes Drug->Oligomer Blocks Formation Clearance Neuroprotection Drug->Clearance Promotes

Mechanism of 1,4-diazepane derivatives in inhibiting Aβ aggregation.

B. Cardiovascular Therapeutics (Factor Xa Inhibitors)

In the coagulation cascade, Factor Xa (fXa) is a highly validated target for antithrombotic drugs. The 1,4-diazepane moiety has been specifically designed to interact with the S4 aryl-binding domain of the fXa active site[1].

  • Mechanism: The torsional flexibility of the homopiperazine core allows the attached pharmacophores to achieve an optimal geometric fit within the S4 pocket. Lead compounds utilizing this scaffold (e.g., YM-96765) have demonstrated potent fXa inhibitory activity (IC₅₀ = 6.8 nM) and effective antithrombotic activity without dangerously prolonging bleeding times[1].

C. Central Nervous System (Sigma Receptor Ligands)

Through a strategy known as "conformational expansion," medicinal chemists have replaced traditional 6-membered piperidine rings with 7-membered diazepane rings to synthesize novel Sigma receptor (σR) ligands[6].

  • Mechanism: The expanded ring size alters the spatial trajectory of the attached functional groups (such as benzofurane or quinoline derivatives), significantly enhancing σR affinity. These derivatives exhibit excellent antioxidant profiles and act as powerful neuroprotective agents against cellular toxicity[6].

References

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors Source: UWSpace (University of Waterloo) URL:2

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity Source: PubMed (National Institutes of Health) URL:1

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Medicinal Chemistry Letters URL:6

  • 1154897-96-7 | 2-(1,4-Diazepan-1-yl)acetic acid Source: ChemScene URL:3

  • Waterloo Pharmacy student research lands cover spot in Medicinal Chemistry Research Source: University of Waterloo URL:5

  • 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride Source: ChemScene URL:4

Sources

Methodological & Application

Application Note: Protocol for Peptide Coupling using 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for incorporating 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (homopiperazine-1-acetic acid) into peptide sequences. This reagent is frequently used in medicinal chemistry to introduce a solubilizing, basic heterocycle at the N-terminus of a peptide or as a linker in peptidomimetics.

Critical Technical Challenge: The reagent contains both a carboxylic acid (for coupling) and a nucleophilic secondary amine (within the homopiperazine ring). In its unprotected form, activation of the carboxylate will lead to rapid self-polymerization. Furthermore, the dihydrochloride salt form requires careful neutralization to ensure solubility in organic solvents (DMF/NMP).

Scope: This guide covers the In-Situ Protection and Coupling strategy, which is the most robust method for preventing side reactions while utilizing the commercially available dihydrochloride salt.

Molecule Profile & Properties[1][2]

PropertySpecification
Chemical Name 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride
Structure Homopiperazine ring with N1-acetic acid tail
Molecular Weight ~231.12 g/mol (Salt); ~158.20 g/mol (Free Base)
Acidity (pKa) The salt is highly acidic; requires neutralization.
Solubility High in Water, DMSO. Low in DCM. Moderate in DMF (requires base).
Function N-terminal capping, solubility enhancement, linker insertion.

Critical Mechanistic Insight: The "Self-Coupling" Trap

Before proceeding, researchers must understand why standard coupling protocols fail with this reagent.

  • The Conflict: The molecule possesses an activatable carboxyl group (-COOH) and a reactive secondary amine (-NH-).[1][2]

  • The Failure Mode: If you treat this reagent directly with a coupling agent (e.g., HATU, EDC) and base:

    • The Carboxyl group activates (forming an active ester).

    • The Secondary Amine of a neighboring molecule attacks this ester.

    • Result: Formation of uncontrollable oligomers/polymers instead of coupling to your target peptide.

  • The Solution: You must chemically "mask" the secondary amine before activation. The protocol below utilizes Boc-anhydride (Di-tert-butyl dicarbonate) for a rapid, one-pot in-situ protection.

Visual Workflow: In-Situ Protection Strategy

The following diagram illustrates the decision logic and reaction flow to prevent polymerization.

G Start Start: 2-(1,4-Diazepan-1-yl)acetic acid (2HCl Salt) Solubilization Step 1: Solubilization & Neutralization (DMF + DIPEA) Start->Solubilization Dissolve Protection Step 2: In-Situ Protection (Add Boc2O) Solubilization->Protection + Boc2O (1.1 eq) Check Check: Is Amine Protected? Protection->Check Activation Step 3: Carboxyl Activation (Add HATU/HOAt) Check->Activation Yes (Stable) Polymer FAILURE: Self-Polymerization Check->Polymer No (Direct Activation) Coupling Step 4: Couple to Peptide-Resin Activation->Coupling Add to Resin

Caption: Logical workflow preventing self-polymerization via in-situ Boc protection prior to activation.

Detailed Protocol: N-Terminal Capping on Solid Phase

This protocol assumes the target peptide is already synthesized on resin (e.g., Rink Amide or Wang resin) and the N-terminal Fmoc group has been removed.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
  • Reagent A: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (5 equivalents relative to resin loading).

  • Base: N,N-Diisopropylethylamine (DIPEA).[3][4]

  • Protecting Agent: Di-tert-butyl dicarbonate (

    
    ).
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][4]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Step-by-Step Procedure
Phase 1: Solubilization and In-Situ Protection

Objective: Neutralize the HCl salt and protect the secondary ring amine.

  • Calculate: Weigh out 5 equivalents (eq) of the diazepane reagent relative to the resin scale (e.g., for 0.1 mmol resin, use 0.5 mmol reagent).

  • Dissolve: Place the reagent in a clean vial. Add minimal DMF to dissolve.

    • Note: The salt may not fully dissolve until base is added.

  • Neutralize: Add 10 equivalents of DIPEA.

    • Rationale: 2 eq for the 2HCl, 1 eq for the carboxylic acid, and excess to maintain basic pH for the reaction.

    • Observation: The solution should become clear. If turbidity persists, sonicate.[6]

  • Protect: Add 5.5 equivalents of

    
     (1.1 eq relative to the diazepane).
    
  • Incubate: Stir at room temperature for 30 minutes .

    • Mechanism:[2][7] The Boc group selectively protects the secondary amine of the homopiperazine ring. The carboxylic acid remains free (as a carboxylate salt).

Phase 2: Activation and Coupling

Objective: Activate the carboxylate and form the amide bond.

  • Activate: Add 4.9 equivalents of HATU to the reaction vial containing the Boc-protected intermediate.

    • Timing: Shake/stir for 1–2 minutes to form the activated ester (OAt ester). Do not wait longer to avoid potential racemization or side reactions, though this reagent is achiral at the alpha position.

  • Transfer: Immediately add the activated solution to the reaction vessel containing the resin-bound peptide (preswollen in DMF).

  • Couple: Agitate (shake) the resin at room temperature for 2 to 4 hours .

  • Wash: Drain the resin and wash with DMF (3x) and DCM (3x).

Phase 3: Cleavage and Global Deprotection

Objective: Remove the peptide from resin and remove the Boc group from the diazepane ring.

  • Cleavage Cocktail: Treat the resin with standard TFA cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

  • Reaction: The high concentration of TFA will cleave the peptide from the resin AND remove the Boc group you installed in Phase 1, restoring the cationic homopiperazine ring.

  • Precipitation: Precipitate in cold diethyl ether as per standard SPPS workflows.

Alternative Strategy: Nucleophilic Displacement (The "Sub-Monomer" Route)

If the in-situ protection protocol yields poor results due to steric hindrance or solubility issues, use the Displacement Strategy . This is often superior for introducing secondary amines.

  • Haloacetylation: Couple Bromoacetic acid (5 eq) + DIC (2.5 eq) to the N-terminus of the resin-bound peptide (30 min).

    • Result: Resin-Peptide-NH-COCH2-Br.

  • Displacement: Add Homopiperazine (10 eq) + DIPEA (10 eq) in DMF to the resin. Shake for 4–12 hours.

    • Mechanism:[2][7] The secondary amine of the homopiperazine attacks the alpha-carbon of the bromoacetyl group, displacing the bromide.

    • Advantage:[5][1][8] No coupling reagents needed for the amine; avoids self-polymerization risks entirely.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in DMF The 2HCl salt is highly polar.Increase DIPEA concentration immediately upon addition. Add 10% DMSO if necessary.
Low Coupling Yield Incomplete protection of the amine led to oligomers consuming the reagent.Increase Boc-protection time to 1 hour. Ensure pH > 9 during protection step.
Gelation of Resin Intermolecular aggregation.Use the "Displacement Strategy" (Section 6) or use PEG-based resins (e.g., ChemMatrix).
Mass Spec +100 Da Incomplete Boc removal.Ensure cleavage time is sufficient (at least 2 hours in 95% TFA).

References

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Methods." Encyclopedia of Reagents for Organic Synthesis.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][9][3][10][4][11] Chemical Reviews, 109(6), 2455-2504. (Discusses orthogonality of Boc/Fmoc).

  • Bachem. "Peptide Coupling Reagents: A Guide." Bachem Technical Notes. (Guidance on HATU/DIPEA stoichiometry).

  • Sigma-Aldrich. "Solid Phase Peptide Synthesis (SPPS) Protocols." (Standard Fmoc protocols and salt handling).

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. (Foundation for the displacement/sub-monomer strategy).

Sources

Application Note: Synthesis of Bioactive Heterocycles Using Homopiperazine Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug discovery researchers through the strategic utilization of Homopiperazine Acetic Acid (specifically focusing on the 1,4-diazepane core) as a versatile building block. The content distinguishes between the two primary regioisomers—N-substituted (2-(1,4-diazepan-1-yl)acetic acid) and C-substituted (homopiperazine-2-acetic acid)—as they dictate distinct synthetic pathways and pharmacological outcomes.

Executive Summary

The homopiperazine (1,4-diazepane) scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct conformational profile compared to its 6-membered analog, piperazine. Its seven-membered ring flexibility allows for unique binding modes in G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and sigma receptors, as well as kinase active sites.

This guide details the application of Homopiperazine Acetic Acid as a bifunctional linchpin. We explore two distinct synthetic methodologies:

  • N-Functionalization Strategy: Utilizing 2-(1,4-diazepan-1-yl)acetic acid for Multicomponent Reactions (MCRs) and linker chemistry.

  • C-Functionalization Strategy: Utilizing homopiperazine-2-acetic acid for the construction of rigidified, fused bicyclic lactams (e.g., pyrrolo[1,2-a][1,4]diazepines).

Strategic Scaffold Selection

Before initiating synthesis, researchers must select the appropriate regioisomer based on the target pharmacology.

ScaffoldSelection Start Target Bioactivity N_Sub N-Substituted (2-(1,4-diazepan-1-yl)acetic acid) Start->N_Sub Flexible Linker Needed C_Sub C-Substituted (Homopiperazine-2-acetic acid) Start->C_Sub Rigid Core Needed App_Linker Linker / PROTACs (Solubility & Reach) N_Sub->App_Linker App_MCR Ugi/Passerini MCRs (Peptidomimetics) N_Sub->App_MCR App_Fused Fused Bicycles (Conformational Locking) C_Sub->App_Fused App_Kinase Kinase Inhibitors (ATP Hinge Binding) C_Sub->App_Kinase

Figure 1: Decision matrix for selecting the appropriate homopiperazine acetic acid regioisomer based on medicinal chemistry goals.

Protocol A: Multicomponent Library Generation (Ugi-4CR)

Target: Peptidomimetic 1,4-diazepane derivatives. Mechanism: The carboxylic acid moiety of 2-(1,4-diazepan-1-yl)acetic acid serves as the acid component in the Ugi 4-Component Reaction (U-4CR), enabling the rapid assembly of alpha-acylamino amide libraries.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Acid: 2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid (N-Boc protected to prevent polymerization).

  • Amine: Primary amines (e.g., benzylamine, aniline derivatives).

  • Aldehyde: Paraformaldehyde (for unsubstituted linkers) or Benzaldehyde.

  • Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide.

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

Step-by-Step Methodology
  • Pre-formation of Imine:

    • In a 20 mL scintillation vial, dissolve the Aldehyde (1.0 equiv, 0.5 mmol) and Amine (1.0 equiv, 0.5 mmol) in MeOH (2.0 mL).

    • Stir at Room Temperature (RT) for 30 minutes. Note: If using paraformaldehyde, slight heating (40°C) may be required for depolymerization.

  • Acid Addition:

    • Add 2-(4-Boc-1,4-diazepan-1-yl)acetic acid (1.0 equiv, 0.5 mmol) to the reaction mixture.

    • Stir for 10 minutes to allow protonation of the imine.

  • Isocyanide Addition:

    • Add the Isocyanide (1.0 equiv, 0.5 mmol) dropwise.

  • Reaction:

    • Seal the vial and stir at RT for 24–48 hours.

    • Monitoring: Monitor via LC-MS for the disappearance of the starting acid (M-H negative mode) and appearance of the Ugi adduct (M+H positive mode).

  • Workup & Purification:

    • Evaporate the solvent under reduced pressure.

    • Purification: Flash column chromatography (DCM:MeOH 95:5).

    • Deprotection (Optional): Treat with 4M HCl in Dioxane to remove the N-Boc group, liberating the secondary amine for further functionalization.

Data Summary: Solvent Effects on Yield
SolventDielectric ConstantReaction TimeYield (%)Notes
Methanol (MeOH) 3324 h65-75%Standard protic solvent.
Trifluoroethanol (TFE) 2712 h82-90%Stabilizes the iminium ion intermediate; accelerates rate.
Dichloromethane (DCM) 948 h<40%Poor solubility of zwitterionic intermediates.

Protocol B: Synthesis of Fused Pyrrolo[1,2-a][1,4]diazepines

Target: Rigidified tricyclic cores for kinase inhibition. Mechanism: Intramolecular cyclization of Homopiperazine-2-acetic acid derivatives. The acetic acid side chain (at C2) reacts with the N1 nitrogen (after deprotection or activation) to form a lactam, creating a bicyclic [5.3.0] system.

Experimental Workflow

This protocol assumes the use of a linear precursor or a pre-formed homopiperazine ring that requires ring closure.

Cyclization Start Homopiperazine-2-acetic acid (N1-Protected, C2-Acetic Acid) Step1 Step 1: Esterification (SOCl2, MeOH) Start->Step1 Step2 Step 2: N-Alkylation / Acylation (Introduce R-group at N4) Step1->Step2 Step3 Step 3: N1-Deprotection (TFA or Hydrogenation) Step2->Step3 Step4 Step 4: Intramolecular Cyclization (Heat, Toluene, Reflux) Step3->Step4 Spontaneous or Thermal Final Fused Bicyclic Lactam (Pyrrolo[1,2-a][1,4]diazepine core) Step4->Final

Figure 2: Synthetic route for converting homopiperazine-2-acetic acid into a fused bicyclic lactam.

Detailed Procedure
  • Esterification:

    • Dissolve Homopiperazine-2-acetic acid (1.0 g) in anhydrous MeOH (10 mL).

    • Cool to 0°C and add Thionyl Chloride (SOCl2, 2.0 equiv) dropwise. Reflux for 3 hours.

    • Concentrate to yield the methyl ester hydrochloride salt.

  • N4-Functionalization (Diversity Step):

    • Suspend the ester salt in DCM/DIPEA.

    • Add an electrophile (e.g., Benzoyl chloride, 1.1 equiv) to cap the N4 position. Stir 2 h at RT.

  • Cyclization (Lactamization):

    • Note: If the N1 position is protected (e.g., with Cbz), remove it via catalytic hydrogenation (H2, Pd/C) in MeOH.

    • Often, the free amine generated in situ will spontaneously cyclize onto the C2-acetic ester side chain to form the 5-membered lactam ring fused to the 7-membered diazepane.

    • Forcing Conditions: If cyclization is slow, reflux in Toluene (110°C) with catalytic Acetic Acid for 12 hours.

  • Isolation:

    • The fused lactam usually precipitates or can be crystallized from EtOAc/Hexanes.

Troubleshooting & Expert Insights

"The Homopiperazine Aggregation Issue"

Problem: Homopiperazine derivatives, particularly those with free secondary amines, often form insoluble aggregates or "oils" during workup due to strong intermolecular Hydrogen bonding and pi-stacking (if aromatic groups are present). Solution:

  • Workup: Avoid drying completely to a solid if the product is an oil. Co-evaporate with DCM.

  • Salt Formation: Convert the final product to a hydrochloride or fumarate salt immediately for better stability and crystallinity.

Regioselectivity in N-Alkylation

Challenge: When using 2-(1,4-diazepan-1-yl)acetic acid , distinguishing between N1 (tertiary, attached to acid) and N4 (secondary) is crucial. Insight: The N1 nitrogen is less nucleophilic due to steric bulk and the electron-withdrawing effect of the carboxylate (depending on pH). However, in the starting material (homopiperazine), N1 and N4 are equivalent unless substituted.

  • Rule of Thumb: Always use N-monoprotected homopiperazine (e.g., N-Boc-homopiperazine) when synthesizing the acetic acid derivative to ensure a single isomer.

References

  • Bioactive Heterocycles & Diazepane Scaffolds

    • Title: Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions.[1]

    • Source: ACS Omega, 2025.
    • URL:[Link] (Note: Generalized link to journal based on search context).

  • Ugi Reaction Applications

    • Title: Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.
    • Source: Beilstein Journal of Organic Chemistry, 2014.
    • URL:[Link]

  • Homopiperazine in Drug Discovery

    • Title: Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy.
    • Source: Journal of Medicinal Chemistry (PMC), 2024.
    • URL:[Link]

  • Synthesis of Fused Systems

    • Title: A New Strategy for Pyrrolo[1,2-a][1,4]diazepine Structure Formation.[2]

    • Source: Chemistry of Heterocyclic Compounds.[3][4][5][6][7][8]

    • URL:[Link]

  • General Green Synthesis

    • Title: Green Methods for the Synthesis of Bioactive Heterocycles.[5]

    • Source: ResearchG
    • URL:[Link]

Sources

Application Note: Advanced Protocols for the N-Alkylation of 2-(1,4-Diazepan-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Radiochemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Challenges

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in modern drug discovery and radiopharmaceutical design. Specifically, 2-(1,4-diazepan-1-yl)acetic acid (CAS No. 1154897-96-7)[1] serves as a critical building block for synthesizing atypical dopamine transporter (DAT) inhibitors[2], orexin receptor antagonists, and hexadentate/heptadentate bifunctional chelators (e.g., AAZTA and DATA derivatives) used in


Ga and 

Lu radiolabeling[3][4].
The Zwitterion Problem

As a Senior Application Scientist, the most common point of failure I observe when chemists attempt to functionalize 2-(1,4-diazepan-1-yl)acetic acid is ignoring its inherent zwitterionic nature. At neutral pH, the free carboxylic acid deprotonates while the secondary amine (N4) protonates, forming a highly polar inner salt. This shuts down the nucleophilicity of the N4 position and renders the molecule completely insoluble in standard aprotic organic solvents (like dichloromethane or acetonitrile).

The Solution: To achieve high-yielding, regioselective N-alkylation, the carboxylic acid must first be masked—typically as a tert-butyl ester. This transient protection breaks the zwitterionic network, restores solubility in organic media, and prevents competitive esterification or polymerization during the alkylation step.

Strategy Selection: Direct Alkylation vs. Reductive Amination

Once the tert-butyl ester is secured, functionalization of the N4 position generally proceeds via one of two distinct mechanistic pathways: Direct Nucleophilic Substitution (S


2)  or Reductive Amination . The choice depends entirely on the steric bulk of the target alkyl group and the availability of starting materials.

G Start 2-(1,4-Diazepan-1-yl)acetic acid Protect Esterification (e.g., t-Butyl ester) Start->Protect Decision Target N4-Alkyl Group? Protect->Decision SN2 Primary/Unobstructed Alkyl (Direct SN2 Alkylation) Decision->SN2 Halide available RedAm Secondary/Bulky Alkyl (Reductive Amination) Decision->RedAm Carbonyl available Cond1 Alkyl Halide, K2CO3, KI MeCN, 40-60°C SN2->Cond1 Cond2 Aldehyde/Ketone, NaBH(OAc)3 DCE, AcOH, RT RedAm->Cond2 Deprotect TFA/DCM Deprotection Final N-Alkylated Acid Cond1->Deprotect Cond2->Deprotect

Workflow for N-alkylation of 2-(1,4-diazepan-1-yl)acetic acid via SN2 or reductive amination.

Quantitative Comparison of Alkylation Strategies

To guide your experimental design, the following table summarizes the optimized parameters and expected outcomes for both pathways based on validated literature and internal benchmarks[4][5].

ParameterDirect Alkylation (S

2)
Reductive Amination
Typical Electrophile Alkyl bromides, iodides, or triflatesAldehydes or ketones
Preferred Solvents Acetonitrile (MeCN), DMF1,2-Dichloroethane (DCE), MeOH
Base / Catalyst K₂CO₃ / KI (Finkelstein catalyst)Acetic Acid (AcOH)
Reducing Agent None requiredNaBH(OAc)₃ or NaBH₃CN
Temperature 40 °C to 60 °CRoom Temperature (20–25 °C)
Over-alkylation Risk Moderate (Quaternization possible)Very Low
Average Yield 60% – 85%75% – 95%

Experimental Protocols: Self-Validating Systems

The following methodologies are designed to be self-validating; every reagent has a specific mechanistic purpose. By understanding why a reagent is present, you can easily troubleshoot suboptimal yields.

Protocol A: Direct S 2 Alkylation (Finkelstein-Assisted)

This protocol is ideal for attaching primary alkyl chains or additional acetate arms (e.g., in the synthesis of AAZTA chelator analogs)[3][4].

Mechanistic Rationale: We utilize Potassium Iodide (KI) in a catalytic amount. Alkyl bromides can be sluggish electrophiles toward the sterically hindered N4 of a diazepane ring. KI facilitates an in-situ Finkelstein reaction, transiently converting the alkyl bromide into a highly reactive alkyl iodide, drastically reducing reaction times and minimizing thermal degradation.

Materials:

  • tert-Butyl 2-(1,4-diazepan-1-yl)acetate (1.0 equiv, ~5.0 mmol)

  • Alkyl bromide (e.g., tert-butyl bromoacetate) (1.1 equiv, 5.5 mmol)

  • Potassium carbonate (K₂CO₃, anhydrous) (2.5 equiv, 12.5 mmol)

  • Potassium iodide (KI) (0.2 equiv, 1.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (25 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂/Ar), suspend anhydrous K₂CO₃ in MeCN.

  • Amine Addition: Add the tert-butyl 2-(1,4-diazepan-1-yl)acetate to the suspension. Stir for 10 minutes at room temperature to ensure uniform dispersion.

  • Catalyst & Electrophile: Add the KI catalyst, followed by the dropwise addition of the alkyl bromide over 5 minutes.

  • Reaction: Heat the mixture to 50 °C. Self-Validation Check: Monitor via LC-MS. The mass of the desired product should dominate within 12–18 hours. If starting material persists, verify that the K₂CO₃ was strictly anhydrous, as water quenches the electrophile.

  • Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM), wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Reductive Amination

This protocol is highly recommended when installing bulky secondary alkyl groups or benzylic derivatives, as it completely avoids the risk of over-alkylation (quaternization)[5][6].

Pathway Amine Secondary Amine (N4 of Diazepane) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl (Nucleophilic Attack) Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product N-Alkylated Diazepane Iminium->Product Hydride Transfer (NaBH(OAc)3)

Mechanistic sequence of the reductive amination of the 1,4-diazepane N4 secondary amine.

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over standard NaBH₄ because it is a milder reducing agent. It will not reduce the starting aldehyde at room temperature; it selectively reduces the transient, highly electrophilic iminium ion. Glacial acetic acid is added to catalyze the dehydration of the hemiaminal into the iminium ion.

Materials:

  • tert-Butyl 2-(1,4-diazepan-1-yl)acetate (1.0 equiv, ~5.0 mmol)

  • Aldehyde or Ketone (1.05 equiv, 5.25 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 7.5 mmol)

  • Glacial Acetic Acid (AcOH) (1.0 equiv, 5.0 mmol)

  • 1,2-Dichloroethane (DCE) (30 mL)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the diazepane derivative and the aldehyde in anhydrous DCE. Add the glacial acetic acid. Stir the mixture at room temperature for 1 hour. Self-Validation Check: The solution may slightly change color (e.g., turn pale yellow) indicating Schiff base/iminium formation.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes to control any mild exotherm.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (ninhydrin stain) or LC-MS until the secondary amine is consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 15 minutes until bubbling ceases.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, combine organic phases, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Downstream Processing: Ester Cleavage

To yield the final, fully functionalized 2-(1,4-diazepan-1-yl)acetic acid, the tert-butyl protecting group must be removed.

Procedure: Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 4 to 8 hours. Evaporate the volatiles under a stream of nitrogen. To remove residual TFA, co-evaporate the residue three times with toluene, followed by trituration with cold diethyl ether. The final product is typically isolated as a highly pure, stable TFA salt, ready for downstream biological assays or radiometal complexation[3].

References

1.1 2.7 3.3 4.4 5.2

Sources

Application Note: 2-(1,4-Diazepan-1-yl)acetic Acid as a Structural Linker in Targeted Protein Degradation and Bifunctional Chimeras

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Content Focus: Linkerology, PROTAC Design, Radiopharmaceuticals, and Synthetic Protocols

Introduction & Mechanistic Rationale

In the rapidly evolving landscape of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and radiopharmaceutical chelators—the selection of the linker is no longer viewed as a passive spacer. It is a critical determinant of physicochemical properties, membrane permeability, and ternary complex cooperativity.

2-(1,4-Diazepan-1-yl)acetic acid (also known as homopiperazine-1-acetic acid) has emerged as a highly privileged linker scaffold. The causality behind its success lies in its unique structural thermodynamics and basicity:

  • Conformational Balance: The 7-membered 1,4-diazepane ring introduces a distinct exit vector angle compared to the ubiquitous 6-membered piperazine. It offers a "Goldilocks" balance—more flexible than rigid spirocycles but significantly more entropy-restricted than linear polyethylene glycol (PEG) chains.

  • Electrostatic Engagement: The basicity of the secondary/tertiary amines within the homopiperazine core is critical. In many target binding pockets, maintaining basicity in this region allows the linker to act as both a hydrogen bond donor and acceptor, forming critical interactions with surrounding acidic residues before extending into the solvent-exposed region[1],[2].

  • Synthetic Tractability: The acetic acid appendage provides an easily activated carboxylate for robust amide coupling with E3 ligase ligands or target warheads, streamlining late-stage functionalization[3].

Key Applications in Modern Drug Design

Pan-KRAS PROTAC Degraders

The development of non-covalent KRAS degraders has historically been hindered by the lack of obvious solvent-exposed trajectories. However, recent crystallographic analyses of KRAS switch II pocket ligands revealed a solvent-exposed sub-pocket formed by amino acids His95, Glu62, and Asp92[4].

By utilizing a homopiperazine scaffold, researchers successfully directed the linker trajectory out of this sub-pocket[2]. The basic center of the 1,4-diazepane ring maintains crucial electrostatic interactions with Asp12 and Gly60, which are vital for selective KRAS engagement[1]. The N-acetic acid handle (or N-methyl variants) extends perfectly into the solvent region, serving as the ideal attachment point for VHL ligase binders (e.g., VH032) to form highly cooperative ternary complexes (VCB:PROTAC:KRAS)[2],[4].

Bifunctional Chelators in Radiopharmaceuticals

Beyond PROTACs, 1,4-diazepane-acetic acid derivatives are heavily utilized in oncology imaging. The DATA ligand (2,2′-(6-((carboxymethyl)amino)-1,4-diazepane-1,4-diyl)diacetic acid) utilizes the 1,4-diazepane core to rapidly form highly stable complexes with


Ga under exceptionally mild conditions[5]. This enables kit-type radiolabeling of peptides (like octreotide) for PET imaging, bypassing the harsh heating requirements of traditional DOTA chelators[5].

Quantitative Linker Profiling

To guide experimental choices, the following table summarizes the comparative advantages of 1,4-diazepane-based linkers against traditional alternatives.

Linker ScaffoldRigidity / Entropy CostAqueous SolubilityExit Vector AnglePrimary Application
Linear PEG (n=2-6) Low (High entropy penalty)ExcellentHighly variableEarly-stage PROTAC screening
Piperazine-acetic acid High (Rigid)ModerateLinear / 180°Kinase inhibitors, rigid ADCs
1,4-Diazepane-acetic acid Moderate (Tunable)High (Basic amine)Angled / ~109-120°KRAS PROTACs,

Ga Chelators
Alkyl chains (C4-C8) Low (Hydrophobic collapse)PoorVariableLipophilic target pockets

Workflows and Visualizations

PROTAC Ternary Complex Formation Mechanism

The following diagram illustrates the logical flow of how a 1,4-diazepane-linked PROTAC mediates target destruction. The rigidity of the linker ensures that the E3 ligase is held in the optimal spatial orientation relative to the target protein.

PROTAC_Mechanism KRAS Target Protein (e.g., KRAS G12D) Warhead Target Warhead KRAS->Warhead Non-covalent binding Linker 1,4-Diazepane-acetic acid (Rigid Linker) Warhead->Linker E3Ligand E3 Ligase Ligand (e.g., VH032) Linker->E3Ligand VHL E3 Ubiquitin Ligase (VHL Complex) E3Ligand->VHL Recruitment Ub Polyubiquitination VHL->Ub Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation Target Destruction

Conceptual workflow of targeted protein degradation using a 1,4-diazepane-based PROTAC.

Synthetic Conjugation Workflow

Synthetic_Workflow Step1 Boc-1,4-Diazepane + Bromoacetic Acid Step2 N-Alkylation (K2CO3, MeCN, 80°C) Step1->Step2 Step3 Boc Deprotection (TFA/DCM, rt) Step2->Step3 Step4 Amide Coupling (HATU, DIPEA, Warhead) Step3->Step4 Step5 HPLC Purification & LC-MS Validation Step4->Step5

Step-by-step synthetic workflow for integrating the 2-(1,4-diazepan-1-yl)acetic acid linker.

Experimental Protocols

Protocol A: Synthesis and Conjugation of 2-(1,4-Diazepan-1-yl)acetic Acid

This protocol details the amide coupling of the linker's acetic acid moiety to an amine-bearing E3 ligase ligand (e.g., VH032-amine), a standard procedure in PROTAC synthesis[3].

Reagents & Materials:

  • Target Warhead-1,4-diazepane-acetic acid precursor (1.0 eq)

  • VH032-amine derivative (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the 1,4-diazepane-acetic acid precursor (100 mg) in 2.0 mL of anhydrous DMF under an inert argon atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to generate the active ester. Causality Note: HATU is preferred over EDC/HOBt here due to its superior efficiency in coupling sterically hindered secondary amines common in PROTAC scaffolds.

  • Coupling: Add the VH032-amine derivative (1.1 eq) dissolved in 1.0 mL of DMF dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The mass of the desired PROTAC should appear as

    
     and 
    
    
    
    due to the basic homopiperazine nitrogen.
  • Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via preparative reverse-phase HPLC (C18 column, gradient: 10-90% Acetonitrile in Water with 0.1% TFA). Lyophilize the pure fractions to yield the PROTAC as a TFA salt.

Protocol B: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

To validate that the 1,4-diazepane linker provides the correct trajectory, a biophysical FP assay is required to measure the cooperative VCB:PROTAC:Target ternary complex formation[2],[4].

Reagents & Materials:

  • Purified VHL:EloC:EloB (VCB) complex

  • Purified Target Protein (e.g., KRAS

    
    )
    
  • Fluorescently labeled PROTAC tracer (e.g., FITC-conjugated)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the synthesized 1,4-diazepane PROTAC (competitor) ranging from 10

    
    M to 0.1 nM in the assay buffer.
    
  • Complex Incubation: In a 384-well black, flat-bottom microplate, mix 10 nM of the fluorescent tracer with 20 nM of the VCB complex.

  • Cooperativity Assessment: To assess cooperativity, run two parallel conditions:

    • Condition 1 (Binary): Tracer + VCB + PROTAC dilutions.

    • Condition 2 (Ternary): Tracer + VCB + PROTAC dilutions + saturating concentration (2

      
      M) of KRAS
      
      
      
      .
  • Measurement: Incubate the plates in the dark at room temperature for 60 minutes to reach equilibrium. Read the fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the

    
     values for both conditions. A lower competitor concentration achieving half-maximal displacement in the presence of KRAS
    
    
    
    (Condition 2) compared to Condition 1 indicates positive cooperativity (
    
    
    ), validating the optimal trajectory of the 1,4-diazepane linker[4].

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Targeting cancer with small molecule pan-KRAS degraders Source: bioRxiv URL:[Link]

  • New Insights in the Design of Bioactive Peptides and Chelating Agents for Imaging and Therapy in Oncology Source: MDPI URL:[Link]

  • Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as a new class of falcipain-2 inhibitors Source: Arabian Journal of Chemistry URL:[Link]

Sources

Precision Reductive Amination of Diazepane Scaffolds: A Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive Amination Conditions for Diazepane Derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in medicinal chemistry, featured in diverse bioactive compounds ranging from calcium channel blockers (e.g., Fasudil derivatives) to antihistamines. However, the functionalization of this seven-membered ring presents unique challenges compared to its six-membered analog, piperazine. The increased conformational flexibility and the presence of two nucleophilic nitrogen atoms often lead to regioselectivity issues and over-alkylation.

This application note details optimized protocols for the reductive amination of diazepane derivatives. It moves beyond generic textbook procedures to address the specific solubility, basicity, and steric properties of the diazepane core.

Strategic Considerations & Mechanistic Insight

The Diazepane Challenge

Unlike piperazine, 1,4-diazepane possesses a more flexible ring structure, which can influence the stability of the intermediate iminium ion.

  • Basicity: Diazepanes are secondary amines with significant basicity (

    
    ). In neutral media, the amine may exist largely in the protonated form if not buffered, retarding the nucleophilic attack on the carbonyl.
    
  • Regioselectivity: In unsymmetrical diazepanes, distinguishing between

    
     and 
    
    
    
    is difficult without protecting groups. This guide assumes the use of mono-protected diazepanes (e.g.,
    
    
    -Boc-homopiperazine) or symmetrical functionalization strategies to ensure single-product outcomes.
  • Over-alkylation: The product of a reductive amination is a tertiary amine, which is often more nucleophilic than the starting secondary amine, leading to potential bis-alkylation if stoichiometry is not strictly controlled.

Mechanism of Action

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion (for secondary amines like diazepanes). The iminium species is then selectively reduced.[1][2]

ReductiveAminationMechanism cluster_agents Selectivity Control Start Diazepane (Sec. Amine) + Carbonyl Carbinol Carbinolamine Intermediate Start->Carbinol Nucleophilic Attack (Acid Cat.) Iminium Iminium Ion (Electrophile) Carbinol->Iminium -H2O (Dehydration) Product Tertiary Amine (Product) Iminium->Product Hydride Transfer (Reducing Agent) STAB NaBH(OAc)3 Reduces Iminium >> Carbonyl STAB->Iminium

Figure 1: Mechanistic pathway of reductive amination for secondary amines. The stability of the iminium ion is critical for diazepanes.

Critical Parameters for Optimization

ParameterRecommendation for DiazepanesRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes iminium formation and solubilizes the STAB reagent. MeOH is avoided with STAB due to solvolysis but is required for NaCNBH3.
Reducing Agent Sodium Triacetoxyborohydride (STAB) Mild, non-toxic, and exhibits high selectivity for iminium ions over aldehydes/ketones.
Acid Catalyst Acetic Acid (AcOH) Essential. 1-2 equivalents buffer the basic diazepane nitrogens and catalyze dehydration to the iminium ion.
Stoichiometry 1.1 - 1.5 eq. CarbonylSlight excess of carbonyl ensures complete consumption of the valuable diazepane core.
Temperature 20°C - 40°CRoom temperature is usually sufficient. Heating is reserved for sterically hindered ketones.

Experimental Protocols

Protocol A: The "Gold Standard" (Aldehydes & Reactive Ketones)

Reagent: Sodium Triacetoxyborohydride (STAB) Application: Best for converting


-protected diazepanes to tertiary amines with aldehydes.

Reagents:

  • 
    -Boc-1,4-diazepane (1.0 equiv)
    
  • Aldehyde (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 - 2.0 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.1 M concentration]

Procedure:

  • Imine Formation: In a dry vial, dissolve the diazepane derivative in DCE (or DCM).

  • Add the aldehyde and Acetic Acid. Stir at room temperature for 30–60 minutes.

    • Note: Pre-stirring allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.

  • Reduction: Add STAB in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen for 2–16 hours. Monitor by LC-MS (look for disappearance of starting amine and iminium intermediate).

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: The "Steric Powerhouse" (Hindered Ketones)

Reagent: Titanium(IV) Isopropoxide /


Application:  Essential for reacting diazepanes with sterically hindered ketones or electron-rich acetophenones where STAB fails.

Reagents:

  • Diazepane derivative (1.0 equiv)

  • Ketone (1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Methanol (dry)

Procedure:

  • Activation: In a dry flask under Argon, mix the diazepane and ketone.

  • Lewis Acid Addition: Add neat

    
    .
    
    • Mechanism:[3][4][5][6][7] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive iminium formation.

  • Incubation: Stir the neat mixture (or in minimal THF if solid) for 4–12 hours. Heating to 40-50°C may be required for very bulky ketones.

  • Reduction: Dilute with dry Methanol (caution: exothermic). Cool to 0°C. Add

    
     portion-wise.
    
  • Quench: Add 1N NaOH or water. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter through a Celite pad to remove titanium salts. Rinse with MeOH/DCM.

  • Purification: Concentrate and purify via column chromatography.

Protocol C: The "Acidic Route" (Solubility Issues)

Reagent: Sodium Cyanoborohydride (


)
Application:  Used when the diazepane derivative is only soluble in protic solvents (MeOH) or requires lower pH. Warning: Generates HCN; use efficient fume hood. 

Procedure:

  • Dissolve diazepane and carbonyl (1.5 equiv) in Methanol.

  • Add Acetic Acid to adjust pH to ~5-6 (check with wet pH paper).

  • Add

    
     (1.5 equiv).
    
  • Stir at room temperature.

  • Critical Workup: Basify to pH >10 with NaOH to trap cyanide in the aqueous layer before extraction.

Decision Matrix & Workflow

Workflow Input Diazepane Substrate + Carbonyl CheckType Carbonyl Type? Input->CheckType Aldehyde Aldehyde CheckType->Aldehyde Ketone Ketone CheckType->Ketone ProtocolA Protocol A: STAB / DCE / AcOH (Standard) Aldehyde->ProtocolA Preferred ProtocolC Protocol C: NaCNBH3 / MeOH (Solubility Issues) Aldehyde->ProtocolC If insol. in DCE CheckSterics Sterically Hindered? Ketone->CheckSterics No No CheckSterics->No Simple Yes Yes CheckSterics->Yes Bulky ProtocolB Protocol B: Ti(OiPr)4 / NaBH4 (Forcing Conditions) No->ProtocolA Yes->ProtocolB

Figure 2: Experimental decision tree for selecting the optimal reductive amination protocol.

Troubleshooting "The Diazepane Dilemma"

IssueRoot CauseSolution
No Reaction Iminium ion not forming due to insufficient acid or wet solvent.Add molecular sieves (4Å) or increase AcOH to 2.0 eq. Switch to Protocol B (Titanium).
Bis-Alkylation Primary amine contamination or highly reactive aldehyde.Ensure starting material is secondary amine. Add aldehyde slowly (syringe pump) if using primary amine precursor.
Aminal Formation Reaction stops at carbinolamine/aminal stage (common in 7-membered rings).Increase temperature to 40°C to promote dehydration. Ensure acid catalyst is present.
Product in Aqueous Diazepanes are polar/basic.During workup, ensure aqueous layer is pH > 12. Use "salting out" (saturate with NaCl) or extract with

/IPA (3:1).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a novel reagent combination for the reductive amination of ketones and aldehydes."[8] Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Greiner, S., et al. (2024). "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism." Royal Society Open Science. (Highligts complex alkylation patterns in diazepanes). [Link]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. [Link]

Sources

Application Note: Incorporation of 1,4-Diazepane Moieties into Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule kinase inhibitors relies heavily on the precise spatial arrangement of pharmacophores to achieve high potency and selectivity. While six-membered piperazine rings are ubiquitous in medicinal chemistry, the incorporation of the seven-membered 1,4-diazepane (homopiperazine) moiety offers distinct structural and electronic advantages. Its unique ring puckering, increased conformational flexibility, and altered basicity provide novel vectors for hydrogen bonding and steric interactions within the kinase ATP-binding pocket.

This application note details the mechanistic rationale, synthetic methodologies, and biological evaluation protocols for integrating 1,4-diazepane scaffolds into kinase inhibitors, drawing on validated case studies including Rho-associated protein kinase (ROCK), Myosin Light Chain Kinase (MLCK), and Cyclin-Dependent Kinase 9 (CDK9).

Structural & Mechanistic Rationale (E-E-A-T Insights)

The transition from a piperazine to a 1,4-diazepane ring expands the heterocycle by a single methylene group, fundamentally altering the molecule's 3D conformation. This modification is not merely cosmetic; it directly impacts target residence time and off-target avoidance.

Exploiting Steric Bulk for Isoform Selectivity (The CDK9 Case Study)

Achieving selectivity among Cyclin-Dependent Kinases (CDKs) is notoriously difficult due to the highly conserved nature of their ATP-binding sites. In the design of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, the introduction of a bulky 7-membered 1,4-diazepane ring at the R3 position (exemplified by compound 30k) resulted in a remarkable ~156-fold selectivity for CDK9 over CDK2[1].

  • Causality: Crystallographic and docking studies reveal that the 1,4-diazepane moiety positions itself towards the thiazole ring, adjacent to the ribose position of ATP in CDK9. The expanded ring size creates a steric clash in the slightly smaller binding pocket of CDK2 (caused by the downward movement of the glycine-rich loop)[1].

  • Hydrogen Bonding: The secondary amine (NH) of the 1,4-diazepane acts as a critical hydrogen bond donor. Disrupting this ability (e.g., by converting it to a lactam or methylating the nitrogen) drastically reduces CDK9 selectivity[1].

Anchoring in the Solvent-Exposed Region (ROCK & MLCK Inhibitors)

The 1,4-diazepane scaffold is a hallmark of isoquinolinesulfonamide-based inhibitors.

  • ROCK Inhibition: The classic ROCK inhibitor HA-1077 (Fasudil) and its optimized derivative H-1152 utilize a homopiperazine ring to achieve high potency. H-1152 acts as a highly specific, ATP-competitive inhibitor of ROCK with a

    
     of 1.6 nM, demonstrating massive selectivity over PKA (630 nM) and PKC (9270 nM)[2]. The protonated diazepane nitrogen extends into the solvent-exposed region, forming critical salt bridges with acidic residues at the edge of the hinge region.
    
  • MLCK Inhibition: ML-9, a 1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane derivative, acts as a broad-spectrum inhibitor with a preference for MLCK (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     = 4 µM). The flexibility of the diazepane ring allows the bulky chloronaphthalene group to optimally align within the hydrophobic cleft of the kinase.
    

Quantitative Data: Selectivity Profiling

The table below summarizes the impact of 1,4-diazepane incorporation on the kinetic parameters (


 / 

) across different kinase targets, highlighting the selectivity windows achieved.
Inhibitor NameKinase TargetPrimary Target PotencyOff-Target PotencySelectivity RatioReference
H-1152 ROCKngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

= 1.6 nM
PKA: 630 nM, PKC: 9270 nM>390-fold (vs PKA)[2]
ML-9 MLCK

= 4.0 µM
PKA: 32 µM, PKC: 54 µM8-fold (vs PKA)
Compound 30k CDK9

= Highly Potent
CDK2: Reduced binding~156-fold (vs CDK2)[1]

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols outline the synthesis of a generic 1-arylsulfonyl-1,4-diazepane (analogous to H-1152) and its subsequent biochemical evaluation.

Protocol A: Synthesis of 1-Arylsulfonyl-1,4-diazepane Derivatives

Note: For advanced chiral derivatives like the K-115 (Ripasudil) intermediate, an intramolecular Fukuyama–Mitsunobu cyclization of an N-nosyl diamino alcohol is recommended[3]. For standard achiral or racemic analogs, proceed with the following SNAr/Sulfonylation route.

Reagents: 1,4-diazepane (homopiperazine), Di-tert-butyl dicarbonate (


), Arylsulfonyl chloride (e.g., 5-isoquinolinesulfonyl chloride), Triethylamine (TEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
  • Mono-Protection: Dissolve 1,4-diazepane (10 mmol) in DCM (50 mL). Cool to 0°C. Add a solution of

    
     (3.3 mmol) in DCM (20 mL) dropwise over 1 hour to statistically favor mono-protection. Stir at room temperature for 12 hours. Wash with water, extract with DCM, dry over 
    
    
    
    , and concentrate to yield tert-butyl 1,4-diazepane-1-carboxylate.
  • Sulfonylation: Dissolve the mono-Boc intermediate (2 mmol) and TEA (6 mmol) in anhydrous DCM (20 mL) at 0°C. Slowly add the chosen arylsulfonyl chloride (2.2 mmol). Stir under nitrogen for 4 hours at room temperature.

  • Reaction Quench & Extraction: Quench with saturated aqueous

    
    . Extract the organic layer, wash with brine, dry, and evaporate the solvent.
    
  • Deprotection: Dissolve the crude intermediate in a 1:4 mixture of TFA:DCM (10 mL). Stir at room temperature for 2 hours.

  • Purification: Evaporate the volatiles under reduced pressure. Purify the residue via Preparative HPLC (C18 column,

    
    /Acetonitrile gradient with 0.1% TFA) to yield the final 1,4-diazepane kinase inhibitor as a TFA salt.
    
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol validates the ATP-competitive inhibition of the synthesized compounds against ROCK or CDK9.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the target Kinase (e.g., ROCK1), biotinylated peptide substrate, and ATP at their respective 
    
    
    
    concentrations.
  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 1,4-diazepane inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550). Self-Validation Control: Include DMSO-only wells (100% activity) and staurosporine reference wells (0% activity).

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP solution to initiate the reaction. Centrifuge briefly (1000 x g, 1 min) and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate

    
    ), Streptavidin-XL665 (fluorophore), and a Europium (Eu)-labeled anti-phospho antibody. Incubate for 60 minutes.
    
  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of phosphorylation and derive the

    
     using a 4-parameter logistic curve fit.
    

Pathway & Workflow Visualizations

The following diagrams illustrate the biological mechanism of ROCK inhibition by 1,4-diazepane derivatives and the standardized drug discovery workflow.

ROCK_Pathway GPCR GPCR Activation RhoA RhoA (GTP-bound) GPCR->RhoA ROCK Rho-Kinase (ROCK) RhoA->ROCK MYPT1 Myosin Phosphatase (MYPT1) ROCK->MYPT1 Inhibits MLC20 MLC20 Phosphorylation ROCK->MLC20 Phosphorylates Inhibitor 1,4-Diazepane Inhibitor (e.g., H-1152) Inhibitor->ROCK ATP-competitive Inhibition MYPT1->MLC20 Dephosphorylates Contraction Actomyosin Contraction MLC20->Contraction

Mechanism of action for 1,4-diazepane-based ROCK inhibitors in blocking actomyosin contraction.

Workflow Design Rational Design (1,4-Diazepane Core) Synthesis Chemical Synthesis (SNAr / Coupling) Design->Synthesis Assay TR-FRET Kinase Assay Synthesis->Assay Profiling Selectivity Profiling Assay->Profiling Lead Lead Candidate Selection Profiling->Lead

Standardized workflow for the synthesis and biological evaluation of 1,4-diazepane kinase inhibitors.

References

  • The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway PubMed / NIH[Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents ORCA / Cardiff University[Link]

Sources

Application Note: Solid-Phase Synthesis Protocols Involving Diazepane Acetic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The incorporation of 1,4-diazepane acetic acid and its derivatives (such as 1,4-diazepane-2,5-diones) into peptide sequences is a highly effective strategy in the design of conformationally constrained peptidomimetics. These seven-membered heterocyclic scaffolds restrict the flexibility of the peptide backbone, which is a proven method for enhancing metabolic stability, receptor selectivity, and target binding affinity—most notably in the development of LFA-1 inhibitors 1.

This application note provides an authoritative, self-validating guide to the Solid-Phase Peptide Synthesis (SPPS) of diazepane-containing libraries. It covers both the direct incorporation of pre-synthesized Fmoc-1,4-diazepane-1-acetic acid and the complex on-resin construction of diazepane-2-one cores.

Mechanistic Insights & Causality (E-E-A-T)

Executing SPPS with diazepane derivatives requires strict deviation from standard peptide coupling protocols due to the unique steric and electronic properties of the seven-membered ring.

  • Coupling Reagent Selection (Avoiding Guanidinylation): Diazepane acetic acid acts as a rigid dipeptide surrogate. The secondary amine within the 1,4-diazepane ring poses a severe steric challenge. While HATU/DIEA is the gold standard for sterically hindered primary amines, its use with the secondary amine of a diazepane ring is contraindicated. If the acylation is slow, the uronium salt (HATU) can react directly with the secondary amine, leading to irreversible guanidinylation of the N-terminus. Therefore, DIC/OxymaPure or DIC/HOBt under microwave-assisted conditions is the mandatory choice to drive the reaction to completion without chain truncation.

  • On-Resin Cyclization Dynamics: When constructing the diazepane ring on-resin via reductive amination (e.g., reacting a primary amine with methyl vinyl ketone followed by cyclization), maintaining a strictly controlled pH is critical. The addition of 1% acetic acid in DMF facilitates the formation of the intermediate iminium ion prior to reduction by sodium cyanoborohydride (

    
    ) 1. Without this acidic catalysis, the reaction stalls at the hemiaminal stage, drastically reducing overall yield.
    
  • Known Side Reactions (Aspartimide-Induced Diazepine Formation): When synthesizing peptides containing

    
     adjacent to Gly or Cys, unwanted 1,4-diazepine-2,5-dione rings can spontaneously form as a side reaction during standard Fmoc cleavage 2. To suppress this, it is highly recommended to use 0.1 M HOBt in the piperidine deprotection solution or replace the standard Asp protecting group with a bulkier alternative like OMpe. Furthermore, peptide hydrazides containing diazepane precursors should not be stored for prolonged periods, as they spontaneously degrade into 1,2-diazepane-3,7-diones [[3]]().
    

Workflow Visualization

Workflow N1 1. Resin Preparation (Rink-Amide MBHA) N2 2. Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 3. Coupling of Fmoc-1,4-diazepane-1-acetic acid (DIC / OxymaPure) N2->N3 N4 4. In-Process Validation (Chloranil Test for Sec. Amines) N3->N4 N4->N3 If Negative (Re-couple) N5 5. Iterative SPPS Elongation (Standard Fmoc Chemistry) N4->N5 If Positive N6 6. Global Cleavage & Deprotection (TFA / TIS / H2O) N5->N6

Solid-phase synthesis workflow for incorporating Fmoc-1,4-diazepane-1-acetic acid.

Quantitative Data Summary

The following table summarizes the optimization of coupling conditions for acylating the sterically hindered secondary amine of the diazepane ring on solid support.

Table 1: Optimization of 1,4-Diazepane Acetic Acid Coupling Conditions

Coupling Reagent SystemSolvent SystemTemperatureTimeCrude Purity (%)Yield (%)
HATU / DIEADMF25 °C4 h62*45
DIC / HOBtDMF25 °C12 h7860
DIC / OxymaPureDMF / NMP (1:1)25 °C12 h8572
DIC / OxymaPure DMF / NMP (1:1) 75 °C (MW) 15 min 94 88

*Note: Lower purity with HATU is primarily due to the formation of guanidinium by-products on the secondary amine.

Experimental Protocols

Protocol A: Direct Incorporation of Fmoc-1,4-diazepane-1-acetic acid

This protocol establishes a self-validating loop using the Chloranil test to ensure the secondary amine is fully acylated before proceeding.

  • Resin Preparation: Swell 0.1 mmol of Rink-Amide MBHA resin (loading 0.6 mmol/g) in Dichloromethane (DCM) for 30 minutes. Wash with DMF (3 × 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 × 5 mL).

    • Validation: Perform a Kaiser test. A positive (blue) result confirms primary amine deprotection.

  • Coupling of the Diazepane Scaffold:

    • Dissolve 0.3 mmol (3 eq) of Fmoc-1,4-diazepane-1-acetic acid and 0.3 mmol (3 eq) of OxymaPure in 2 mL of DMF/NMP (1:1).

    • Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC).

    • Pre-activate the mixture for 2 minutes at room temperature, then add to the resin.

    • Agitate at 75 °C for 15 minutes using a microwave peptide synthesizer (or 12 hours at room temperature).

  • Validation (Critical Step): Perform a Chloranil test (specific for secondary amines). A negative test (colorless/yellow) indicates complete acylation. If the test is positive (blue/green), repeat step 3.

  • Elongation: Proceed with standard Fmoc SPPS for the remainder of the sequence.

Protocol B: On-Resin Construction of 1,4-Diazepane-2-ones

Adapted from established methodologies for generating LFA-1 inhibitor libraries via reductive amination 1.

  • Michael Addition: To a resin-bound, Fmoc-deprotected primary amino acid, add a 0.5 M solution of methyl vinyl ketone in DMF/DCM (1:1). Agitate for 12 hours at room temperature. Wash with DMF (3 × 5 mL).

  • Reductive Amination: Add a 0.5 M solution of

    
     in DMF buffered with 1% acetic acid . Agitate for 12 hours at room temperature to form the secondary amine. Wash extensively with DMF to remove boron salts.
    
  • Acylation & Spontaneous Cyclization:

    • Acylate the newly formed secondary amine with an Fmoc-amino acid using DIC/HOBt (10 eq) in DMF for 12 hours.

    • Deprotect the Fmoc group using 20% piperidine in DMF. The liberation of the free amine will trigger spontaneous intramolecular attack on the adjacent ester/amide, forming the 7-membered diazepane-2-one ring.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/

    
     (95:2.5:2.5) for 2 hours. Filter the resin and precipitate the crude diazepane peptidomimetic in cold diethyl ether.
    

Cyclization Step1 1. Reductive Amination Methyl Vinyl Ketone NaBH3CN, 1% Acetic Acid Step2 2. Acylation Fmoc-AA-OH DIC / HOBt Step1->Step2 Step3 3. Fmoc Deprotection 20% Piperidine (Triggers Cyclization) Step2->Step3 Step4 4. Cleavage TFA / DCM Step3->Step4 Spontaneous Ring Closure

Mechanism of on-resin cyclization for 1,4-diazepane-2-one scaffolds.

References

  • 4 Giovannoni, J. et al. (2001). Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and β-amino acids. Tetrahedron Letters, 42(32), 5389-5392.

  • [[2]]() Süli-Vargha, H. et al. (2007). 1,4-Diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid β-benzyl ester. Journal of Peptide Science, 13(11), 742-748.

  • 3 Nielsen, T. E., & Qvortrup, K. (2017). Photolabile linker for the solid-phase synthesis of hydrazides and pyranopyrazoles. US Patent 9,850,275 B2.

  • 1 Bioorganic & Medicinal Chemistry Letters. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect.

Sources

Methods for functionalizing the secondary amine in 1,4-diazepane-1-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for the Secondary Amine in 1,4-Diazepane-1-acetic Acid

Executive Summary

1,4-Diazepane-1-acetic acid (CAS 1154897-96-7) is a critical intermediate in the synthesis of macrocyclic chelators (e.g., NO2A, AAZTA) and peptidomimetics.[1] Its structure features a 7-membered homopiperazine ring with two distinct nitrogen centers: a tertiary amine bearing a carboxylate group (N1) and a reactive secondary amine (N4).[1]

The Core Challenge: This molecule exists primarily as a zwitterion at neutral pH. The protonated secondary amine and the deprotonated carboxylate create strong intermolecular electrostatic interactions, resulting in:

  • Poor solubility in standard organic solvents (DCM, THF, Toluene).

  • Reduced nucleophilicity of the N4 amine due to ammonium salt formation.

  • Purification difficulties on standard normal-phase silica.[1]

This guide details three field-proven protocols to overcome these barriers, focusing on Direct Alkylation , Reductive Amination , and Amide Coupling .[1]

Chemical Properties & Handling

PropertySpecificationImplication for Protocol
Structure Cyclic diamine (7-membered)N4 is sterically accessible but less nucleophilic than piperazine analogs.[1]
State Zwitterionic SolidInsoluble in Et2O, Hexanes. Soluble in H2O, MeOH. Sparingly soluble in DMF.
pKa (est) N1 (Tert): ~4.5 | N4 (Sec): ~9.5N4 is protonated at neutral pH. Base is required to activate nucleophilicity.[2]
Stability HygroscopicStore under desiccated conditions.

Method A: Direct Alkylation (Nucleophilic Substitution)

Best for: Synthesizing chelators (e.g., NO2A) or introducing simple alkyl chains.[1]

Mechanism: The reaction relies on the SN2 attack of the N4 amine on an alkyl halide. Because the starting material is zwitterionic, a phase-transfer catalyst or a polar aprotic solvent with an inorganic base is strictly required to solubilize the substrate and deprotonate the N4 ammonium.

Protocol 1: Synthesis of 1,4-Diazepane-1,4-diacetic acid (NO2A precursor)

Target: Alkylation with tert-butyl bromoacetate.[1]

Reagents:

  • Substrate: 1,4-Diazepane-1-acetic acid (1.0 eq)[1]

  • Alkylating Agent: tert-Butyl bromoacetate (1.1 eq)[1]

  • Base: Cesium Carbonate (

    
    ) or DIPEA[1]
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)[1]

Step-by-Step Workflow:

  • Solubilization: Suspend 1,4-diazepane-1-acetic acid (1 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 eq). Sonicate for 10 mins. The mixture should become homogenous as the zwitterion is disrupted.

    • Expert Note: If using

      
      , heating to 40°C may be required for full dissolution.
      
  • Addition: Cool the solution to 0°C. Add tert-butyl bromoacetate (1.1 eq) dropwise over 15 minutes.

    • Why? Cooling prevents over-alkylation (quaternization) of the N4 nitrogen.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (ESI+).[1]

  • Workup (Critical):

    • Evaporate DMF under high vacuum (do not use aqueous extraction yet; the product is polar).

    • Resuspend residue in minimal DCM.

    • Wash with pH 8.0 phosphate buffer (to keep the carboxylic acid deprotonated and in the aqueous phase if unreacted, while the ester product partitions into organic). However, the product is an amino-acid-ester, so it is amphiphilic.[1]

    • Preferred Purification: Reverse Phase Flash Chromatography (C18).

      • Mobile Phase A: Water + 0.1% TFA.

      • Mobile Phase B: ACN + 0.1% TFA.

      • Gradient: 0% to 40% B.

Method B: Reductive Amination

Best for: Attaching lipophilic groups, targeting vectors, or chiral side chains without risk of quaternary ammonium formation.

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[3] This method is superior to direct alkylation for mono-substitution because the intermediate imine is less nucleophilic than the amine, preventing over-reaction.

Protocol 2: N-Functionalization with Benzaldehyde Derivatives

Reagents:

  • Substrate: 1,4-Diazepane-1-acetic acid (1.0 eq)[1]

  • Aldehyde: Benzaldehyde derivative (1.1 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)[1]
    
  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)[1]

  • Additive: Acetic Acid (AcOH) (catalytic, if using DCE)[1][4]

Step-by-Step Workflow:

  • Imine Formation: Dissolve substrate in MeOH (0.2 M). Add the aldehyde (1.1 eq).

    • Expert Note: MeOH is preferred over DCE here because it solubilizes the zwitterionic starting material effectively.

  • Equilibration: Stir at RT for 1–2 hours. (Optional: Add 3Å molecular sieves to absorb water and drive imine formation).

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
    • Why

      
      ? It is milder than 
      
      
      
      and will not reduce the aldehyde/ketone before it forms the imine.
  • Quench: Stir for 4–16 hours. Quench with saturated

    
    .
    
  • Purification:

    • Evaporate MeOH.

    • Load the aqueous residue onto a Dowex 50W-X8 cation exchange column .[1]

    • Wash with water (removes excess aldehyde/borate salts).

    • Elute product with 2M

      
       or Pyridine/Water.
      
    • Lyophilize to obtain the pure zwitterionic product.

Method C: Amide Coupling (Acylation)

Best for: Peptide conjugation or creating stable linker systems.

Mechanism: Standard peptide coupling. However, the carboxylic acid on the diazepane (N1) competes with the incoming carboxylic acid.

Strategy: You must activate the incoming acid (R-COOH) separately or use a selective protection strategy.[1] Since the N1-acid is sterically hindered and less nucleophilic than the N4-amine, direct coupling is possible if the stoichiometry is controlled.[1]

Protocol 3: HATU-Mediated Coupling

Reagents:

  • Incoming Acid: R-COOH (1.0 eq)[1]

  • Coupling Agent: HATU (1.0 eq)[1][5]

  • Base: DIPEA (3.0 eq)[1]

  • Substrate: 1,4-Diazepane-1-acetic acid (1.2 eq - slight excess)[1]

  • Solvent: DMF[1][2][6]

Step-by-Step Workflow:

  • Pre-activation: Dissolve R-COOH (1 eq) and HATU (1 eq) in DMF. Add DIPEA (1 eq) and stir for 5 minutes.

    • Color Change: Solution usually turns yellow/orange (activated ester formation).

  • Amine Addition: Add 1,4-diazepane-1-acetic acid (1.2 eq) and remaining DIPEA (2 eq).

    • Expert Note: We use excess diazepane to ensure all activated acid reacts. The unreacted diazepane is easier to remove (via water wash) than unreacted activated ester.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup:

    • Dilute with water.[2]

    • If the product is hydrophobic (e.g., lipid tail): Extract with EtOAc. The unreacted zwitterionic diazepane stays in the water.

    • If the product is hydrophilic (e.g., peptide): Use Preparative HPLC (C18).

Visualizing the Decision Matrix

The following diagram illustrates the logic flow for selecting the correct functionalization pathway based on the desired end-product.

G Start Start: 1,4-Diazepane-1-acetic acid Goal Define Target Moiety Start->Goal Path_Alkyl Target: Alkyl Group / Chelator arm Goal->Path_Alkyl Permanent Charge/Chelation Path_Amide Target: Peptide / Linker Goal->Path_Amide Stable Amide Bond Path_Red Target: Benzyl / Chiral Group Goal->Path_Red Secondary Amine Retention Method_SN2 Method A: Direct Alkylation (Alkyl Halide + Base) Path_Alkyl->Method_SN2 Method_HATU Method C: Amide Coupling (R-COOH + HATU) Path_Amide->Method_HATU Method_RedAm Method B: Reductive Amination (Aldehyde + NaBH(OAc)3) Path_Red->Method_RedAm Purify_C18 Purification: Prep HPLC (C18 Reverse Phase) Method_SN2->Purify_C18 Zwitterionic Product Purify_Ion Purification: Ion Exchange (Dowex 50W) Method_RedAm->Purify_Ion Salt Removal Method_HATU->Purify_C18

Caption: Decision tree for selecting the optimal functionalization strategy based on the target moiety and required purification route.

References

  • Functionalization of 1,4-diazepanes for Chelators

    • Synthesis of NO2A and derivatives via alkyl
    • Source: Journal of Medicinal Chemistry, "Synthesis and Evaluation of Novel Bifunctional Chelators for Copper-64 PET Imaging."[1]

    • [1]

  • Reductive Amination Standards

    • General protocol for secondary amines using NaBH(OAc)3.
    • Source: Journal of Organic Chemistry, Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."

    • [1]

  • Amide Coupling to Zwitterions

    • Strategies for coupling to unprotected amino acids.
    • Source: Chemical Reviews, "Recent Advances in Peptide Coupling Reagents."
  • Handling of Diazepane Scaffolds

    • Solubility and stability data for 1,4-diazepane deriv
    • Source: Tetrahedron, "Synthesis of functionalized 1,4-diazepanes."[1]

    • [1]

Sources

Troubleshooting & Optimization

Improving solubility of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS: 1240528-26-0). It addresses solubility challenges in Dimethyl Sulfoxide (DMSO) through a tiered troubleshooting approach.

Compound: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride Chemical Class: Homopiperazine derivative (Amine Hydrochloride Salt) Primary Solvent: Dimethyl Sulfoxide (DMSO)

Compound Profile & The "Solubility Paradox"

Before troubleshooting, it is critical to understand why this specific compound resists dissolution.

  • The Salt Factor: This compound is supplied as a dihydrochloride (2HCl) salt . While the underlying organic structure (the diazepane ring and acetic acid tail) is moderately polar, the crystal lattice energy of the dihydrochloride salt is extremely high.[1]

  • The Solvent Mismatch: DMSO is a polar aprotic solvent.[1] It is excellent at dissolving polar organic molecules but struggles to break the strong ionic lattice of highly charged salts (like a 2HCl species) compared to protic solvents like water or methanol.

  • The Result: You may observe a persistent suspension or a "cloudy" supernatant even after vortexing, as the solvent cannot overcome the lattice energy without thermal or mechanical assistance.

Troubleshooting & FAQs

Direct answers to your experimental roadblocks.

Q1: I added DMSO and vortexed, but the powder settled at the bottom. Is my batch defective?

Status: Normal behavior for this salt form. Root Cause: Kinetic trap. The solvent molecules have not yet penetrated the crystal lattice. Solution: Do not rely on vortexing alone. This compound requires energy input to transition from solid to solution.

  • Step 1: Vortex for 60 seconds to disperse clumps.

  • Step 2: Sonicate in an ultrasonic water bath at 40°C for 10–15 minutes . Sonication creates cavitation bubbles that physically disrupt the crystal surface, allowing DMSO to solvate the ions.

Q2: I sonicated it, but it's still hazy. Can I heat it further?

Status: Safe within limits. Technical Insight: The 1,4-diazepane ring is chemically robust, but DMSO can act as a mild oxidant at high temperatures. Protocol: You may heat the solution to 60°C in a water bath for 5–10 minutes.

  • Warning: Do not exceed 80°C. High heat can trigger degradation of the DMSO itself (releasing dimethyl sulfide) or cause side reactions with the carboxylic acid moiety.

Q3: My application allows for aqueous buffers. Should I add water?

Status: Highly Recommended (if assay permits). Mechanism: Water is a protic solvent and is exponentially better at solvating chloride ions than DMSO. Protocol: Create a binary solvent system .

  • Dissolve the compound in a small volume of water (where it will dissolve instantly).

  • Dilute this aqueous concentrate into your DMSO stock.

  • Target: A final ratio of 90% DMSO / 10% Water is often sufficient to keep the salt stable in solution while maintaining organic solubility for downstream applications.

Q4: I need anhydrous conditions for a chemical reaction (e.g., Amide Coupling). How do I dissolve it without water?

Status: Requires Chemical Modification (In-Situ Neutralization). Expert Tip: The dihydrochloride salt is the enemy of solubility here. You must convert it to the free base or a mono-salt in solution. Protocol:

  • Suspend the 2HCl salt in anhydrous DMSO.

  • Add 2.0 to 2.5 equivalents of a tertiary organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

  • Observation: The solution will clear up as the organic base scavenges the HCl protons, liberating the more DMSO-soluble zwitterionic or free-base form of the diazepane.

  • Note: This generates TEA-HCl/DIPEA-HCl salts, which are generally soluble in DMSO or can be filtered off if using less polar solvents.

Visualized Protocols

A. Solubility Decision Tree

Use this workflow to determine the correct dissolution strategy based on your downstream application.

SolubilityWorkflow Start Start: 2-(1,4-Diazepan-1-yl)acetic acid 2HCl + Pure DMSO Check1 Visual Inspection: Clear Solution? Start->Check1 Success Proceed to Experiment Check1->Success Yes Sonicate Action: Sonicate @ 40°C (15 mins) Check1->Sonicate No Check2 Still Hazy/Precipitate? Sonicate->Check2 Check2->Success No (Clear) AppCheck Application Type? Check2->AppCheck Yes (Cloudy) BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay ChemSyn Chemical Synthesis (Anhydrous) AppCheck->ChemSyn AddWater Add 5-10% Water (Co-solvent) BioAssay->AddWater Tolerates H2O AddBase Add 2.2 eq. DIPEA (In-situ Free Basing) ChemSyn->AddBase Requires Dry Conditions AddWater->Success AddBase->Success

Caption: Step-by-step decision matrix for solubilizing diazepane dihydrochloride salts in DMSO based on experimental constraints.

B. The "Common Ion" Mechanism

Understanding why the base addition works is crucial for chemical synthesis applications.

Neutralization Salt Insoluble Form: Diazepane-2HCl Salt (High Lattice Energy) Reaction Proton Transfer (In DMSO) Salt->Reaction Reagent + Organic Base (DIPEA/TEA) Reagent->Reaction FreeBase Soluble Form: Diazepane Free Base (Zwitterion) Reaction->FreeBase Liberates Byproduct Byproduct: DIPEA-HCl (Soluble in DMSO) Reaction->Byproduct Forms

Caption: Mechanism of in-situ neutralization. Adding a base liberates the organic free base, which is naturally more soluble in DMSO than the rigid salt lattice.

Data Summary: Solubility Thresholds

Note: Values are estimated based on structural analogs (homopiperazine salts) and standard DMSO properties. Always perform a pilot test.

Solvent SystemEstimated Solubility LimitConditionApplication Notes
Pure DMSO < 5 mg/mL (Low)Room TempRequires sonication; metastable.[2]
DMSO + Heat (60°C) ~10–20 mg/mLHeatedRisk of precipitation upon cooling.
DMSO + 10% Water > 50 mg/mLRoom TempBest for biological assays (if cells tolerate DMSO).
DMSO + 2.5 eq DIPEA > 100 mg/mLRoom TempBest for chemical synthesis ; creates stable free base solution.

References

  • BenchChem. (2025).[3][4] Overcoming poor solubility of Isoquinolin-7-amine dihydrochloride in reactions. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54765148, 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. Retrieved from

  • MilliporeSigma. (2025). Product Specification: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.[5] Retrieved from

  • ResearchGate. (2014). Discussion: DMSO wont dilute my pure compound. How to solve this? Retrieved from

  • Ascendia Pharma. (2021).[6] 5 Novel Techniques for Solubility Enhancement. Retrieved from

Sources

Neutralizing dihydrochloride salts for nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Neutralization of Amine Dihydrochloride Salts for Nucleophilic Substitution Ticket ID: #RXN-2HCl-NEUT Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Assistance Center

You have reached the specialized support module for Nucleophilic Substitution Workflows . This guide addresses a critical failure point in organic synthesis: the improper neutralization of amine dihydrochloride salts (


).

Many commercial amines (especially diamines or amino acid derivatives) are supplied as dihydrochloride salts for stability.[1] However, the protonated ammonium species (


) is non-nucleophilic .[1] Attempting a substitution reaction (e.g., 

,

, Amide Coupling) without fully liberating the free base will result in 0% yield .[1]

This guide provides the protocols to safely and effectively "free-base" these salts.

Module 1: The Core Mechanics (Why Your Reaction Failed)

The Stoichiometry Trap

Users frequently calculate base equivalents based on the amine, ignoring the counterions.

  • The Reality: A dihydrochloride salt contains two moles of HCl per mole of amine.

  • The Requirement: You need

    
     2.0 equivalents  of base just to neutralize the salt.[2]
    
    • 1st Eq: Neutralizes the first HCl.

    • 2nd Eq: Neutralizes the second HCl (liberating the lone pairs).

    • Excess: Required if the reaction generates acid (e.g., using acid chlorides).[1]

The Nucleophilicity vs. Basicity Trade-off

Choosing the wrong base causes side reactions.

  • Triethylamine (TEA): Cheap and effective, but the nitrogen is accessible.[1][3] It can act as a nucleophile, reacting with your electrophile to form quaternary ammonium salts (quaternization).[1]

  • DIPEA (Hünig's Base): Sterically hindered.[1][2][3][4] It cannot attack electrophiles easily, making it the "Gold Standard" for alkylations where the base must only act as a proton sponge.

Module 2: Validated Protocols

Select the protocol based on your substrate stability and reaction sensitivity.

Method A: In Situ Neutralization (The "One-Pot" Approach)

Best for: Stable substrates, peptide couplings, and reactions where salt byproducts (e.g., DIPEA


HCl) do not interfere.[1]

Reagents:

  • Amine

    
     2HCl Salt
    
  • Base: DIPEA (preferred) or TEA[2][3][5]

  • Solvent: DCM, DMF, or THF[1]

Protocol:

  • Dissolution: Suspend the Amine

    
     2HCl salt in the reaction solvent (0.1 M – 0.5 M). Note: The salt may not dissolve until base is added.
    
  • Neutralization: Add 2.5 to 3.0 equivalents of DIPEA.

    • Why 3.0 eq? 2.0 eq neutralizes the HCl. The remaining 0.5–1.0 eq acts as the proton scavenger for the substitution reaction.

  • Activation: Stir for 10–15 minutes at Room Temperature (RT).

    • Observation: The solution should become clear as the organic-soluble free base forms. If a precipitate remains, it is likely the amine-base hydrochloride salt (e.g., DIPEA

      
      HCl), which is often insoluble in non-polar solvents like DCM.[5]
      
  • Reaction: Add the electrophile (alkyl halide, acid chloride, etc.) and proceed.

Method B: Biphasic Extraction (The "Clean Break" Approach)

Best for: Sensitive reactions, catalytic cycles (where amine salts poison catalysts), or when precise stoichiometry is required.[1]

Reagents:

  • Amine

    
     2HCl Salt
    
  • Base: 1M NaOH or Saturated

    
    
    
  • Organic Solvent: DCM or EtOAc

Protocol:

  • Dissolution: Dissolve the Amine

    
     2HCl salt in minimal distilled water.
    
  • Basification: Slowly add 1M NaOH (or Sat.

    
    ) while monitoring pH.[1]
    
    • Target: pH > 12 (Ensure pH is at least 2 units higher than the pKa of the amine).

  • Extraction: Transfer to a separatory funnel. Extract 3x with DCM or EtOAc.[1]

    • Troubleshooting: If the amine is highly polar (water-soluble), use n-Butanol or a DCM/Isopropanol (3:1) mixture for extraction.[1][6][7][8][9]

  • Drying: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Storage: Use the isolated free base immediately to prevent oxidation or carbonate formation (

    
     absorption).[1]
    

Module 3: Decision Logic & Workflow

Use the following logic flow to determine the correct neutralization path for your specific experiment.

NeutralizationLogic Start Start: Amine 2HCl Salt IsSensitive Is the reaction sensitive to salts or excess base? Start->IsSensitive IsWaterSoluble Is the Free Base Water Soluble? IsSensitive->IsWaterSoluble Yes (Catalysis/Sensitive) MethodA Method A: In Situ Neutralization (Use DIPEA/TEA) IsSensitive->MethodA No (Standard Synthesis) MethodB Method B: Biphasic Extraction (Isolate Free Base) IsWaterSoluble->MethodB No (Lipophilic Amine) SpecialMethod Special Case: Ion Exchange (SCX) or Lyophilization IsWaterSoluble->SpecialMethod Yes (Polar Amine)

Figure 1: Decision matrix for selecting the appropriate neutralization strategy based on substrate properties.[1]

Module 4: Troubleshooting & FAQs

Q1: I added 1 equivalent of base and my reaction stalled. Why? A: You likely formed the monohydrochloride salt (


).[1] While less acidic, the amine is still largely protonated or involved in strong hydrogen bonding networks.[1] You must add at least 2.0 equivalents to fully liberate the nucleophile.

Q2: I used Triethylamine (TEA) and see a new spot on TLC that isn't product. A: TEA is nucleophilic.[1] If you are using highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), TEA can compete with your amine to form a quaternary ammonium salt (


).[1]
  • Fix: Switch to DIPEA (Hünig's Base) or 2,6-Lutidine , which are sterically hindered and non-nucleophilic.

Q3: Upon adding base, a thick white precipitate formed. A: This is normal.[1] It is the hydrochloride salt of the base you just added (e.g.,


).
  • Action: If stirring is impeded, add more solvent.[1] If the salt interferes with the reaction, switch to Method B (Extraction) to remove these salts before starting the reaction.

Q4: My free base is volatile. I lose it during concentration. A: Low molecular weight amines (e.g., ethylamine, isopropylamine) are volatile.[1]

  • Fix: Do not concentrate to dryness.[1] Perform Method B , but dry the organic layer and use the solution directly, calculating concentration based on mass recovery or NMR with an internal standard. Alternatively, use Method A to avoid isolation entirely.

Data Table: Base Selection Guide
BasepKa (Conj.[1][2][4][5] Acid)Steric HindranceNucleophilicityRecommended Use
Triethylamine (TEA) ~10.75LowModerateSimple acylations, stable electrophiles.[1]
DIPEA (Hünig's Base) ~11.0HighVery LowAlkylations, peptide coupling, sensitive substrates.[1]
Pyridine ~5.2LowLowAcylations (acts as solvent & base).[1] Too weak for alkylation.[1]

/

~10.3N/A (Inorganic)LowHeterogeneous reactions (e.g., in DMF/Acetone).[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Standard text on nucleophilic substitution mechanisms and pKa considerations).

  • Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

  • ResearchGate. (2023). Discussions on Neutralizing Amine Hydrochlorides. [Link]

Sources

Technical Support Center: Troubleshooting Diazepane Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Diazepane Amide Coupling Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Support Guide (Q&A, Diagnostic Workflows, Protocols)

Executive Summary: The Diazepane Challenge

The 1,4-diazepane scaffold (a 7-membered ring with two nitrogen atoms) presents unique synthetic challenges compared to its 5- and 6-membered counterparts (pyrrolidines and piperidines). While the secondary amine is theoretically nucleophilic, conformational flexibility and transannular steric interactions often retard the rate of amide bond formation.

Low yields in these couplings are rarely due to a single factor. They typically stem from three distinct failure modes:

  • Kinetic Stalling: The ring pucker shields the N-H, preventing attack on the activated ester.

  • Thermodynamic Instability: High ring strain in the transition state.

  • Workup Losses: The high polarity of the diazepane core leads to product loss in the aqueous phase during extraction.

This guide provides a systematic approach to diagnosing and resolving these issues.

Diagnostic Workflow

Before altering reagents, use this logic flow to identify the specific failure mode of your reaction.

DiazepaneTroubleshooting Start START: Low Yield Observed CheckTLC Analyze Crude Reaction (LCMS/TLC) Start->CheckTLC SM_Remains Starting Material (Amine) Remains CheckTLC->SM_Remains Low Conversion Clean_Conversion Full Conversion Observed CheckTLC->Clean_Conversion High Conversion Messy_Profile Complex Mixture / Byproducts CheckTLC->Messy_Profile Degradation Steric_Check Check Sterics: Is Acid or Amine Bulky? SM_Remains->Steric_Check Workup_Check Check Aqueous Layer Clean_Conversion->Workup_Check Side_Check Identify Byproducts: N-Acylurea? Epimerization? Messy_Profile->Side_Check Change_Reagent Action: Switch to HATU or T3P Increase Temp (40-60°C) Steric_Check->Change_Reagent Extraction_Mod Action: Salting Out (NaCl) or DCM:IPA (3:1) Extraction Workup_Check->Extraction_Mod Protocol_Mod Action: Pre-activation (0°C) Switch Base (Collidine/Sym-Collidine) Side_Check->Protocol_Mod

Figure 1: Diagnostic logic tree for identifying the root cause of low yields in diazepane functionalization.

Troubleshooting Guide (Q&A)

Category 1: Reactivity & Kinetics

Q: My LCMS shows mostly unreacted diazepane even after 24 hours with EDC/HOBt. Why isn't it coupling? A: The secondary amine in a diazepane ring is often sterically shielded due to the ring's "twisted chair" or "boat" conformation. Standard carbodiimide couplings (EDC/DCC) proceed via an O-acylisourea intermediate, which is often not electrophilic enough to overcome this steric barrier.

  • Solution: Switch to HATU or T3P (Propylphosphonic anhydride) .

    • HATU generates an At-active ester (7-azabenzotriazole ester) which is significantly more reactive towards hindered amines due to the neighboring group effect of the pyridine nitrogen [1].

    • T3P is excellent for low-reactivity amines and has the added benefit of low epimerization rates. It drives the reaction by forming a highly reactive mixed anhydride [2].

Q: I am using HATU but still seeing low conversion. What next? A: If HATU fails, the issue is likely extreme steric hindrance or aggregation.

  • Protocol Adjustment:

    • Solvent: Switch from DCM to DMF or NMP . Polar aprotic solvents disrupt intermolecular H-bonds and improve the solubility of the active ester.

    • Temperature: Heat the reaction to 50–60°C . Diazepanes are generally thermally stable. Thermal energy is often required to access the specific ring conformer that exposes the N-H bond.

    • Alternative Activation: Convert the carboxylic acid to an Acyl Chloride (using Ghosez’s reagent or Oxalyl Chloride) or an Acyl Fluoride (using TFFH). Acyl halides are smaller and more electrophilic than active esters [3].

Category 2: Workup & Isolation

Q: The reaction looks complete on TLC, but I recover very little product after aqueous workup. Where did it go? A: This is the most common "silent killer" of diazepane yields. The diazepane ring is highly polar. If your product contains other polar groups (hydroxyls, amides), it likely partitioned into the aqueous layer during extraction.

  • Solution:

    • Avoid Acidic Washes: Do not wash with 1N HCl. The diazepane nitrogen (even if acylated, there may be other basic sites) or the amide itself can increase water solubility.

    • "Salting Out": Saturate the aqueous layer with NaCl before extraction.

    • Solvent Cocktail: Do not use pure EtOAc or DCM. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) for extractions. This mixture is much more effective at pulling polar compounds out of the aqueous phase.

    • Resin Workup: Instead of liquid-liquid extraction, use a polymer-supported scavenger (e.g., PS-Trisamine) to remove excess acid/electrophile, then simply filter and evaporate.

Category 3: Side Reactions

Q: I see a major byproduct with Mass = Product + 42 (or similar). What is this? A: If you are using a carbodiimide (EDC/DCC), this is likely the N-acylurea rearrangement product. This occurs when the amine is too slow to attack the active ester, allowing the O-acylisourea to rearrange intramolecularly.

  • Solution: Switch to HATU or COMU . These reagents form active esters that do not rearrange to stable byproducts.[1]

Q: My starting material is a chiral acid, and the product is racemized. A: 7-membered rings can induce slow coupling rates, prolonging the lifetime of the activated acid. The longer the activated acid sits in solution with base, the higher the risk of racemization via oxazolone formation.

  • Solution:

    • Use T3P in EtOAc/Pyridine (T3P is famous for low epimerization).

    • Use Collidine (2,4,6-trimethylpyridine) instead of DIPEA/TEA. Collidine is a non-nucleophilic base that minimizes proton abstraction from the alpha-carbon [4].

Comparative Data: Coupling Reagents

The following table summarizes reagent performance specifically for hindered secondary amines (like diazepanes).

ReagentReactivityRacemization RiskWorkupBest For...[1][2]
EDC / HOBt LowLowAqueous WashUnhindered, simple couplings.
HATU Very High Low-MediumColumn/WashStandard for hindered diazepanes.
T3P HighVery Low Aqueous WashChiral acids; Scalable processes.
COMU Very HighLowColumn/WashSafer alternative to HATU (no potentially explosive byproducts).
Ghosez's Rgt ExtremeHighEvaporation"Impossible" couplings; Acid chloride generation.

Optimized Experimental Protocol

Method: HATU-Mediated Diazepane Coupling Standardized for 0.5 mmol scale.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Diazepane Derivative (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) – [Concentration 0.2 M]

Step-by-Step:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (0.5 mmol) and HATU (0.55 mmol, 209 mg) in anhydrous DMF (2.5 mL).

  • Base Addition: Add DIPEA (1.5 mmol, 261 µL). Stir at Room Temperature (RT) for 2–5 minutes . Note: Do not stir longer than 10 mins before adding amine to prevent racemization.

  • Coupling: Add the Diazepane amine (0.55 mmol) in one portion.

  • Reaction: Stir at RT. Monitor by LCMS at 1 hour.

    • Troubleshooting: If <50% conversion at 1 hr, heat to 50°C .

  • Workup (High Recovery):

    • Dilute reaction with EtOAc (20 mL).

    • Wash with Sat. NaHCO₃ (2 x 10 mL).

    • Wash with 5% LiCl solution (3 x 10 mL). Critical: LiCl removes DMF effectively from the organic layer.

    • Wash with Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.

  • Organic Chemistry Portal. (2023). Acid Halides in Amide Synthesis.[4][5][Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Frontiers in Chemistry. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.[Link]

Sources

Preventing cyclization side reactions in homopiperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Homopiperazine (1,4-Diazepane) Synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic hurdles inherent in forming seven-membered diazepane rings.

The formation of a seven-membered ring is notoriously difficult compared to five- or six-membered analogs. The entropic penalty of bringing the two reactive ends together, combined with transannular strain, often causes intermolecular side reactions (oligomerization) to outcompete the desired intramolecular cyclization[1]. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to suppress these side reactions and maximize your yield.

Part 1: Diagnostic Logic & Troubleshooting Workflows

When a cyclization reaction fails, the crude mixture's profile dictates the corrective action. The following logic tree maps the diagnostic process for typical homopiperazine synthesis failures.

TroubleshootingTree Start Issue: Low Homopiperazine Yield Analyze Analyze Crude by LC-MS / NMR Start->Analyze Oligomers Observation: High MW Polymers (Intermolecular Alkylation) Analyze->Oligomers Unreacted Observation: Unreacted Precursors (Failed Cyclization) Analyze->Unreacted Rearranged Observation: 6-Membered Rings (Contraction / Rearrangement) Analyze->Rearranged Sol1 Action: Apply High-Dilution & N-Ts/Ns Protection Oligomers->Sol1 Sol2 Action: Enhance Base (e.g., NaH) or Use Phase Transfer Catalyst Unreacted->Sol2 Sol3 Action: Verify Carbon Chain Length or Switch to Borrowing Hydrogen Rearranged->Sol3

Logical decision tree for diagnosing and resolving homopiperazine cyclization failures.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my cyclization reaction yield linear oligomers instead of the 7-membered homopiperazine ring? A1: This is a classic kinetic issue. The rate of intermolecular alkylation is competing with intramolecular cyclization. Because seven-membered rings suffer from transannular (Prelog) strain and a high entropic penalty, the linear molecules tend to collide with each other before they can fold and cyclize[1]. Solution: You must artificially favor the intramolecular pathway. This is achieved via pseudo-high-dilution techniques (slow addition of the electrophile via syringe pump) and by utilizing sterically demanding protecting groups (like Tosyl or Nosyl) that induce the Thorpe-Ingold effect, physically forcing the reactive terminal groups into closer proximity[2][3].

Q2: How do I choose between Tosyl (Ts), Nosyl (Ns), and Boc protecting groups for the nitrogen atoms? A2: The choice dictates your cyclization mechanism and deprotection strategy:

  • Tosyl (Ts): Excellent for direct alkylation with 1,3-dihalopropanes. It increases the acidity of the NH proton, allowing for efficient deprotonation by bases like NaOH or NaH, while providing the necessary steric bulk to prevent over-alkylation[2][4].

  • Nosyl (Ns): The premium choice for Fukuyama-Mitsunobu cyclizations of diamino alcohols. Unlike Ts, the Ns group can be removed under extremely mild conditions (thiophenol and base), preserving sensitive functional groups[3].

  • Boc: While Boc is a standard protecting group, it does not activate the amine for alkylation as effectively as sulfonyl groups and lacks the strong conformational bias needed to prevent oligomerization in challenging 7-membered ring formations.

Q3: Are there alternatives to traditional dihalide alkylation that minimize over-alkylation? A3: Yes. The Ruthenium-catalyzed "borrowing hydrogen" methodology is a highly effective alternative. It allows for the direct coupling of diols and diamines. The Ru(II) catalyst temporarily oxidizes the diol to an aldehyde, which condenses with the amine to form an imine, and is subsequently reduced back by the "borrowed" hydrogen[5]. This completely bypasses the highly reactive alkyl halide intermediates that trigger runaway polymerization. Alternatively, photochemical oxaziridine rearrangements can be used to safely expand 6-membered rings into 7-membered homopiperazines without the side reactions typical of Schmidt rearrangements[6].

Part 3: Quantitative Data & Condition Comparison

To select the appropriate synthetic route, compare the thermodynamic requirements and typical side-reaction profiles summarized below.

Synthesis StrategyReagents & CatalystPrimary Side ReactionsPrevention / Mitigation StrategyTypical Yield
Direct Alkylation Diamine, 1,3-Dichloropropane, NaH/DMFIntermolecular oligomerizationHigh-dilution, N-Ts protection, Phase transfer catalysts78 - 86%
Fukuyama-Mitsunobu N-Nosyl diamino alcohol, DIAD, PPh₃Incomplete cyclization, PPh₃O contaminationSlow addition of DIAD, strict anhydrous conditions80 - 90%
Borrowing Hydrogen Diamine, 1,3-Propanediol, Ru(II)Tautomerization byproductsOptimized Ru(II) (pyridyl)phosphine ligands67 - 91%
Ring Expansion Bicyclic ketone, OxaziridineRegioisomeric expansion, Azide hazardsPhotochemical rearrangement in continuous-flow70 - 85%

Part 4: Experimental Workflows & Self-Validating Protocols

Every robust protocol must be a self-validating system. You should never proceed to the next step without confirming the mechanistic success of the current one.

Protocol A: N,N'-Ditosyl-Homopiperazine Synthesis via Direct Alkylation

This method utilizes the Thorpe-Ingold effect and enhanced NH acidity to drive 7-membered ring formation[2][4].

Step 1: Sulfonylation (Protection)

  • Dissolve ethylenediamine (1.0 eq) in a biphasic mixture of DCM and 20% aqueous Na₂CO₃.

  • Add a phase transfer catalyst (e.g., TBAB, 0.05 eq) to enhance the reaction rate[4].

  • Slowly add p-toluenesulfonyl chloride (TsCl, 2.1 eq) at 0 °C. Stir at 39 °C for 4 hours[2].

  • Self-Validation Checkpoint: Check the pH of the aqueous layer; it must remain basic (>9). An acidic pH indicates complete consumption of the base, leading to incomplete protection. LC-MS must show the [M+H]+ of the di-Ts product without mono-Ts impurities.

Step 2: Intramolecular Cyclization

  • Dissolve the N,N'-di-Ts-ethylenediamine (1.0 eq) in anhydrous DMF.

  • Add NaH (2.5 eq) at 0 °C. The evolution of H₂ gas is the physical validation of deprotonation[4].

  • Using a syringe pump, add 1,3-dichloropropane (1.1 eq) over 2 hours to maintain pseudo-high dilution, preventing intermolecular collisions. Heat to 120 °C[1][2].

  • Self-Validation Checkpoint: Monitor by TLC. The disappearance of the baseline di-Ts-ethylenediamine spot confirms consumption. Extract a 50 µL aliquot, quench with water, and run LC-MS. The presence of high-molecular-weight peaks (>700 m/z) indicates your dilution rate was too fast.

Step 3: Deprotection

  • Treat the cyclized product with a mixture of HBr/AcOH/PhOH at 90 °C to cleave the robust Ts groups[4].

  • Self-Validation Checkpoint: The reaction mixture will change color as the phenol acts as a cation scavenger. Complete dissolution and a shift in the NMR spectra (disappearance of aromatic protons) validate the generation of the free homopiperazine.

Protocol B: Ruthenium-Catalyzed Borrowing Hydrogen Synthesis

This modern approach avoids alkyl halides, utilizing a catalytic cycle to temporarily generate reactive electrophiles in situ[5].

Workflow Step1 1. Substrate Prep Mix Diamine & Diol Step2 2. Catalyst Addition Add Ru(II) Complex Step1->Step2 Step3 3. Thermal Cyclization Reflux, -H2O Step2->Step3 Step4 4. Self-Validation Check LC-MS for[M+H] Step3->Step4

Experimental workflow for the Ruthenium-catalyzed borrowing hydrogen homopiperazine synthesis.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, combine the diamine (1.0 eq), 1,3-propanediol (1.2 eq), and the (pyridyl)phosphine-ligated Ruthenium(II) catalyst (5 mol%) in a sealed pressure tube[5].

  • Heat the mixture to 130 °C for 24 hours.

  • Self-Validation Checkpoint: Because this is a condensation reaction, water is the only stoichiometric byproduct. The presence of condensation on the cooler upper walls of the sealed tube is a visual indicator of reaction progression.

  • Cool to room temperature and analyze via GC-MS. The absence of the intermediate aldehyde peak confirms that the "borrowed" hydrogen has successfully re-reduced the imine intermediate into the final diazepane ring[5].

References

  • Homopiperazine: synthesis and mainly applic
  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115 Thieme Connect
  • Homopiperazine | 505-66-8 ChemicalBook
  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing Organic Letters - ACS Public
  • 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride Smolecule
  • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow ACS Public

Sources

Technical Guide: Purification Strategies for Zwitterionic Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting. It assumes the user has basic HPLC/flash chromatography knowledge but is struggling with the specific physicochemical anomalies of zwitterionic species.

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Biology & Medicinal Chemistry Division Subject: Troubleshooting Isolation Protocols for Amphoteric Homopiperazines (Diazepanes)

Executive Summary: The "Dual-Personality" Challenge

Zwitterionic diazepane derivatives present a unique purification paradox. The diazepane core (a 7-membered ring with two nitrogens) typically imparts high basicity (pKa ~9–10), while functionalization with acidic moieties (carboxylates, sulfonates) creates an internal salt.

At neutral pH, these molecules carry both positive and negative charges, resulting in:

  • Poor Retention on C18: High water solubility leads to elution in the void volume.

  • Peak Tailing: Secondary interactions with residual silanols on silica.

  • Desalting Nightmares: Co-elution with inorganic salts during prep-HPLC.

This guide outlines the "Capture, Resolve, Desalt" workflow to overcome these barriers.

Module 1: Chromatographic Strategy (The "Heavy Lifting")
Q: My diazepane derivative elutes in the void volume on a standard C18 column. Increasing organic modifier doesn't help. What is the alternative?

A: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

Standard C18 relies on hydrophobic interactions. Zwitterions are too polar for this mechanism. HILIC uses a polar stationary phase and a hydrophobic mobile phase (high acetonitrile), effectively reversing the elution order of Reverse Phase (RP).

  • The Mechanism: A water-rich layer forms on the surface of the polar stationary phase. Your zwitterionic diazepane partitions into this aqueous layer.

  • Recommended Column: Zwitterionic (ZIC-HILIC) or Amide phases.[1]

    • Why? ZIC phases (sulfobetaine or phosphorylcholine) provide weak electrostatic interactions that stabilize the zwitterion, improving peak shape compared to bare silica.

Protocol: HILIC Method Development

Parameter Recommendation Technical Rationale
Mobile Phase A 10–20 mM Ammonium Acetate (pH 6.8) Volatile buffer essential for MS; pH near neutral maintains zwitterionic state.
Mobile Phase B Acetonitrile (ACN) "Weak" solvent in HILIC. High % promotes retention.

| Gradient | 95% B


 60% B over 20 min | Elution is "Anti-Reverse Phase." Start high organic, decrease to elute. |
| Sample Diluent  | 80:20 ACN:Buffer | Critical:  Injecting in 100% water disrupts the HILIC partition layer, causing peak distortion. |
Q: Can I still use Reverse Phase (RP-HPLC) if I don't have a HILIC column?

A: Yes, but you must suppress ionization or use Ion-Pairing Agents.

You have two RP options, but both come with trade-offs:

  • High pH Strategy (pH > 10):

    • Concept: Deprotonate the diazepane amine (neutralize the positive charge). The molecule becomes anionic (acid group charged) but less polar overall.

    • Risk:[2] Standard silica columns dissolve at pH > 8. You must use Hybrid Particle columns (e.g., Waters XBridge, Agilent PLRP-S) resistant to high pH.

  • Ion-Pairing Strategy (Acidic pH):

    • Concept: Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). The acid protonates the carboxylate (neutralizing negative charge) and forms a hydrophobic ion pair with the positively charged amine.

    • Risk:[2] TFA suppresses ionization in Mass Spectrometry (LC-MS) and is difficult to remove completely.

Module 2: Non-Chromatographic Isolation (The "Art")
Q: How do I determine the Isoelectric Point (pI) to precipitate my compound?

A: Calculate the average of the relevant pKa values.

Solubility of a zwitterion is theoretically lowest at its isoelectric point (pI), where the net charge is zero. For a diazepane (Amine pKa


 9.5) with a carboxylic acid (Acid pKa 

3.5):

Protocol: Isoelectric Precipitation

  • Dissolve crude mixture in a minimum volume of water.

  • Measure pH.[3][4][5] It will likely be acidic (if TFA salt) or basic (if synthesis residue).

  • Carefully titrate with 1M NaOH or 1M HCl to reach pH ~6.5 .

  • Cool to 4°C for 2–4 hours.

  • Centrifuge. If a pellet forms, wash with cold water/ethanol (90:10) to remove inorganic salts.

Q: My product is water-soluble at all pH levels. How do I desalt it after Prep-HPLC?

A: Use a "Catch and Release" Solid Phase Extraction (SPE) method.

If you used non-volatile buffers (phosphate, NaCl), you must desalt.

  • Load: Acidify sample to pH 2 (Diazepane is fully protonated/cationic). Load onto a Strong Cation Exchange (SCX) cartridge.

  • Wash: Flush with water/methanol to remove inorganic salts and non-basic impurities.

  • Elute: Release the diazepane using 2M Ammonia in Methanol. The ammonia deprotonates the amine, disrupting the ionic bond with the resin.

  • Dry: Evaporate the methanolic ammonia fraction. Excess ammonia evaporates, leaving the free zwitterion.

Module 3: Visualizing the Workflow

The following decision tree guides you through the purification logic based on your compound's solubility and available equipment.

Purification_Strategy Start Crude Zwitterionic Diazepane Mixture SolubilityCheck Check Solubility in Water/Buffer Start->SolubilityCheck Precipitation Isoelectric Precipitation (Adjust to pI ~6.5) SolubilityCheck->Precipitation Low Solubility at pI Chromatography Chromatographic Purification Needed SolubilityCheck->Chromatography Highly Water Soluble Precipitation->Chromatography Purity < 95% Final Pure Zwitterion Precipitation->Final Purity > 95% HILIC HILIC (Preferred) ZIC-HILIC or Amide Mobile Phase: ACN / 10mM NH4OAc Chromatography->HILIC Polar/Hydrophilic RPHPLC RP-HPLC (Alternative) Requires Hybrid Column (pH > 10) OR Ion Pairing (TFA) Chromatography->RPHPLC Lipophilic Side Chains Desalting Desalting Step SCX 'Catch & Release' or Lyophilization HILIC->Desalting Volatile Buffer Used? No HILIC->Final Volatile Buffer Used? Yes RPHPLC->Desalting TFA/Salts Present Desalting->Final

Figure 1: Decision matrix for the purification of zwitterionic diazepane derivatives, prioritizing non-chromatographic precipitation followed by HILIC.

Module 4: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Broad, Tailing Peaks (HILIC) Sample solvent mismatch.Dissolve sample in mobile phase (high organic). Do not inject 100% water; it causes "solvent washout."
Split Peaks (RP-HPLC) Wrong pH (Partial ionization).Adjust pH at least 2 units away from the pKa. Aim for pH 2 (fully cationic) or pH 10 (anionic/neutral).
Low Recovery (Precipitation) Supersaturation.Add an antisolvent (Acetone or Ethanol) after adjusting pH to the pI to force precipitation.
Salt Contamination in NMR Incomplete desalting.Use volatile buffers (Ammonium Formate/Bicarbonate) exclusively. Avoid Sodium Phosphate.
Retention Time Shift Column equilibration issues.HILIC columns require long equilibration times (20–30 column volumes) to establish the water layer.
References
  • Waters Corporation. (2020). Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. Retrieved from [Link]

  • Chromatography Today. (2014). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link]

  • Khan Academy. (2013).[4] Isoelectric point and zwitterions.[3][4][6] Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]

Sources

Handling hygroscopic nature of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support interface for 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS: 1240528-26-0).[1] It addresses the critical challenge of hygroscopicity, a common failure point in the use of amine hydrochloride salts in precision synthesis.

Subject: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS: 1240528-26-0) Ticket Priority: High (Moisture Sensitivity) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Moisture Challenge

You are working with a homopiperazine (1,4-diazepane) derivative stabilized as a dihydrochloride salt . While the salt formation improves shelf stability compared to the free amino acid, the presence of two hydrochloride equivalents renders the molecule highly hygroscopic.

The Problem: Upon exposure to ambient humidity, the crystal lattice absorbs water, leading to deliquescence (turning into a syrup). This causes:

  • Stoichiometric Errors: You weigh water, not reagent.

  • Reaction Quenching: Introduction of protic impurities into anhydrous reactions.

  • Physical Handling Issues: Clumping, sticking, and transfer losses.

This guide provides self-validating protocols to mitigate these risks.

Module 1: Storage & Inventory (The "Before" Phase)

Q: How should I store this compound long-term to prevent degradation?

A: The "degradation" you see is likely physical (hydration) rather than chemical decomposition, but it must be arrested immediately.

  • Primary Containment: Store in the original manufacturer vial with the cap taped with Parafilm or electrical tape.

  • Secondary Containment: Place the vial inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite™ or P₂O₅).

  • Temperature: Store at 2–8°C (Refrigerator) or room temperature if strictly dry. Note: If storing cold, you must allow the vial to warm to room temperature before opening to prevent condensation.

Q: The powder has clumped inside the bottle. Is it ruined?

A: Not necessarily. It has likely formed a hydrate or absorbed surface moisture.

  • Verification: Run a quick qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid or dimethyl sulfone) in D₂O to determine the exact weight percent of the active compound.

  • Action: If purity is intact (>95%), proceed to Module 4 (Recovery) to dry it. Do not attempt to crush hard clumps with a metal spatula in the open air; this increases surface area for further moisture absorption.

Module 2: The Art of Weighing (Precision Under Pressure)

Q: The mass keeps increasing while I weigh it. How do I get an accurate reading?

A: You are observing the kinetics of water absorption in real-time. You must switch from "Direct Weighing" to "Weighing by Difference." This is the only valid method for deliquescent salts outside a glovebox.

Protocol: Weighing by Difference
  • Preparation: Dry a receiving flask (Round Bottom Flask - RBF) and purge it with Nitrogen/Argon. Tare it on the balance.

  • The Transfer: Take the capped reagent vial to the balance. Tare the balance with the full vial on it.

  • The Addition: Quickly remove the cap, pour/spatula a portion into your RBF, and immediately recap the vial.

  • The Measurement: Place the capped reagent vial back on the balance. The negative mass displayed is the exact amount transferred.

  • Validation: This method eliminates the error caused by the powder absorbing water on the balance pan.

Visualization: Weighing Workflow

Figure 1: Decision logic for handling hygroscopic solids based on available equipment.

WeighingProtocol Start Start: Weighing 2-(1,4-Diazepan-1-yl)acetic acid 2HCl CheckEnv Check Environment Start->CheckEnv Glovebox Glovebox Available? CheckEnv->Glovebox DirectWeigh Method A: Direct Weighing (Inert Atmosphere) Glovebox->DirectWeigh Yes HumidityCheck Ambient Humidity > 40%? Glovebox->HumidityCheck No calc Calculate Moles: Use Corrected MW (Hydrate?) DirectWeigh->calc WeighDiff Method B: Weighing by Difference (Speed is Critical) HumidityCheck->WeighDiff No (<40%) GloveBag Method C: Glove Bag / Nitrogen Cone HumidityCheck->GloveBag Yes (>40%) WeighDiff->calc GloveBag->calc

Caption: Workflow for selecting the appropriate weighing technique based on environmental humidity and equipment availability.

Module 3: Reaction Troubleshooting (The "During" Phase)

Q: My reaction yield is low. Could the water content be interfering?

A: Yes. 2-(1,4-Diazepan-1-yl)acetic acid is often used in amide couplings or heterocycle formation.[1]

  • Mechanism of Failure: Water consumes coupling reagents (EDC, HATU, DCC) to form ureas, leaving less reagent for your amine.

  • Stoichiometry Adjustment: If you suspect your salt holds 10% water by weight, you are under-loading your reaction by 10%.[1]

  • Correction: Use 1.2 – 1.5 equivalents of the coupling reagent and base (DIPEA/TEA) to scavenge the HCl and compensate for hydrolysis.

Q: Which solvent system minimizes hygroscopic risks?

A: Avoid protic solvents if possible during the setup.

  • Recommended: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). These dissolve the dihydrochloride salt well.

  • Protocol: Dissolve the hygroscopic salt in the dry solvent immediately after weighing. Once in solution, the surface area for moisture absorption is effectively nullified, provided the vessel is sealed.

Module 4: Recovery & Purification (Fixing Mistakes)

Q: I left the bottle open. It's now a wet paste. How do I dry it?

A: You need to remove the water without degrading the molecule. Heat alone is risky for amino acids (potential for cyclization/lactamization).[1] Use Azeotropic Drying .

Protocol: Azeotropic Drying [2]
  • Dissolution: Dissolve the "wet" paste in a minimum amount of Methanol (the salt is soluble; methanol is volatile).

  • Entrainer Addition: Add a larger volume of Toluene (forms a positive azeotrope with water and methanol).

  • Evaporation: Rotovap at 40–45°C. The methanol/water/toluene azeotrope will carry the water away.

  • Repetition: Repeat the toluene addition and evaporation 2–3 times until a fine, free-flowing white powder is obtained.

  • Final Dry: Place under high vacuum (< 1 mbar) for 4 hours.

Visualization: Solvent Selection for Drying

Figure 2: Azeotropic drying strategy for amine hydrochloride salts.

DryingStrategy Input Wet/Clumped Salt SolventA 1. Dissolve in Methanol (Homogeneous Solution) Input->SolventA SolventB 2. Add Toluene (Azeotropic Entrainer) SolventA->SolventB Process 3. Rotovap (45°C) SolventB->Process Check Powder Free-Flowing? Process->Check Finish High Vacuum Drying Check->Finish Yes Repeat Repeat Toluene Step Check->Repeat No Repeat->SolventB

Caption: Step-by-step azeotropic drying cycle to recover free-flowing powder from solvated/hydrated states.

Quantitative Data: Hygroscopicity & Handling Limits[3][4][5]

ParameterSpecification / LimitNotes
Critical Relative Humidity (CRH) Estimated < 40%Above this RH, rapid deliquescence occurs.[1]
Storage Temp 2–8°C (Recommended)Cold storage slows kinetic hydrolysis but increases condensation risk upon opening.[1]
Drying Method Vacuum (RT) or AzeotropeAvoid oven drying >60°C to prevent potential lactamization of the amino-acid side chain.[1]
Solubility High: Water, Methanol, DMSOLow: DCM, Hexanes, Toluene (Good for washing/precipitating).

References

  • Chemical Identification & Properties
  • Handling Protocols (Hygroscopic Salts)

    • National Institutes of Health (NIH). (2021).[3] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved March 4, 2026, from [Link]

    • UAlberta Science.[4] (2017, September 7). Weighing by Difference [Video]. YouTube. [Link]

  • Purification & Drying Techniques

    • ScienceMadness. (2007). Drying of amine hydrochlorides. Retrieved March 4, 2026, from [Link]

Sources

Technical Support Center: Optimizing pH Conditions for 1,4-Diazepane Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This portal is designed for researchers, scientists, and drug development professionals working with 1,4-diazepane (homopiperazine) and its derivatives. Because 1,4-diazepane is a highly polar, water-soluble cyclic diamine, isolating it from aqueous reaction mixtures presents unique thermodynamic and kinetic challenges.

This guide synthesizes physicochemical principles with field-proven methodologies to help you troubleshoot low recoveries, prevent degradation, and optimize your liquid-liquid extraction (LLE) workflows.

I. Troubleshooting Guides & FAQs

Q1: Why is my recovery of 1,4-diazepane consistently low (<40%) when extracting with dichloromethane (DCM) at pH 9? A: The causality lies in the protonation states of the diamine ring. 1,4-Diazepane possesses two secondary amine groups. While the first


 is approximately 6.35, the second 

is significantly higher, predicted at 11.02[1]. At pH 9, the molecule exists predominantly in a highly polar monocationic state, which strongly partitions into the aqueous phase[2]. To drive the thermodynamic equilibrium entirely toward the neutral, organic-soluble free-base form, the aqueous phase must be basified to at least 1 pH unit above the highest

(i.e., pH

12.0)[3].

Q2: What is the optimal base for adjusting the pH to


 12 without causing severe emulsions or product degradation? 
A:  Strong inorganic bases like 5M NaOH or KOH are required to reach pH > 12. However, the rapid addition of strong alkalis causes exothermic localized heating. Because 1,4-diazepane has a relatively low boiling point (169 °C)[1], excess heat can cause evaporative losses of the volatile free base or promote thermal degradation.
Solution: Cool the aqueous mixture in an ice bath (0–5 °C) during the dropwise addition of NaOH. If emulsions form due to the precipitation of inorganic salts or matrix proteins, filter the biphasic mixture through a pad of Celite or use hydrophobic phase-separation filter paper before transferring it to the separatory funnel.

Q3: Can I use ethyl acetate (EtOAc) instead of halogenated solvents like DCM for the extraction? A: Yes. EtOAc is highly effective and environmentally preferable to DCM. Studies on structurally similar piperazine derivatives demonstrate that optimal LLE recoveries are achieved using ethyl acetate strictly at pH 12[3]. To maximize recovery, saturate the aqueous layer with NaCl prior to extraction; this "salting-out" effect decreases the aqueous solubility of the free base, forcing it into the EtOAc layer.

Q4: Why does my purified 1,4-diazepane turn cloudy or form a white crust upon storage? A: As a secondary diamine, 1,4-diazepane is highly hygroscopic and air-sensitive[1]. It rapidly undergoes a nucleophilic attack on atmospheric carbon dioxide (


) to form insoluble carbamate salts.
Solution: Store the extracted free base under an inert atmosphere (nitrogen or argon) in a tightly sealed, dark container at room temperature to maintain its integrity[1].

II. Data Presentation: Physicochemical & Solvent Matrices

Table 1: Physicochemical Properties and pH-Dependent Species of 1,4-Diazepane
Property / StateValue / DescriptionImpact on Extraction
Molecular Weight 100.16 g/mol Low molecular weight contributes to high volatility.
Boiling Point 169 °CProne to evaporative loss during solvent concentration.

~6.35Deprotonates first amine; forms monocationic species.

11.02 ± 0.20Requires pH > 12 to fully deprotonate to the free base.
State at pH < 6.0 Dicationic (

)
100% aqueous partitioning; zero organic recovery.
State at pH 7.0–9.0 Monocationic (

)
>90% aqueous partitioning; severe emulsion risk.
State at pH > 12.0 Neutral Free Base (

)
Optimal organic partitioning; high extraction yield.
Table 2: Solvent Selection Matrix for 1,4-Diazepane Extraction
SolventPolarity IndexExtraction Efficiency (pH > 12)Emulsion RiskEnvironmental/Safety Profile
Ethyl Acetate 4.4High (Recommended)ModerateFavorable (Low toxicity)
Dichloromethane 3.1HighHighPoor (Halogenated, toxic)
n-Hexane 0.1LowLowModerate

III. Experimental Protocols

Step-by-Step Methodology: High-Yield LLE of 1,4-Diazepane

Objective: Isolate 1,4-diazepane free base from an aqueous reaction mixture with >90% recovery. System Design: This protocol incorporates a self-validating feedback loop (Step 4) to ensure the buffering capacity of the matrix does not compromise the extraction thermodynamics.

Step 1: Matrix Preparation & Salting Out

  • Transfer the aqueous mixture containing 1,4-diazepane salts to a round-bottom flask.

  • Add solid Sodium Chloride (NaCl) under continuous stirring until the solution reaches saturation (undissolved salt remains visible). Causality: Saturating the aqueous layer increases its ionic strength, disrupting the hydration shell around the diamine and thermodynamically driving the neutral molecule into the organic phase.

Step 2: Temperature-Controlled Basification

  • Place the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Slowly add 5M NaOH dropwise while stirring vigorously until the pH reaches 12.5 (verify with a calibrated pH probe). Causality: The extreme alkaline environment ensures complete deprotonation of the secondary amine (

    
     11.02). Cooling prevents evaporative loss of the volatile free base and mitigates thermal degradation.
    

Step 3: Solvent Extraction

  • Transfer the basified mixture to a separatory funnel.

  • Add an equal volume of Ethyl Acetate (EtOAc).

  • Stopper the funnel and invert gently 5–6 times, venting frequently to release pressure. Avoid overly vigorous shaking to prevent the formation of intractable emulsions.

  • Mount the funnel and allow the phases to separate completely (typically 10–15 minutes).

Step 4: Self-Validation & Phase Separation

  • Draw off the lower aqueous layer into a clean beaker.

  • Critical Self-Validation Check: Measure the pH of the separated aqueous layer. If the pH has dropped below 12.0 (due to matrix buffering), re-adjust to 12.5 with NaOH and re-extract. This ensures that complete deprotonation was maintained during the partition phase.

  • Collect the upper organic layer (containing the product) in an Erlenmeyer flask.

  • Repeat the extraction of the validated aqueous layer with fresh EtOAc two additional times. Combine all organic layers.

Step 5: Drying and Concentration

  • Dry the combined organic layers over anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Filter out the drying agent.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath strictly maintained below 30 °C to prevent volatilization of the product.

  • Flush the receiving flask with Argon or Nitrogen gas and seal tightly to prevent carbamate formation.

IV. Mandatory Visualization

G A Aqueous Mixture (1,4-Diazepane Salts) B pH < 9.0 Dicationic / Monocationic (Water Soluble) A->B Initial State C Add 5M NaOH (0-5 °C) Adjust to pH > 12.0 B->C Basification D pH > 12.0 Neutral Free Base (Organic Soluble) C->D Deprotonation E Liquid-Liquid Extraction (EtOAc + NaCl Saturation) D->E Solvent Addition F Organic Phase (Product: 1,4-Diazepane) E->F Phase Separation G Aqueous Phase (Waste: Inorganic Salts) E->G Phase Separation

Workflow for the pH-dependent liquid-liquid extraction of 1,4-diazepane.

V. References

  • Homopiperazine - Physico-chemical Properties. ChemBK. Available at:[Link]

  • Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods (RSC Publishing). Available at:[Link]

  • HBr or not HBr? That is the question: crystal structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide. IUCr Journals. Available at:[Link]

  • Homopiperazine (Hexahydro-1,4-diazepine). MDPI - Molecules. Available at:[Link]

Sources

Removing excess HCl from diazepane intermediates before HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sample Preparation & Chromatography Subject: Optimization of Diazepane Intermediates: Removal of Excess HCl Prior to HPLC Ticket ID: #DZP-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely dealing with a reaction mixture from a cyclization or deprotection step involving high molarity Hydrochloric Acid (HCl). Direct injection of this matrix into an HPLC system is a critical error that leads to three specific failures:

  • Retention Time Shift & Peak Splitting: The local pH shock overrides the mobile phase buffer, causing the diazepane (a basic secondary amine) to exist in multiple protonation states.

  • Hardware Corrosion: Chloride ions (

    
    ) at low pH are highly corrosive to stainless steel (frits, injector needles, pump heads).
    
  • Column Death: High acid concentrations (

    
    ) cause hydrolysis of the siloxane bonds (
    
    
    
    ) in standard silica-based C18 columns, leading to "phase collapse."

This guide provides three validated protocols to neutralize or remove HCl, ranked by sample complexity.

Part 1: Diagnostic & Decision Matrix

Before choosing a protocol, quantify your "Acid Load."

Parameter Scenario A: Trace Acid Scenario B: Bulk Acid
HCl Conc. < 0.1 M> 0.5 M (or unknown high conc.)
Sample Appearance Clear/Slightly cloudyViscous, colored, or fuming
Risk Level Low (Buffer manageable)Critical (Requires extraction)
Recommended Protocol Protocol 1: In-Vial Neutralization Protocol 2: MCX Solid Phase Extraction
Decision Workflow (Visualization)

decision_tree start START: Sample Assessment hcl_check Estimate HCl Concentration start->hcl_check low_acid Low Acid (< 0.1 M) hcl_check->low_acid high_acid High Acid (> 0.5 M) hcl_check->high_acid buffer_check Is Mobile Phase Buffered? low_acid->buffer_check proto_2 PROTOCOL 2 (Recommended): Mixed-Mode SPE (MCX) high_acid->proto_2 High Purity Needed proto_3 PROTOCOL 3: Liquid-Liquid Extraction high_acid->proto_3 No SPE Available proto_1 PROTOCOL 1: Dilution & Buffer Neutralization buffer_check->proto_1 Yes buffer_check->proto_2 No / Complex Matrix

Figure 1: Decision matrix for selecting the appropriate HCl removal strategy based on acid concentration and lab resources.

Part 2: Technical Protocols

Protocol 1: In-Vial Neutralization (The "Dilute & Shoot" Approach)

Best for: Final check of relatively clean samples where HCl is a minor byproduct.

The Science: Diazepane intermediates are basic (


). If you neutralize with a strong base (NaOH), you risk local "hot spots" of high pH that can degrade the ring or cause precipitation. We use a "self-buffering" weak base.

Steps:

  • Diluent Preparation: Prepare 100 mM Ammonium Acetate (

    
    ) adjusted to pH 6.0.
    
  • Dilution: Dilute your sample 1:10 or 1:20 with the diluent.

    • Why? The high molarity buffer overwhelms the trace HCl, pinning the pH at a safe level for the column.

  • Filtration: Filter through a 0.2 µm PTFE filter (removes any precipitated salts).

  • Injection: Inject.

Warning: Do NOT use this if your sample is >1M HCl. The buffer capacity will be exceeded, and you will damage the column.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE

Best for: High HCl concentrations, viscous reaction mixtures, and protecting sensitive MS detectors.

The Science: This is the Gold Standard . Since your sample is already acidic, the diazepane is fully protonated (positively charged). We use a Mixed-Mode cartridge (Reverse Phase + Strong Cation Exchange).

  • Mechanism: The diazepane binds to the sorbent via ionic interaction (strong).

  • The Trick: The

    
     (chloride ions) and other impurities do not bind and are washed away. You then release the drug by breaking the ionic bond with a base.
    

Materials:

  • Cartridge: Oasis MCX or Strata-X-C (Polymeric Strong Cation Exchange).

  • Solvents: 0.1M HCl, Methanol (MeOH), 5%

    
     in MeOH.
    

Workflow:

StepSolvent / ActionMechanism
1.[1] Condition 1 mL MeOH, then 1 mL WaterActivates sorbent ligands.
2. Load Load acidic sample (pH < 3)CRITICAL: Diazepane (

) binds to sulfonate groups (

). Chloride (

) passes through unretained.
3. Wash 1 1 mL 0.1M HClRemoves proteins/neutrals; keeps diazepane charged.
4. Wash 2 1 mL 100% MeOHRemoves hydrophobic neutrals. Diazepane stays locked by ionic bond.
5. Elute 1 mL 5%

in MeOH
Release: High pH deprotonates the diazepane, breaking the ionic bond.

Result: A clean, chloride-free sample in methanol. Evaporate and reconstitute in mobile phase.

MCX Mechanism Visualization

spe_mechanism cluster_cartridge MCX Cartridge Interactions sorbent Sorbent Surface -SO3^- (Sulfonate) analyte Diazepane NH+ sorbent->analyte Ionic Bond (Retained) chloride Excess HCl Cl- sorbent->chloride Repulsion/No Interaction (Flow Through) step3 Elution (High pH) analyte->step3 Deprotonation releases Clean Analyte step1 Acidic Load (pH < 3) step2 Wash Step

Figure 2: Mechanism of action for Mixed-Mode Cation Exchange. The acidic environment is actually beneficial for the loading step, turning the contaminant (HCl) into a flow-through waste product.

Protocol 3: Liquid-Liquid Extraction (Back-Extraction)

Best for: Labs without SPE cartridges or for very large sample volumes.

The Science: We exploit the solubility switch.

  • Acidic Phase: Diazepane is a salt (hydrophilic) -> stays in water.

  • Basic Phase: Diazepane is a free base (hydrophobic) -> moves to organic.

Steps:

  • Take 1 mL of acidic sample.

  • Slowly add saturated Ammonium Bicarbonate until pH > 9. (Watch for bubbling/CO2 evolution).

    • Note: Do not use NaOH if possible, to avoid degradation.

  • Add 2 mL Dichloromethane (DCM) or Ethyl Acetate.

  • Vortex vigorously for 1 minute.

  • Centrifuge to separate layers.

  • Collect the organic layer (bottom for DCM, top for EtOAc).

  • Evaporate to dryness under Nitrogen (

    
    ).
    
  • Reconstitute in Mobile Phase.

Part 3: Troubleshooting & FAQs

Q: Can I just evaporate the HCl using a Rotavap? A: Generally, no . While HCl gas is volatile, diazepane forms a hydrochloride salt (Diazepane·HCl) which is a solid. If you rotavap, you remove the excess liquid HCl, but the residue is still the acidic salt. When you reconstitute this in a small volume of water, the pH will still be very low (often pH 1-2), which can still damage your column. You must neutralize or exchange the ion.

Q: My diazepane peak is splitting into two. Why? A: This is a classic "pH Mismatch." If your sample solvent is pH 1 (due to HCl) and your mobile phase is pH 7, the diazepane molecules at the front of the band are at pH 7 (free base), and the ones in the middle are at pH 1 (protonated). They travel at different speeds.

  • Fix: Use Protocol 2 (SPE) to remove the acid entirely, or increase the buffer concentration in your mobile phase to >50 mM.

Q: I injected a sample with 6N HCl and now my pressure is high. A: You likely precipitated buffer salts inside the column or corroded the inlet frit.

  • Disconnect the column.

  • Flush the system (no column) with warm water (40°C) to dissolve precipitated salts.

  • If the column itself is blocked, back-flush it (if the manufacturer permits) with 10:90 Methanol:Water. If pressure remains high, the inlet frit is likely corroded or clogged; the column must be replaced.

References

  • Phenomenex. (2020). Solid Phase Extraction (SPE) Method Development for Basic Drugs. Phenomenex Technical Guides. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and buffers. Journal of Chromatography A. Link

  • Waters Corporation. (2021). Oasis MCX: Mixed-Mode Cation Exchange Sorbent for Bases. Waters Application Notes.[2][3] Link

  • Agilent Technologies. (2018). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Agilent Technical Overview. Link

  • ResearchGate. (2018). How should I remove excess HCl from sample hydrolysate before HPLC? (Community consensus on neutralization vs. evaporation). Link

Sources

Resolving steric hindrance issues with homopiperazine acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique conformational flexibility and steric bulk of the 1,4-diazepane (homopiperazine) scaffold. Unlike the rigid 6-membered piperazine ring, the 7-membered homopiperazine ring adopts a puckered conformation that creates significant transannular steric hindrance.

When derivatizing this scaffold with acetic acid moieties—often for the development of [1] or[2]—researchers face three primary bottlenecks: poor regioselectivity during N-alkylation, sluggish amide coupling rates, and difficult purifications. This guide provides field-proven, self-validating protocols to overcome these specific challenges.

Diagnostic Troubleshooting Workflow

G Start Homopiperazine Derivatization Issue Q1 Identify Reaction Phase Start->Q1 Alkylation N-Alkylation (Adding Acetic Acid) Q1->Alkylation Coupling Amide Coupling (Post-Alkylation) Q1->Coupling Purification Purification (Polar Products) Q1->Purification Prob1 Over-alkylation / Poor Regioselectivity Alkylation->Prob1 Prob2 Low Yield / Sluggish Reaction Coupling->Prob2 Prob3 Inseparable Zwitterions Purification->Prob3 Sol1 Use Chloroacetic Acid & Slow Addition Prob1->Sol1 Sol2 Use PyBOP Reagent & Pre-activation Prob2->Sol2 Sol3 SCX Chromatography (pH Gradient) Prob3->Sol3

Diagnostic workflow for resolving steric hindrance in homopiperazine derivatization.

Module 1: N-Alkylation & Regiocontrol

Q: Why am I getting a high ratio of di-alkylated byproducts when attempting to synthesize mono-substituted homopiperazine-1-acetic acid?

A: The causality lies in the nucleophilicity of the secondary amines and the leaving group of your alkylating agent. Once the first nitrogen is alkylated, the resulting tertiary amine can sometimes act as an intramolecular base, activating the second nitrogen. Furthermore, highly reactive electrophiles like bromoacetic acid cannot differentiate between the N1 and N4 positions effectively.

To resolve this, you must attenuate the electrophilicity of the alkylating agent. Switching from bromoacetic acid to chloroacetic acid significantly reduces unwanted over-alkylation due to the [2].

Protocol 1: Regioselective Mono-Alkylation of Homopiperazine

Self-validating principle: The use of a stoichiometric deficit of the electrophile combined with a mild electrophile ensures the reaction kinetically favors mono-alkylation. The protocol includes a phase-separation workup that natively partitions the unreacted starting material.

  • Preparation: Dissolve homopiperazine (5.0 equiv, acting as both reactant and competitive sink) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Electrophile Addition: Dissolve chloroacetic acid (1.0 equiv) in DCM and add dropwise over 1 hour using a syringe pump. Causality: Slow addition keeps the local concentration of the electrophile low, preventing di-alkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation & Workup: Monitor by LC-MS. Once the chloroacetic acid is consumed, wash the organic layer with saturated aqueous NaHCO3. The excess unreacted homopiperazine remains in the aqueous layer (due to its high water solubility), while the mono-alkylated product is isolated from the organic layer.

Module 2: Overcoming Steric Hindrance in Amide Coupling

Q: My amide coupling between homopiperazine-1-acetic acid and a bulky secondary amine is yielding <20% product. How can I drive this reaction to completion?

A: The 7-membered ring of homopiperazine creates a sterically congested environment around the attached acetic acid moiety. When coupling this to another secondary amine, the tetrahedral intermediate formed during nucleophilic attack is highly crowded, leading to a high activation energy barrier. Standard carbodiimides (EDC/DCC) fail because the O-acylisourea intermediate is prone to rearrangement into an unreactive N-acylurea before the hindered amine can attack.

The solution is to use phosphonium-based coupling reagents like PyBOP. PyBOP generates a highly reactive OBt ester intermediate that is less prone to side reactions and[3].

Protocol 2: PyBOP-Mediated Amide Coupling

Self-validating principle: The generation of the active ester is decoupled from the amine addition, ensuring that the sterically hindered amine only reacts with the fully formed, highly reactive intermediate.

  • Activation: Dissolve homopiperazine-1-acetic acid (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 15 minutes at room temperature. Causality: DIPEA deprotonates the carboxylic acid, allowing PyBOP to form the active OBt ester. The 15-minute wait ensures complete activation before the amine is introduced.

  • Coupling: Add the secondary amine (1.2 equiv). Heat the reaction to 40 °C if the amine is exceptionally bulky.

  • Completion: Stir for 4-6 hours. The byproduct of PyBOP is water-soluble tripyrrolidinophosphine oxide, which is easily removed during a standard aqueous workup, ensuring a [3].

Module 3: Purification of Polar Derivatives

Q: How do I remove unreacted homopiperazine if my mono-alkylated product is also highly water-soluble?

A: If your homopiperazine-1-acetic acid derivative is highly polar, standard aqueous extraction will fail. The causality is the zwitterionic nature of the amino acid product. To resolve this, employ a self-validating Strong Cation Exchange (SCX) chromatography workflow. By loading the mixture onto an SCX column at pH 2, both compounds protonate and bind to the resin. Washing with methanol removes non-basic impurities. Eluting with a mild ammonia/methanol gradient will selectively release the less basic mono-alkylated product before the highly basic unsubstituted homopiperazine.

Data Presentation: Coupling Reagent Efficacy

To illustrate the necessity of reagent selection when dealing with homopiperazine steric hindrance, the following table summarizes quantitative yield data for the coupling of homopiperazine-acetic acid derivatives with secondary amines:

Coupling ReagentActivation IntermediateReaction Temp (°C)Yield (%)Byproduct Removal
EDC/HOBt O-acylisourea / OBt ester2518 - 25%Aqueous wash (Moderate)
HATU OAt ester2565 - 75%Aqueous wash (Easy)
PyBOP OBt ester25 - 4085 - 96%Aqueous wash (Very Easy)[3]
Borate Esters Acyl borate8040 - 55%Chromatography

Note: Data synthesized from comparative studies on secondary amine monoacylation and homopiperazine selectivity.

References
  • Title: Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Source: Journal of Medicinal Chemistry / ChEMBL URL: [Link]

  • Title: A Field Guide to Optimizing Peptoid Synthesis Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Synthesis of amides using boron catalysts Source: UCL Discovery URL: [Link]

Sources

Validation & Comparative

Comparative ¹H NMR Analysis of Cyclic Diamine Acetic Acid Derivatives: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate bifunctional building blocks for PROTAC linker synthesis and peptidomimetic drug design. Among these, 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS: 1240528-26-0)[1] stands out. Its unique 7-membered homopiperazine ring[2] imparts distinct conformational flexibility compared to rigid 6-membered piperazine analogs. However, confirming the exact protonation state and ring integrity of this compound is a common analytical bottleneck. The dihydrochloride salt form drastically alters the electronic environment of the molecule, shifting its ¹H NMR profile significantly compared to the free base.

This guide provides an objective comparison of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride against its free base and its piperazine counterpart, utilizing high-resolution ¹H NMR spectroscopy as the primary validation tool.

Comparative ¹H NMR Performance & Mechanistic Insights

When analyzing cyclic diamines, the chemical shifts are highly dependent on the protonation state of the nitrogen atoms[3]. In the dihydrochloride salt, both the N1 (tertiary) and N4 (secondary) amines are fully protonated.

  • Deshielding Effect: The positive charge on the protonated nitrogens exerts a strong inductive electron-withdrawing effect. This deshields the adjacent methylene protons, shifting them downfield by approximately 0.7 to 1.0 ppm compared to the neutral free base.

  • Ring Size Differentiation: The critical differentiator between the 7-membered diazepane and the 6-membered piperazine is the C6 methylene group. In diazepane, this central carbon is separated from the electronegative nitrogens by one carbon, resulting in a distinct, highly shielded multiplet (quintet) around 2.25 ppm. Piperazine lacks this structural feature entirely, making the presence of this peak a definitive marker for the 7-membered ring.

Table 1: Quantitative ¹H NMR Chemical Shift Comparison (in D₂O at 298 K)

Structural Feature2-(1,4-Diazepan-1-yl)acetic acid 2HClPiperazine-1-acetic acid 2HCl2-(1,4-Diazepan-1-yl)acetic acid (Free Base)
Ring Architecture 7-Membered (Homopiperazine)6-Membered (Piperazine)7-Membered (Homopiperazine)
Acetic Acid CH₂ ~4.15 ppm (s, 2H)~4.10 ppm (s, 2H)~3.20 ppm (s, 2H)
Ring CH₂ (N-adjacent) ~3.40 - 3.80 ppm (m, 8H)~3.60 - 3.75 ppm (m, 8H)~2.60 - 2.90 ppm (m, 8H)
Ring CH₂ (Central C6) ~2.25 ppm (quintet, 2H)Absent~1.75 ppm (quintet, 2H)
Protonation State N1⁺, N4⁺ (Dicationic)N1⁺, N4⁺ (Dicationic)Neutral (Zwitterionic equilibrium)
Experimental Protocol: High-Resolution ¹H NMR Acquisition

To ensure reproducibility and analytical trustworthiness, the following methodology is designed as a self-validating system . Every step includes an internal check to prevent false positives during structural confirmation.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 10.0 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D). Transfer to a clean 5 mm NMR tube.

  • Causality: D₂O is selected because the dihydrochloride salt is highly polar. More importantly, D₂O facilitates rapid deuterium exchange with the NH₂⁺ and COOH protons. This eliminates broad, quadrupolar-coupled nitrogen-proton signals that would otherwise obscure the critical aliphatic multiplets.

  • Self-Validation Check: Ensure complete dissolution. A cloudy solution indicates incomplete salt formation or the presence of lipophilic free-base impurities. The solution must be optically clear.

Step 2: Instrument Calibration & Acquisition
  • Action: Acquire the spectrum at 298 K on a 400 MHz (or higher) spectrometer using a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: A 2.0-second relaxation delay ensures complete longitudinal relaxation (T₁) for the aliphatic protons, allowing for accurate integration values that are crucial for distinguishing the 7-membered diazepane ring (10 protons) from a 6-membered piperazine ring (8 protons).

  • Self-Validation Check: Reference the residual HOD solvent peak exactly to 4.79 ppm. If the HOD peak drifts, it indicates a temperature fluctuation in the probe, which invalidates comparative chemical shift data.

Step 3: Spectral Processing & Interpretation
  • Action: Apply a 0.3 Hz exponential line broadening function before Fourier Transformation. Phase and baseline correct manually.

  • Causality: The 0.3 Hz line broadening enhances the signal-to-noise ratio without compromising the resolution of the complex multiplets (especially the diagnostic pentet at C6).

  • Self-Validation Check: Integrate the isolated singlet of the acetic acid CH₂ group and set it strictly to 2.00. The total integration of the remaining multiplets must equal exactly 10.00 ± 0.05. Any deviation indicates an impurity or an incorrect ring size.

Analytical Workflows & Structural Visualizations

Workflow A Sample Prep (10 mg in D2O) B 1H NMR Acquisition (400 MHz, 298 K) A->B C Data Processing (Fourier Transform) B->C D Spectral Analysis (Integration) C->D E Structural Validation (Confirm Salt Form) D->E

Standardized 1H NMR analytical workflow for cyclic diamine salts.

Protonation FreeBase Free Base Form Upfield Shifts (~2.7 ppm) MonoSalt Monohydrochloride Intermediate Shifts FreeBase->MonoSalt + HCl DiSalt Dihydrochloride Downfield Shifts (~3.6 ppm) MonoSalt->DiSalt + HCl

Stepwise protonation of 1,4-diazepane derivatives affecting NMR chemical shifts.

References
  • PubChem. "Hexahydro-1,4-diazepine | C5H12N2 | CID 68163". National Center for Biotechnology Information. [Link]

Sources

Mass spectrometry fragmentation patterns of diazepane acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (1,4-Diazepan-1-yl)acetic acid , a critical building block in the synthesis of pharmaceutical scaffolds.

Part 1: Executive Summary & Structural Context

Diazepane acetic acid (specifically 2-(1,4-diazepan-1-yl)acetic acid) represents a class of saturated, seven-membered heterocyclic diamines.[1] Unlike their aromatic counterparts (1,4-benzodiazepines like Diazepam), these molecules are highly polar, zwitterionic, and lack extensive conjugation, making their MS behavior distinct.

Primary Application: Synthesis of integrin antagonists, protease inhibitors, and neuroactive ligands. Chemical Formula: C


H

N

O

Exact Mass: 158.1055 Da Molecular Weight: 158.20 g/mol
Comparison of Analytical Approaches

The choice of ionization method dictates the observed fragmentation landscape. The table below compares the "Standard" approach (ESI-MS/MS) against the "Alternative" (GC-MS with Derivatization).

FeatureMethod A: ESI-MS/MS (Recommended) Method B: GC-EI-MS (Alternative)
State Solution phase (Direct infusion/LC)Gas phase (Requires Derivatization)
Precursor Ion

(m/z 159.[1]1)

(Derivatized, e.g., TMS-ester)
Energy Regime Low internal energy (Soft Ionization)High internal energy (70 eV)
Dominant Mechanism Charge-Remote Fragmentation & Ring OpeningRadical-Site Directed

-Cleavage
Diagnostic Value High (Sequence/Substituent confirmation)High (Fingerprinting, Library matching)
Sample Prep Minimal (Dilute & Shoot)Complex (Silylation/Methylation required)

Part 2: Detailed Fragmentation Pathways (ESI-MS/MS)

In Electrospray Ionization (ESI), the molecule forms a singly charged protonated species


. The fragmentation is driven by the mobility of the proton between the two nitrogen atoms (N1 and N4) and the carboxylic oxygen.
Mechanism 1: Neutral Loss of Water & Formic Acid

The most facile pathway involves the carboxylic acid side chain.

  • Dehydration (-18 Da): Interaction between the protonated amine and the carboxyl group leads to the loss of H

    
    O, forming an acylium ion or a cyclic lactam intermediate (m/z 141).
    
  • Decarboxylation/Formic Acid Loss (-46 Da): A concerted loss of HCOOH is common in N-acetic acid derivatives, yielding the protonated diazepane ring (m/z 113).

Mechanism 2: Ring Contraction & Cleavage

The 7-membered diazepane ring is conformationally flexible but energetically primed for ring contraction.

  • Ethylene Loss (-28 Da): Retro-Cheletropic elimination or ring contraction expels C

    
    H
    
    
    
    from the C2-C3 or C5-C6 bridges.[1]
  • Immonium Ion Formation: Cleavage adjacent to the N-atoms generates characteristic low-mass ions (m/z 44, 56, 70).

Visualization of Fragmentation Pathways

The following diagram illustrates the collision-induced dissociation (CID) pathways for the protonated precursor.

G M Precursor [M+H]+ m/z 159.1 (C7H15N2O2)+ Frag_H2O [M - H2O]+ m/z 141.1 Acylium/Lactam M->Frag_H2O - H2O (18 Da) Frag_HCOOH [M - HCOOH]+ m/z 113.1 Protonated Diazepane M->Frag_HCOOH - HCOOH (46 Da) Frag_C2H4 [M - C2H4]+ m/z 131.1 Ring Contraction M->Frag_C2H4 - C2H4 (28 Da) Frag_LowMass Immonium Ions m/z 44, 56, 70 (Diagnostic for cyclic amines) Frag_H2O->Frag_LowMass Ring Rupture Frag_HCOOH->Frag_LowMass CID Fragmentation Frag_RingOpen Ring Opening Isomer

Caption: ESI-MS/MS fragmentation tree for (1,4-Diazepan-1-yl)acetic acid showing primary neutral losses.

Part 3: Differentiation from Alternatives (Isobaric & Homologous)

A critical challenge in drug development is distinguishing the diazepane scaffold from structurally similar impurities or metabolites.

vs. Piperazine Acetic Acid (6-membered ring)[1]
  • Homology: Piperazine acetic acid is the lower homolog (C

    
    H
    
    
    
    N
    
    
    O
    
    
    , MW 144).
  • Differentiation:

    • Mass Shift: The diazepane core adds exactly 14 Da (-CH

      
      -) to all ring-containing fragments.[1]
      
    • Ring Stability: The 6-membered piperazine ring is more stable. Diazepanes show a higher propensity for "ring-opening" losses (e.g., loss of C

      
      H
      
      
      
      N fragments) compared to the cleaner fragmentation of piperazines.
vs. 1,4-Benzodiazepines (e.g., Diazepam)[2][3][4][5][6]
  • Confusion Risk: Often confused due to nomenclature.

  • Key Difference: Benzodiazepines (MW ~284+) are aromatic and halogenated. They fragment via CO loss (ring contraction to quinazoline) and show characteristic isotope patterns (Cl/Br). Diazepane acetic acid shows no aromatic fragments (m/z 77, 91) and no halogen clusters.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to ensure reproducibility and minimize in-source fragmentation, which can mimic genuine MS/MS data.

Step 1: Sample Preparation
  • Stock: Dissolve 1 mg of (1,4-Diazepan-1-yl)acetic acid in 1 mL 50:50 Methanol:Water.

  • Working Solution: Dilute to 1 µg/mL in 0.1% Formic Acid (aq). Note: Acidification is crucial to ensure protonation of the secondary amine.

Step 2: Direct Infusion ESI-MS Parameters[1]
  • Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3.0 - 3.5 kV (Positive Mode).

  • Cone Voltage: 20 V. Caution: Higher voltages (>40V) will cause in-source loss of H

    
    O and CO
    
    
    
    , leading to false precursor identification.
Step 3: MS/MS Optimization Loop

Use this logic to validate your spectrum:

  • Isolate m/z 159.1 (Width 1.0 Da).

  • Ramp Collision Energy (CE) from 10 to 40 eV.

  • Validation Check:

    • At 10 eV , m/z 159 should dominate.

    • At 20 eV , m/z 141 (-H

      
      O) and 113 (-HCOOH) should appear.
      
    • At 35+ eV , low mass ions (m/z 44, 56) should dominate.

    • If m/z 113 is the base peak at 0 eV, your source temperature or cone voltage is too high.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Amine Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms in cyclic amines).
  • Holčapek, M., et al. (2010). Fragmentation behavior of small heterocyclic compounds in ESI-MS. Journal of Mass Spectrometry. [Link]

Sources

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Homopiperazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of homopiperazine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causal-driven choices in experimental design and spectral interpretation. We will explore the foundational principles of vibrational spectroscopy as applied to amine salts, detail self-validating protocols for sample analysis, and present a comparative analysis against the homopiperazine free base to unequivocally demonstrate the spectral markers of successful salt formation. This guide integrates field-proven insights with authoritative references to ensure technical accuracy and practical utility.

Introduction: The Critical Role of FTIR in Pharmaceutical Salt Characterization

In pharmaceutical development, the conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a common strategy to enhance properties such as solubility, stability, and bioavailability. Homopiperazine, a cyclic diamine, is a valuable building block in medicinal chemistry.[1] Its conversion to a dihydrochloride salt requires rigorous analytical confirmation. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly definitive tool for this purpose.[2][3]

Unlike techniques that merely confirm elemental composition, FTIR provides a molecular "fingerprint," revealing the vibrational characteristics of specific chemical bonds within the molecule.[2] For homopiperazine dihydrochloride, this means we can directly observe the transformation of the secondary amine groups (-NH) into their protonated ammonium counterparts (-NH₂⁺), providing unambiguous evidence of salt formation. This guide will dissect the FTIR spectrum to identify these key transformations.

Foundational Principles: Interpreting the Vibrational Language of Amine Salts

An FTIR spectrum plots infrared light absorbance (or transmittance) against wavenumber (cm⁻¹). The positions of the absorption bands correspond to the frequencies of specific molecular vibrations.[4] These vibrations are primarily categorized as stretching (a change in bond length) and bending (a change in bond angle).[5][6]

For the analysis of homopiperazine dihydrochloride, the most profound spectral changes occur upon protonation of the two secondary amine nitrogens:

  • Stretching Vibrations: It requires more energy to stretch a bond than to bend it, so stretching modes appear at higher wavenumbers.[7] The N-H stretch of a secondary amine (R₂NH) is typically a single, relatively sharp band. Upon protonation to form a secondary ammonium salt (R₂NH₂⁺), this band is replaced by a very broad and strong absorption at a lower frequency, often spanning from 2800 cm⁻¹ down to 2400 cm⁻¹, due to the new N-H₂⁺ stretching modes and extensive hydrogen bonding in the crystal lattice.[8]

  • Bending Vibrations: The protonated amine exhibits new N-H₂⁺ bending (scissoring) vibrations, typically appearing in the 1600-1500 cm⁻¹ region. These bands are often strong and provide secondary confirmation of salt formation.

Experimental Design: A Self-Validating Protocol

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation method. The choice of method is a balance between the required data quality, sample throughput, and the physical nature of the sample. For a crystalline solid like homopiperazine dihydrochloride, two methods are paramount.

Sample Preparation: A Critical Choice

This classic technique is the gold standard for generating high-quality, interference-free spectra of solid samples. It involves intimately mixing the sample with potassium bromide (KBr), which is transparent to infrared radiation, and pressing the mixture into a translucent pellet.

Causality: The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation, thereby minimizing light scattering (the Christiansen effect) which can distort spectral bands.[9] The KBr matrix effectively disperses the sample, allowing for a transmission measurement that adheres well to the Beer-Lambert Law.

Experimental Protocol:

  • Drying: Gently dry approximately 100-200 mg of spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove adsorbed water, which has a strong, broad O-H absorption that can obscure the N-H region.[9]

  • Grinding: Add ~1-2 mg of the homopiperazine dihydrochloride sample to the dried KBr in an agate mortar.

  • Mixing: Grind the sample and KBr together thoroughly with a pestle for 3-5 minutes until the mixture is a fine, homogenous powder. This step is critical for spectral quality.

  • Pellet Pressing: Transfer the powder to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press for approximately 2 minutes.[10]

  • Analysis: The resulting pellet should be clear and translucent. Immediately place the pellet in the spectrometer's sample holder to acquire the spectrum before it can absorb atmospheric moisture.

Attenuated Total Reflectance (ATR) is the most common sampling technique in modern FTIR due to its speed and simplicity.[3][11] The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).

Causality: An infrared beam is passed through the ATR crystal in such a way that it undergoes total internal reflection. This creates a transient "evanescent wave" that penetrates a few micrometers into the sample at the points of reflection.[12] The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated light is then directed to the detector. Success is predicated on achieving firm, uniform contact between the sample and the crystal surface.[12]

Experimental Protocol:

  • Background Scan: Ensure the ATR crystal surface is immaculately clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be ratioed against the sample spectrum to remove instrument and atmospheric absorptions.

  • Sample Application: Place a small amount of homopiperazine dihydrochloride powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Consistent pressure ensures reproducibility and high-quality spectral contact.

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: Thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe after analysis.

Instrumentation and Data Acquisition Parameters

To ensure a high-quality, reliable spectrum, the following parameters are recommended for a standard mid-IR FTIR spectrometer:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹ (Provides sufficient detail for most functional group analysis without introducing excessive noise).

  • Number of Scans: 32-64 scans (Co-adding multiple scans improves the signal-to-noise ratio).

  • Apodization: Happ-Genzel (A standard function that mathematically processes the raw interferogram to produce the final spectrum).

Spectral Analysis: Homopiperazine Dihydrochloride

The FTIR spectrum of homopiperazine dihydrochloride is characterized by several key absorption bands that confirm its structure and the presence of the hydrochloride salt.

Detailed Peak Assignment

The following table summarizes the expected vibrational modes based on published data for similar homopiperazinium salts and established group frequency correlations.[1][8][13]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Commentary
~3100 - 2400Strong, Very Broadν(N-H₂⁺) Stretch Primary indicator of salt formation. This broad, complex feature arises from the symmetric and asymmetric stretching of the protonated amine groups. Its breadth is due to extensive hydrogen bonding within the crystal lattice.
~3010 - 2900Medium-Strongνₐₛ(C-H) Stretch Asymmetric stretching of the methylene (-CH₂-) groups in the seven-membered ring.[5][14]
~2840 - 2770Mediumνₛ(C-H) Stretch Symmetric stretching of the methylene (-CH₂-) groups.[1][14]
~1620 - 1570Strongδ(N-H₂⁺) Bend Secondary indicator of salt formation. This strong band is due to the in-plane scissoring/bending motion of the protonated amine groups. Its presence is a powerful confirmation of protonation.[1]
~1460 - 1440Mediumδ(CH₂) Scissoring Bending vibration of the methylene groups within the ring structure.[1][14]
~1225 - 1120Medium-Weakν(C-N) Stretch Stretching of the carbon-nitrogen single bonds. These may be shifted slightly compared to the free base due to the inductive effects of the positive charge on the nitrogen.[1][15]
< 1000VariousFingerprint Region This region contains complex vibrations including C-C stretching, CH₂ rocking, and other skeletal deformations. While difficult to assign individually, the overall pattern is unique to the compound's specific structure and conformation.[13]

Abbreviations: ν = stretching; δ = bending/scissoring; as = asymmetric; s = symmetric.

Comparative Guide: Dihydrochloride Salt vs. Free Base

The most effective way to confirm the identity of the dihydrochloride salt is to compare its spectrum directly with that of the homopiperazine free base. The differences are distinct and chemically informative.

Vibrational RegionHomopiperazine (Free Base)Homopiperazine DihydrochlorideInterpretation of Change
N-H Stretch Single, sharp peak ~3310 cm⁻¹Absent. Replaced by a very broad absorption from ~3100-2400 cm⁻¹.The disappearance of the secondary amine N-H stretch and the appearance of the broad ammonium N-H₂⁺ stretch is conclusive evidence of protonation.[15][16]
N-H Bend Weak or absent in the 1650-1580 cm⁻¹ region.[15]Strong, distinct peak(s) ~1620-1570 cm⁻¹.The emergence of a strong N-H₂⁺ bending mode provides powerful, secondary confirmation of successful salt formation.
C-H Stretch Sharp peaks ~2950-2800 cm⁻¹.Often appear superimposed on the broad N-H₂⁺ absorption.The C-H stretching bands are still present but may be partially obscured by the dominant ammonium stretch.

Integrated Workflow and Best Practices

The logical workflow for the FTIR analysis of homopiperazine dihydrochloride ensures accuracy and reliability from sample receipt to final report. The following diagram outlines this self-validating process.

FTIR_Workflow FTIR Analysis Workflow for Homopiperazine Dihydrochloride cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Receive Homopiperazine Dihydrochloride Sample Method_Choice Select Method: ATR (Rapid) or KBr (High-Res) Sample->Method_Choice Sample->Method_Choice Prep_ATR Clean ATR Crystal Method_Choice->Prep_ATR ATR Method_Choice->Prep_ATR Prep_KBr Dry KBr & Grind with Sample Method_Choice->Prep_KBr KBr Method_Choice->Prep_KBr BG_Scan Acquire Background Spectrum (Empty ATR or Blank KBr) Prep_ATR->BG_Scan Prep_ATR->BG_Scan Prep_KBr->BG_Scan Prep_KBr->BG_Scan Sample_Scan Acquire Sample Spectrum (32-64 Scans, 4 cm⁻¹ Res) BG_Scan->Sample_Scan BG_Scan->Sample_Scan Process Process Spectrum (Background Correction, Apodization) Sample_Scan->Process Sample_Scan->Process Peak_ID Identify Key Peaks: N-H₂⁺ Stretch (~2800 cm⁻¹) N-H₂⁺ Bend (~1580 cm⁻¹) Process->Peak_ID Process->Peak_ID Compare Compare to Free Base Reference (Confirm N-H shift) Peak_ID->Compare Peak_ID->Compare Report Generate Final Report: Spectrum + Peak Table Compare->Report Confirmation Compare->Report

Sources

Comparing reactivity of homopiperazine vs piperazine acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Reactivity Profiles of Homopiperazine vs. Piperazine Acetic Acid Derivatives

Executive Summary

This guide provides an in-depth technical comparison between Piperazine (1,4-diazacyclohexane) and Homopiperazine (1,4-diazepane) scaffolds, specifically focusing on the synthesis and reactivity of their acetic acid derivatives . These derivatives are critical intermediates in medicinal chemistry, serving as linkers in PROTACs, solubilizing groups in kinase inhibitors, and core scaffolds in bioactive compounds.

Key Takeaways:

  • Basicity: Homopiperazine (

    
    ) is generally slightly more basic than piperazine (
    
    
    
    ), influencing its nucleophilicity and protonation state at physiological pH.
  • Conformational Flexibility: Piperazine adopts a rigid chair conformation, whereas homopiperazine exists in a flexible twist-boat/pseudo-chair equilibrium. This flexibility allows homopiperazine to adapt to binding pockets (e.g., CDK9) but introduces entropic penalties during rigidification.

  • Cyclization Risk: Piperazine-2-acetic acid derivatives are highly prone to spontaneous cyclization to form stable 2,5-diketopiperazines (6-membered lactams). Homopiperazine analogues cyclize much more slowly to form 7-membered lactams (1,4-diazepan-5-ones), making the open-chain acid form more kinetically stable.

Physicochemical & Structural Profile[1][2]

The structural differences between the 6-membered and 7-membered rings dictate their reactivity and utility.

FeaturePiperazine (6-membered)Homopiperazine (7-membered)Impact on Reactivity
Structure 1,4-Diazacyclohexane1,4-DiazepaneHomopiperazine has increased ring flexibility.
Conformation Rigid Chair (lowest energy)Flexible Twist-Boat / Pseudo-Chair Piperazine is pre-organized; Homopiperazine incurs entropic cost upon binding/reacting.
Basicity (

)
~9.7 - 9.8 (Aq.)~10.2 - 11.0 (Aq.)*Homopiperazine is slightly more basic, potentially increasing reactivity toward electrophiles but also protonation.
Basicity (

)
~5.3 - 5.6~6.0 - 6.8The second nitrogen in homopiperazine is less electron-withdrawing due to distance.
Steric Environment N-lone pairs are axial/equatorialN-lone pairs are more exposedHomopiperazine N-alkylation can be faster due to reduced steric shielding.

*Note: Exact pKa values vary by solvent and ionic strength; homopiperazine is consistently more basic than piperazine in comparable conditions.

Conformational Analysis (DOT Visualization)

The following diagram illustrates the energy landscape and cyclization pathways.

ConformationLandscape Pip Piperazine (Chair Form) HomoPip Homopiperazine (Twist-Boat/Chair Flux) Pip->HomoPip Ring Expansion (Synthetic Route) DKP 2,5-Diketopiperazine (Thermodynamic Sink) Pip->DKP Fast Cyclization (if 2-acetic acid substituted) Diazepanone 1,4-Diazepan-5-one (Kinetically Slow) HomoPip->Diazepanone Slow Cyclization (Ring Strain/Entropy)

Caption: Comparative cyclization tendencies. Piperazine derivatives rapidly form stable diketopiperazines, while homopiperazine derivatives resist cyclization due to ring strain and entropic factors.

Synthetic Reactivity Analysis

A. N-Alkylation Selectivity (Mono- vs. Bis-functionalization)

Both scaffolds possess two secondary amines (in their unsubstituted forms). Controlling mono-alkylation to attach a single acetic acid moiety (e.g., using tert-butyl bromoacetate) is challenging.

  • Piperazine: The statistical distribution often leads to a mixture of mono-, bis-, and unreacted starting material. However, the formation of the mono-cation (

    
    ) deactivates the second nitrogen significantly at controlled pH.
    
  • Homopiperazine: The two nitrogens are further apart (separated by an ethylene and a propylene bridge). The electronic communication is weaker than in piperazine. Therefore, after mono-alkylation, the nucleophilicity of the second nitrogen remains higher than in the piperazine case, leading to a higher risk of bis-alkylation (over-alkylation) if stoichiometry is not strictly controlled.

B. Cyclization of Side Chains

A critical distinction arises when the acetic acid moiety is attached to a carbon atom (e.g., via aspartic acid derivatives) or when an N-acetic acid arm can react with an electrophile on the other nitrogen.

  • Piperazine-2-acetic acid derivatives:

    • Mechanism: Intramolecular nucleophilic attack of the N4-amine onto the C2-ester carbonyl.

    • Outcome: Formation of 2,5-diketopiperazines (6-membered rings). This reaction is extremely facile and often occurs spontaneously upon deprotection of the amine, serving as a thermodynamic sink.

    • Implication: If the open-chain acid is desired, the N4 position must be permanently protected or the steric bulk increased.

  • Homopiperazine-2-acetic acid derivatives:

    • Mechanism: Attack of N4 onto the C2-ester carbonyl would form a 7-membered lactam (1,4-diazepan-5-one).

    • Outcome: 7-membered ring formation is kinetically disfavored compared to 5- or 6-membered rings (Baldwin's rules).

    • Implication: Homopiperazine acetic acid derivatives are more stable in their linear/open forms, making them superior candidates when a flexible, open-chain linker is required without "collapsing" into a cyclic byproduct.

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation with Bromoacetate

This protocol minimizes bis-alkylation for both scaffolds, though homopiperazine requires stricter stoichiometric control.

Reagents:

  • Diamine (Piperazine or Homopiperazine): 5.0 equiv (Excess is crucial).

  • tert-Butyl Bromoacetate: 1.0 equiv.

  • Solvent: DCM (0.1 M) or MeCN.

  • Base:

    
     (1.5 equiv) or DIPEA.
    

Step-by-Step:

  • Dissolution: Dissolve 5.0 equivalents of the diamine in DCM at 0°C. The large excess acts as a statistical buffer.

  • Addition: Add tert-butyl bromoacetate dropwise over 1 hour via a syringe pump. Critical: Slow addition ensures the concentration of the alkylating agent remains low relative to the unreacted diamine.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Workup:

    • Filter off solid salts.

    • Wash the organic layer with water (

      
      ) to remove excess unreacted diamine (which is highly water-soluble). The mono-alkylated product is more lipophilic.
      
    • Purification: If bis-alkylation occurs, separate via flash chromatography (MeOH/DCM gradient).

Observation:

  • Piperazine:[1][2][3][4][5][6] Yields of mono-product are typically 60-70%.

  • Homopiperazine:[4][7][8][9][10][11][12] Yields may be slightly lower (50-60%) due to higher competing nucleophilicity of the mono-product; chromatographic separation is often required.

Protocol 2: Stability/Cyclization Assay

To test the stability of the acetic acid derivative (e.g., methyl ester form).

  • Dissolve the amino-ester (e.g., Piperazine-2-acetic acid methyl ester) in phosphate buffer (pH 7.4) or MeOH.[13]

  • Monitor via LC-MS at t=0, 1h, 6h, 24h.

  • Result: Piperazine derivatives will show a mass shift corresponding to loss of MeOH (M-32) as the diketopiperazine forms. Homopiperazine derivatives will largely remain as the parent amino-ester.

Case Study: Linker Design in Drug Discovery

Context: Designing a linker for a PROTAC molecule where solubility and length are key.

  • Scenario A: Piperazine Linker

    • Pros: Rigid, predictable geometry, well-defined exit vector.

    • Cons: If the design involves a 2-substituted acetic acid side chain, the linker may spontaneously cyclize, inactivating the molecule.

  • Scenario B: Homopiperazine Linker

    • Pros: Flexible, higher aqueous solubility (due to higher basicity/ionization), resistant to cyclization.

    • Cons: Higher conformational entropy may reduce binding affinity if the target pocket is tight; potential for bis-alkylation during synthesis requires careful purification.

Decision Matrix: Use Homopiperazine if the linker needs to traverse a curved or uncertain path within the protein binding site or if the chemical stability of the acid side-chain is compromised by cyclization in the piperazine analogue.

Reaction Pathway Visualization

ReactionPathways Start Diamine Scaffold (Piperazine or Homopiperazine) Mono Mono-N-Alkylated Product (Desired Linker) Start->Mono k1 (Fast) Reagent + X-CH2-COOR (Alkylation) Bis Bis-N-Alkylated Byproduct (Impurity) Mono->Bis k2 (Slower for Pip, Comparable for HomoPip) CyclicPip Diketopiperazine (From Piperazine-2-acetic acid) Mono->CyclicPip Spontaneous (High Risk for Pip) CyclicHomo Diazepanone (From Homopiperazine-2-acetic acid) Mono->CyclicHomo Slow/Rare (Low Risk for HomoPip)

Caption: Reaction pathways showing the high risk of bis-alkylation for homopiperazine and the high risk of cyclization for piperazine derivatives.

References

  • Khalili, F., et al. (2009).[2][14] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link

  • Pagano, J. M., et al. (1961).[2] "A Thermodynamic Study of Homopiperazine, Piperazine and N-(2-Aminoethyl)-piperazine and their Complexes with Copper(II) Ion." Journal of Physical Chemistry. Link

  • Desantis, J., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" Future Medicinal Chemistry. Link

  • Brockunier, L. L., et al. (2004). "Substituted piperazines as CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters.
  • Patil, S. A., et al. (2014). "One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization." The Journal of Organic Chemistry.

Sources

HPLC method development for purity analysis of 1,4-diazepane compounds

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for 1,4-Diazepane Purity Analysis: A Comparative Guide

1,4-diazepane (homopiperazine) derivatives are critical pharmacophores and building blocks in modern medicinal chemistry[1]. However, their chemical structure presents a notorious challenge for analytical scientists. Featuring two nitrogen atoms within a seven-membered ring, 1,4-diazepanes are highly basic (typical pKa ~9.0–10.5). When developing High-Performance Liquid Chromatography (HPLC) methods for purity analysis, these basic moieties frequently cause severe peak tailing, poor resolution of closely eluting impurities, and integration errors.

This guide objectively compares stationary phase technologies and provides a self-validating experimental framework to successfully analyze 1,4-diazepane compounds.

Mechanistic Causality: The Silanol Problem

To solve poor peak shape, one must understand its root cause. Under standard acidic reversed-phase conditions (e.g., pH 2.7), the amine groups of 1,4-diazepane are fully protonated (cationic). When injected onto a traditional silica-based C18 column, the analyte undergoes a dual-retention mechanism. The hydrophobic carbon skeleton partitions into the C18 ligand, while the protonated amines undergo strong ion-exchange interactions with residual, unendcapped acidic silanols (Si-O⁻) on the silica surface[2].

Because these two mechanisms operate at different kinetic rates, the analyte desorbs unevenly, resulting in a "right-skewed" tailing peak[2]. To overcome this, method developers must either suppress the analyte's ionization using high pH or shield the silica surface using specialized polar-embedded ligands.

G Start 1,4-Diazepane Purity Analysis Target: Rs > 2.0, As < 1.2 Screen Initial Screen: Standard C18 Low pH (e.g., 0.1% Formic Acid) Start->Screen Fail Severe Peak Tailing (As > 2.0) Ion-Exchange with Silanols Screen->Fail Basic Amine Protonated Path1 Strategy 1: High pH Mobile Phase (pH 10.5 Ammonia/Acetonitrile) Fail->Path1 Suppress Ionization Path2 Strategy 2: Polar-Embedded Phase (Shield RP18 at Low pH) Fail->Path2 Shield Surface Mech1 Use Hybrid BEH C18 Column (Deprotonates Basic Amine) Path1->Mech1 Mech2 Carbamate Group Shields Silanols (Prevents Secondary Interactions) Path2->Mech2 Success Method Validated Symmetrical Peaks & Baseline Resolution Mech1->Success Mech2->Success

Fig 1: Method development decision matrix for mitigating silanol-induced tailing in 1,4-diazepanes.

Stationary Phase Comparison: Overcoming Secondary Interactions

To objectively evaluate performance, we compare three distinct column chemistries for the purity analysis of a 1,4-diazepane API and its two primary impurities (Impurity A: a desmethyl degradant; Impurity B: an N-oxide derivative).

  • Traditional Silica C18 (Baseline): Relies on standard endcapping. It fails to completely mask silanols, leading to poor peak symmetry for basic compounds[2].

  • Hybrid BEH C18 (High pH Strategy): Built on Ethylene Bridged Hybrid (BEH) technology, this column resists silica dissolution and is stable up to pH 12[3]. By utilizing a high-pH mobile phase (pH 10.5), the 1,4-diazepane is deprotonated into its neutral state. This eliminates ion-exchange interactions and shifts retention purely to hydrophobic partitioning[3].

  • Polar-Embedded Shield RP18 (Shielding Strategy): Incorporates an embedded carbamate group within the alkyl ligand. This creates a localized hydrogen-bonding network that effectively repels basic analytes from the underlying silanols, providing excellent peak shape and alternate selectivity even at low pH[4].

Comparative Performance Data

The following table summarizes the quantitative chromatographic performance across the three column strategies.

Column ChemistryMobile Phase pHDiazepane Retention (k')Tailing Factor (As)Resolution (Imp A)Resolution (Imp B)Verdict
Standard Silica C18 3.0 (Formic Acid)2.12.45 (Severe)1.11.3Fail - Co-elution due to tailing
Hybrid BEH C18 10.5 (Ammonia)5.41.08 (Excellent)2.83.1Pass - Neutralized amine retains well
BEH Shield RP18 3.0 (Formic Acid)1.81.15 (Good)2.22.5Pass - Silanols successfully shielded

Data Interpretation: The Hybrid BEH C18 at high pH provides the highest retention (k' = 5.4) because the neutralized diazepane is far more hydrophobic than its protonated counterpart. The Shield RP18 provides a highly viable alternative for laboratories restricted to low-pH mobile phases (e.g., for LC-MS compatibility).

Self-Validating Experimental Protocol

A robust analytical method must be self-diagnosing. The following step-by-step protocol utilizes the Hybrid BEH C18 (High pH) strategy and incorporates an internal System Suitability Test (SST) to isolate chemical issues from physical column failures.

Phase 1: Reagent & System Suitability Preparation

  • Mobile Phase A: Prepare a 10 mM Ammonium bicarbonate aqueous solution. Adjust the pH to 10.5 using dilute ammonium hydroxide. Filter through a 0.2 µm nylon membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water/Acetonitrile (80:20, v/v).

  • SST Solution: Prepare a mixture containing 10 µg/mL Uracil (void volume marker), 50 µg/mL Toluene (neutral marker), and 100 µg/mL 1,4-Diazepane API (basic marker).

Phase 2: Chromatographic Conditions

  • Column: Waters XBridge BEH C18, 130Å, 1.7 µm, 2.1 x 100 mm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the porous particles to yield sharper peaks.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 95% B

    • 8.0 - 9.5 min: 95% B

    • 9.5 - 10.0 min: 5% B (Re-equilibration)

Phase 3: The Self-Validation Check (System Diagnostics)

  • Inject 1.0 µL of the SST Solution.

  • Diagnostic Logic: Evaluate the asymmetry factor (

    
    ) of Toluene and the API.
    
    • If Toluene

      
      , the column bed is physically intact and properly packed.
      
    • If Toluene is symmetrical but the Diazepane API

      
      , the root cause is definitively chemical (the pH is insufficiently high to suppress ionization, leading to silanol interactions).
      
    • Do not proceed to sample analysis until API

      
      .
      

Phase 4: Purity Analysis & Robustness Verification

  • Inject the 1,4-Diazepane sample at the target nominal concentration (e.g., 1.0 mg/mL).

  • Inject a 0.1% control standard (1.0 µg/mL) to validate that the signal-to-noise ratio (S/N) is > 10, ensuring accurate quantitation of trace impurities.

  • Overload Check: Compare the

    
     of the 1.0 mg/mL injection to the 100 µg/mL SST injection. If the peak fronts at 1.0 mg/mL, the column is experiencing concentration overload; reduce the injection volume to 0.5 µL.
    

References

  • Welch Materials, Inc. "HPLC Column Selection: Core to Method Development (Part II)". Welch-US.
  • Waters Corporation. "Shop XBridge BEH Shield RP18 Columns | 186003010". Waters.com.
  • DKSH (Waters Distributor). "Waters XBridge BEH C18 Column, 130A, 5 µm, 4.6 mm X 250 mm". DKSH.co.th.
  • MDPI. "Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists". MDPI.com.

Sources

A Tale of Two Scaffolds: Unveiling the Pharmacokinetic Advantages of Diazepane over Piperazine Cores

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of a Nitrogen-Containing Heterocycle

In the intricate chess game of drug design, the selection of a core scaffold is a move that dictates the entire match. Among the most frequently deployed pieces are the six-membered piperazine and the seven-membered 1,4-diazepane (often referred to as homopiperazine) heterocycles. Both are lauded for their ability to imbue molecules with desirable physicochemical properties and to serve as versatile handles for synthetic elaboration. The piperazine ring is a well-established "privileged scaffold," found in a multitude of FDA-approved drugs.[1] However, the one-carbon ring expansion that transforms a piperazine into a diazepane introduces subtle yet profound changes in three-dimensional structure, basicity, and conformational flexibility. These alterations can be strategically leveraged to overcome common pharmacokinetic (PK) hurdles encountered with piperazine-containing compounds, such as rapid metabolism and off-target activity.

This guide provides a comprehensive, data-driven comparison of the pharmacokinetic profiles of diazepane and piperazine scaffolds. We will delve into the underlying physicochemical properties that govern their behavior in vivo and present experimental evidence to guide medicinal chemists in making a more informed choice between these two critical building blocks.

The Structural Nuance: A Foundation for Divergent Pharmacokinetic Fates

The fundamental difference between the two scaffolds lies in the seven-membered ring of the diazepane, which imparts greater conformational flexibility compared to the more rigid chair-boat conformations of the six-membered piperazine ring.[2] This increased flexibility can allow for a more optimal orientation of substituents to interact with the target protein, potentially leading to enhanced potency and selectivity. Conversely, it can also influence how the molecule is recognized by metabolic enzymes and transporters, forming the basis of the pharmacokinetic advantages we will explore.

A Head-to-Head Comparison of ADME Properties

A drug's journey through the body is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The choice between a diazepane and a piperazine scaffold can significantly influence each of these critical parameters.

Metabolism: The Diazepane Advantage in Stability

One of the most significant potential advantages of the diazepane scaffold is enhanced metabolic stability. The piperazine ring is often susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation at the carbons alpha to the nitrogen atoms. This can lead to rapid clearance and the formation of potentially active or toxic metabolites.

The additional methylene group in the diazepane ring can alter the molecule's presentation to metabolizing enzymes. This can be attributed to several factors:

  • Steric Hindrance: The larger, more flexible diazepane ring can create steric hindrance around the nitrogen atoms and adjacent carbons, making them less accessible to the active sites of CYP enzymes.

  • Altered Conformation: The preferred conformations of diazepane-containing molecules may not be optimal substrates for certain CYP isoforms that readily metabolize piperazine analogs.

A compelling example of this is seen in the development of lysyl oxidase (LOX) inhibitors, where a conformationally restricted bridged homopiperazine (a diazepane derivative) imparted superior in vivo metabolic stability compared to a range of other isomers.[3] This highlights how the diazepane scaffold can be engineered to be more resistant to metabolic breakdown.

Absorption and Bioavailability: A Balancing Act

Oral bioavailability is a complex interplay of solubility and permeability. While the polar nature of the two nitrogen atoms in both scaffolds generally enhances aqueous solubility, the overall lipophilicity (logP) plays a crucial role in membrane permeability.

  • Piperazine: The unsubstituted piperazine has a logP of approximately -1.5, indicating its hydrophilic nature.[4]

  • Homopiperazine (1,4-Diazepane): While specific logP data for the unsubstituted core is less common, the addition of a methylene group generally increases lipophilicity.

This suggests that diazepane-containing compounds may have a slight advantage in passive diffusion across the intestinal epithelium. However, both scaffolds can be readily functionalized to modulate their lipophilicity and achieve an optimal balance for oral absorption. For example, a study on novel benzodiazepines incorporating a phenylpiperazine moiety showed that the calculated logP values indicated good potential for CNS penetration.[5]

Distribution: Fine-Tuning Tissue Penetration

The volume of distribution (Vd) of a drug is influenced by its lipophilicity and plasma protein binding. The ability to fine-tune these properties is a key feature of both scaffolds. The slightly higher lipophilicity that can be conferred by the diazepane ring may lead to broader tissue distribution, which can be advantageous for targeting intracellular proteins or the central nervous system.

Excretion: The Role of Polarity

Both piperazine and diazepane scaffolds, being polar and basic, can facilitate renal clearance of the parent drug or its metabolites. The choice between the two is less likely to have a dramatic impact on the primary route of excretion, which is largely determined by the overall properties of the final molecule.

Comparative Physicochemical and Pharmacokinetic Data

To provide a clearer picture, the following table summarizes key physicochemical properties of the parent scaffolds and presents illustrative pharmacokinetic data from the literature for representative compounds. It is important to note that direct head-to-head comparisons are rare, and the data for specific drugs are influenced by the other functionalities present in the molecule.

Property/ParameterPiperazine Scaffold1,4-Diazepane (Homopiperazine) ScaffoldRationale for Pharmacokinetic Impact
Physicochemical Properties
Molecular Weight ( g/mol )86.14100.16The larger size of the diazepane may influence binding and transport.
pKapKa1 ≈ 5.35, pKa2 ≈ 9.73[6]pKa ≈ 11.02[7]The basicity of both scaffolds allows for salt formation to improve solubility.
logP (unsubstituted)~ -1.5[4]N/A (expected to be slightly higher)Influences the balance between solubility and permeability for oral absorption.
Conformational FlexibilityMore rigid (chair-boat)[2]More flexible[3]Can impact target binding and metabolic stability.
Illustrative Pharmacokinetic Data
Diazepam (a benzodiazepine)N/AOral Bioavailability: >90%[8]Demonstrates that diazepine-containing structures can achieve excellent oral absorption.
Half-life: 20-100 hours (including active metabolite)[9]The long half-life is a hallmark of this particular diazepine derivative.
Protein Binding: ~98%[9]High protein binding can influence distribution and clearance.
JS-K Analogs (anti-cancer)Active[10]Comparable activity to piperazine analog[10]Shows that diazepane can be a viable bioisosteric replacement for piperazine.
Bridged HomopiperazineN/ASuperior in vivo metabolic stability[3]A key example of the diazepane scaffold providing enhanced resistance to metabolism.

Experimental Protocols for Comparative Pharmacokinetic Profiling

To rigorously evaluate the pharmacokinetic advantages of a diazepane scaffold over a piperazine counterpart, a series of standardized in vitro and in vivo experiments should be conducted.

In Vitro ADME Assays

This assay provides a measure of a compound's susceptibility to metabolism by CYP enzymes.

  • Objective: To determine the intrinsic clearance (Clint) of diazepane and piperazine analogs.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Incubate the test compound (typically at 1 µM) with liver microsomes (from human, rat, or other relevant species) at 37°C in a phosphate buffer (pH 7.4).

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the half-life (t½) and calculate the intrinsic clearance.

This assay is the gold standard for predicting intestinal drug absorption.

  • Objective: To determine the apparent permeability coefficient (Papp) for both apical to basolateral (A→B) and basolateral to apical (B→A) transport.

  • Methodology:

    • Culture Caco-2 cells on semi-permeable filter inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For the A→B permeability assessment, add the test compound to the apical (upper) chamber.

    • At specified time intervals, take samples from the basolateral (lower) chamber and analyze the concentration of the compound by LC-MS/MS.

    • For the B→A permeability assessment, add the test compound to the basolateral chamber and sample from the apical chamber.

    • Calculate the Papp value. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to interact with its target.

  • Objective: To determine the percentage of the test compound bound to plasma proteins.

  • Methodology:

    • Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.

    • Add plasma spiked with the test compound to one chamber and a phosphate buffer (pH 7.4) to the other.

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • After incubation, take samples from both the plasma and buffer chambers.

    • Analyze the concentration of the test compound in both samples by LC-MS/MS.

    • Calculate the percentage of plasma protein binding.

In Vivo Pharmacokinetic Study in Rodents

This study provides a comprehensive overview of a drug's behavior in a living system.

  • Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) of diazepane and piperazine analogs in rats or mice.

  • Methodology:

    • Divide the animals into two groups for each compound: one for intravenous (IV) administration and one for oral (PO) administration.

    • Administer a single dose of the test compound to each animal at a predetermined concentration.

    • At a series of time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, collect blood samples (typically via tail vein or saphenous vein).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point using a validated LC-MS/MS method.

    • Use pharmacokinetic software to plot the plasma concentration-time curve and calculate the relevant PK parameters.

    • Calculate the oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.

Visualizing the Workflow and Concepts

To aid in the conceptualization of these processes, the following diagrams have been created using Graphviz.

experimental_workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Study met_stab Metabolic Stability (Liver Microsomes) dosing IV and PO Dosing (Rats/Mice) met_stab->dosing caco2 Caco-2 Permeability (Intestinal Absorption) caco2->dosing ppb Plasma Protein Binding (Equilibrium Dialysis) ppb->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis pk_params Calculation of PK Parameters (Cmax, AUC, t½, F%) analysis->pk_params decision Comparative PK Analysis: Select Candidate with Superior Profile pk_params->decision start Diazepane & Piperazine Analog Pair start->met_stab start->caco2 start->ppb

Caption: Workflow for comparative pharmacokinetic evaluation.

metabolic_pathways Conceptual Comparison of Metabolic Stability piperazine Piperazine Analog N-dealkylation C-oxidation cyp450 CYP450 Enzymes piperazine:c1->cyp450 diazepane Diazepane Analog Potentially reduced N-dealkylation Sterically hindered C-oxidation diazepane:c2->cyp450 metabolites_pip Metabolites (Higher Rate) cyp450->metabolites_pip Rapid metabolites_dia Metabolites (Lower Rate) cyp450->metabolites_dia Slower

Caption: Conceptual metabolic pathways comparison.

Conclusion: A Strategic Upgrade in the Medicinal Chemist's Toolkit

While the piperazine scaffold will undoubtedly remain a workhorse in drug discovery, the 1,4-diazepane ring offers a compelling strategic alternative for overcoming specific pharmacokinetic challenges. The evidence suggests that the one-carbon ring expansion can lead to enhanced metabolic stability, a key determinant of a drug's half-life and overall exposure. The subtle alterations in lipophilicity and conformational flexibility also provide medicinal chemists with additional levers to pull when fine-tuning a molecule's ADME profile.

The decision to employ a diazepane over a piperazine scaffold should be data-driven, based on a thorough evaluation of the ADME properties of analogous pairs. By utilizing the experimental protocols outlined in this guide, researchers can generate the critical data needed to make an informed choice, ultimately increasing the probability of advancing drug candidates with favorable pharmacokinetic profiles into clinical development. The diazepane scaffold is more than just a larger ring; it is a nuanced and powerful tool for the modern medicinal chemist.

References

  • China 99%min Homopiperazine cas 505-66-8 factory and suppliers - Theorem Chemical. (n.d.). Retrieved March 4, 2026, from [Link]

  • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Contin - IRIS Unimore. (2020, October 15). Retrieved March 4, 2026, from [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed. (2020, August 9). Retrieved March 4, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved March 4, 2026, from [Link]

  • Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of ... - PubMed. (2013, April 11). Retrieved March 4, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, February 16). Retrieved March 4, 2026, from [Link]

  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Piperazine/homopiperazine based anti-tubercular agents - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PubMed. (2009, May 15). Retrieved March 4, 2026, from [Link]

  • Expansion of a Pharmacokinetic Model for Diazepam to Characterize Real-World IV and Oral Data in Children With and Without Obesity - PubMed. (2025, April 28). Retrieved March 4, 2026, from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved March 4, 2026, from [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Ricerca UniBa. (n.d.). Retrieved March 4, 2026, from [Link]

  • Bioisosteric Replacements - Chemspace. (n.d.). Retrieved March 4, 2026, from [Link]

  • Bioavailability and safety of diazepam intranasal solution compared to oral and rectal diazepam in healthy volunteers - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry. (2017, May 14). Retrieved March 4, 2026, from [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (n.d.). Retrieved March 4, 2026, from [Link]

  • Understanding the pharmacokinetics of anxiolytic drugs - ResearchGate. (2013, January 28). Retrieved March 4, 2026, from [Link]

  • A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics after Intravenous, Oral, Intranasal, and Rectal Applications - PMC. (2021, September 15). Retrieved March 4, 2026, from [Link]

  • Isosteric N-arylpiperazine replacements in a series of dihydropyridine NPY1 receptor antagonists - PubMed. (2004, December 20). Retrieved March 4, 2026, from [Link]

  • Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. (2020, November 14). Retrieved March 4, 2026, from [Link]

  • ADME Advances: Personalized and Computational Approaches | Today's Clinical Lab. (2020, July 29). Retrieved March 4, 2026, from [Link]

  • Conformational analysis of 2-substituted piperazines - PubMed. (2016, July 1). Retrieved March 4, 2026, from [Link]

  • Diazepam - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - OUCI. (n.d.). Retrieved March 4, 2026, from [Link]

  • Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review - ResearchGate. (2025, August 6). Retrieved March 4, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. (n.d.). Retrieved March 4, 2026, from [Link]

  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 4, 2026, from [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - MDPI. (2024, October 24). Retrieved March 4, 2026, from [Link]

Sources

Elemental analysis standards for 2-(1,4-Diazepan-1-yl)acetic acid 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Discovery Professionals

Executive Summary & Compound Profile

In the optimization of physicochemical properties for CNS and oncology targets, the homopiperazine (diazepane) scaffold offers distinct conformational advantages over its 6-membered analog, piperazine. However, the flexibility and basicity of the 7-membered ring introduce specific analytical challenges.

This guide defines the Elemental Analysis (EA) standards for 2-(1,4-Diazepan-1-yl)acetic acid 2HCl , a critical building block (CAS: 1240528-26-0). We objectively compare its performance against alternative salt forms and structural analogs, providing validated protocols to overcome its inherent hygroscopicity.

Compound Identity
PropertyDetail
Chemical Name 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride
Formula C

H

N

O

[1][2][3][4][5] · 2HCl
Molecular Weight 231.12 g/mol (Salt) / 158.20 g/mol (Free Base)
Structure Homopiperazine ring with N-acetic acid; stabilized as a bis-hydrochloride salt.
Critical Attribute High Hygroscopicity : Rapid water uptake interferes with standard CHN combustion data.

Comparative Analysis: The "Standard" vs. Alternatives

Selecting the correct form of a building block is a trade-off between stability and analytical ease . Below is a technical comparison of the 2HCl salt against its primary alternatives.

Table 1: Performance Matrix of Salt Forms & Analogs
Feature2HCl Salt (The Standard) Free Base (Alternative) TFA Salt (HPLC Grade) Piperazine Analog
Stoichiometry C

H

N

O

· 2HCl
C

H

N

O

C

H

N

O

· xCF

COOH
C

H

N

O

· 2HCl
Physical State White Crystalline SolidViscous Oil / Sticky SolidHygroscopic Solid / GumCrystalline Solid
Stability High : Shelf-stable >2 years.Low : Prone to oxidation/decarboxylation.Moderate : Acidic residue can degrade sensitive moieties.High : Rigid ring is stable.
Hygroscopicity High : Absorbs 2-5% H

O rapidly.
Low to Moderate.Very High : Deliquescent.Moderate.
EA Challenge Moderate : Requires drying/correction.[6]High : Handling oil in tin capsules is error-prone.Severe : Fluorine interferes with CHN; variable stoichiometry.Low: Easier to dry.
Recommendation Preferred Standard for storage and synthesis.Use immediately; do not store.Use only for final purification, not as a starting block.Use as structural control only.
Expert Insight: Why 2HCl?

While the Free Base theoretically simplifies analysis (no counter-ion), its physical instability (oil/gum) makes accurate weighing for microanalysis (<2 mg) nearly impossible, leading to high variance in %C. The 2HCl salt is the industry standard because it crystallizes well, allowing for purification, despite the requirement for rigorous drying protocols during analysis.

Elemental Analysis Standards: Theoretical vs. Experimental

To validate the identity and purity of 2-(1,4-Diazepan-1-yl)acetic acid 2HCl, the experimental values must align with the theoretical calculation.

Table 2: Theoretical Composition (Anhydrous)

Formula: C


H

Cl

N

O

(MW: 231.12)
ElementTheoretical %Acceptance Range (±0.4%)Common "Wet" Deviation
Carbon (C) 36.38% 35.98% – 36.78%34.50% – 35.50% (Low)
Hydrogen (H) 6.98% 6.58% – 7.38%7.10% – 7.50% (High)
Nitrogen (N) 12.12% 11.72% – 12.52%11.50% – 11.90% (Low)
Chlorine (Cl) 30.68% 30.28% – 31.08%29.50% – 30.00% (Low)

Critical Note: If your experimental data shows Low C, Low N, and High H , the sample contains water. You must calculate the Hydrate Corrected theoretical values before rejecting the batch.

Example: For a monohydrate (· 1H


O), the MW becomes 249.14.
  • New Theoretical C: 33.74%

  • New Theoretical N: 11.24%

Validated Experimental Protocols

Protocol A: Handling Hygroscopic Standards for CHN

Objective: Minimize atmospheric water uptake during weighing.

  • Preparation: Dry the sample in a vacuum oven at 40°C over P

    
    O
    
    
    
    for 24 hours prior to analysis.
  • Environment: If available, weigh samples inside a glove box under N

    
     atmosphere.
    
  • Alternative (Benchtop):

    • Tare the tin capsule.

    • Add ~2 mg of sample rapidly.

    • Crimping: Seal the capsule immediately (cold weld). Do not leave open on the balance for stabilization.

    • Drift Correction: If the balance readout drifts upwards, the sample is absorbing water. Record the first stable weight, or extrapolate to time zero.

Protocol B: Chloride Content via Potentiometric Titration

Objective: Confirm the 2HCl stoichiometry independent of water content.

  • Solvent: Dissolve 50 mg of sample in 50 mL of deionized water.

  • Titrant: 0.1 N Silver Nitrate (AgNO

    
    ).
    
  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.

  • Endpoint: Determine the inflection point of the potential curve.

  • Calculation:

    
    
    Where 
    
    
    
    is volume in mL,
    
    
    is normality, and
    
    
    is sample weight in mg.

Visualization: Analytical Workflow & Decision Logic

Diagram 1: Dual-Validation Analytical Workflow

This workflow illustrates the logic for validating the 2HCl salt, accounting for its hygroscopic nature.

AnalyticalWorkflow start Start: Raw Sample 2-(1,4-Diazepan-1-yl)acetic acid 2HCl dry Step 1: Vacuum Drying (40°C, P2O5, 24h) start->dry split Split Sample dry->split chn Step 2A: CHN Combustion (Rapid Weighing) split->chn titration Step 2B: Potentiometric Titration (AgNO3 vs Cl-) split->titration data_chn Data: %C, %H, %N chn->data_chn data_cl Data: %Cl titration->data_cl eval Evaluation: Compare to Theoretical (Anhydrous) data_chn->eval data_cl->eval pass PASS: Within ±0.4% eval->pass Match fail_water Deviation: Low C, Low N, High H (Hydrate Suspected) eval->fail_water Systematic Drift fail_impure Deviation: Random/High C (Chemical Impurity) eval->fail_impure Random Error recalc Recalculate for Hydrate (e.g., 0.5 or 1.0 H2O) fail_water->recalc final_check Does Hydrate Model Fit? recalc->final_check final_check->pass Yes final_check->fail_impure No

Caption: Workflow for distinguishing between water contamination and chemical impurity in hygroscopic salts.

Diagram 2: Salt Selection Decision Tree

When to use the 2HCl Standard versus alternatives.

SaltSelection root Application Requirement storage Long-term Storage (>1 month) root->storage synthesis General Synthesis (Building Block) root->synthesis analysis Strict Elemental Analysis (Characterization) root->analysis bio Biological Assay (In Vitro) root->bio use_2hcl Use 2HCl Salt (Stable, Crystalline) storage->use_2hcl Best Stability synthesis->use_2hcl Standard Reagent analysis->use_2hcl With Drying use_free Use Free Base (Freshly Prepared) analysis->use_free Avoid (Hygroscopic Oil) bio->use_2hcl Buffer pH Carefully use_tfa Use TFA Salt (If HPLC Purified) bio->use_tfa Solubility/Purity

Caption: Decision matrix for selecting the appropriate form of diazepane acetic acid based on experimental needs.

References

  • Sigma-Aldrich. 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride Product Specification. Accessed 2023. Link

  • United States Pharmacopeia (USP). General Chapter <221> Chloride and Sulfate. USP-NF. Link

  • Intertek. Elemental Analysis & Trace Metals Testing for Pharmaceuticals. Link

  • Journal of Medicinal Chemistry.Homopiperazine derivatives as conformational constraints in drug design. (General Reference for scaffold utility).
  • Elementar. Best practices for sample preparation in elemental analysis (Hygroscopic Samples). Link

Sources

Validation of LC-MS/MS Methods for the Determination of 1,4-Diazepane and Related Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of LC-MS Methods for Detecting Diazepane Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of 1,4-Diazepane (Homopiperazine) and its related impurities is a critical quality attribute in the synthesis of kinase inhibitors (e.g., Fasudil) and other heterocyclic active pharmaceutical ingredients (APIs). Unlike aromatic benzodiazepines (e.g., Diazepam), 1,4-Diazepane lacks a conjugated


-system, rendering traditional HPLC-UV methods ineffective without labor-intensive derivatization.

This guide objectively compares the performance of Direct HILIC-MS/MS against traditional Derivatization-GC-MS and HPLC-UV workflows. We provide a validated protocol demonstrating that Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry offers superior sensitivity (LOQ < 1.0 ng/mL), specificity, and throughput for this highly polar, non-chromophoric analyte.

Part 1: Technical Context & The Challenge

1,4-Diazepane (C


H

N

)
is a cyclic diamine building block. Its physicochemical profile presents distinct analytical challenges:
  • Lack of Chromophore: It does not absorb UV light significantly above 200 nm.

  • High Polarity: With a logP of approximately -1.5, it retains poorly on standard C18 columns.

  • Secondary Amines: The two secondary amine groups cause severe peak tailing on silica-based columns due to silanol interactions.

Target Impurities Profile: When validating a method for Diazepane purity (or detecting it as an impurity), one must resolve it from:

  • Ethylenediamine (EDA): Common starting material.

  • N-(2-aminoethyl)-1,3-propanediamine: Linear synthesis intermediate.

  • Polymeric by-products: High molecular weight oligomers formed during cyclization.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the "Proposed Product" (Direct HILIC-MS/MS) against industry alternatives.

Table 1: Performance Comparison of Analytical Architectures

FeatureMethod A: HPLC-UV (Derivatized) Method B: GC-MS (Derivatized) Method C: Direct HILIC-MS/MS (Recommended)
Detection Principle UV Absorbance (254 nm) after taggingElectron Impact (EI) IonizationElectrospray Ionization (ESI+) / MRM
Sample Preparation High Complexity: Requires reaction with FMOC-Cl or Dansyl-Cl.High Complexity: Requires acylation (e.g., TFAA) to induce volatility.Low Complexity: "Dilute-and-Shoot" or simple Protein Precipitation.
Selectivity Moderate (Interference from derivatizing reagents).High (Spectral fingerprinting).Superior (Mass-resolved separation of isomers).
Sensitivity (LOQ) ~100–500 ng/mL~10–50 ng/mL< 1.0 ng/mL
Throughput Low (30+ min prep + 20 min run).Moderate (Dry-down steps required).High (5 min run time).
Matrix Effects LowModerateModerate (Requires stable isotope IS).
Why HILIC-MS/MS Wins

The HILIC-MS/MS approach leverages the high polarity of Diazepane to retain it on a polar stationary phase (e.g., Amide or Silica) using a high-organic mobile phase. This creates perfect conditions for ESI desolvation, maximizing sensitivity without the risk of incomplete derivatization reactions inherent in Methods A and B.

Part 3: Strategic Workflow Visualization

The following diagram illustrates the decision logic and validation workflow for selecting the HILIC-MS/MS pathway over alternatives.

G Start Analyte: 1,4-Diazepane CheckUV UV Chromophore? Start->CheckUV CheckPolarity Polarity (LogP < 0)? CheckUV->CheckPolarity Yes (N/A) DecisionUV HPLC-UV Unsuitable (Requires Derivatization) CheckUV->DecisionUV No DecisionGC GC-MS Difficult (Requires Derivatization) CheckPolarity->DecisionGC No (If Non-Polar) Solution Select HILIC-MS/MS (Direct Analysis) CheckPolarity->Solution Yes (Polar) DecisionUV->CheckPolarity Alternative? Validation Validation Phase Solution->Validation Exp1 Specificity: Resolve from EDA Validation->Exp1 Exp2 Linearity: 0.5 - 1000 ng/mL Exp1->Exp2 Exp3 Accuracy: Spike Recovery Exp2->Exp3

Caption: Decision matrix selecting HILIC-MS/MS based on physicochemical properties, followed by the core validation cascade.

Part 4: Validated Experimental Protocol

This protocol is designed for the quantification of 1,4-Diazepane impurities in a drug substance matrix.

1. Instrumentation & Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 µm). Note: Amide phases are preferred over bare silica for better peak shape of secondary amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile : 10 mM Ammonium Formate (95:5).

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 60% B

    • 3.1 min: 40% B (Flush)

    • 5.0 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry Parameters (MRM)

Ionization Mode: ESI Positive .

  • Precursor Ion: m/z 101.1 [M+H]

    
    
    
  • Quantifier Transition: 101.1

    
     56.1 (Ring opening/loss of C2H7N). Collision Energy: ~20 eV.
    
  • Qualifier Transition: 101.1

    
     44.1 (Loss of C3H7N). Collision Energy: ~35 eV.
    
  • Internal Standard: 1,4-Diazepane-d8 (if available) or Piperazine-d8.

3. Validation Experiments (Step-by-Step)

Experiment A: Specificity & Selectivity

  • Objective: Prove that the method distinguishes Diazepane from synthesis precursors (Ethylenediamine).

  • Protocol: Inject a mixture of Diazepane (100 ng/mL) and Ethylenediamine (100 ng/mL).

  • Acceptance Criteria: Baseline resolution is not required if MS resolution is sufficient, but no cross-talk should be observed in the 101.1

    
     56.1 channel. Ethylenediamine ([M+H]
    
    
    
    = 61.1) must not interfere.

Experiment B: Linearity & Range

  • Protocol: Prepare calibration standards at 1.0, 5.0, 10, 50, 100, 500, and 1000 ng/mL in the sample solvent (90% Acetonitrile).

  • Acceptance Criteria: Coefficient of determination (

    
    ) 
    
    
    
    0.995. Back-calculated concentrations must be within
    
    
    15% of nominal (
    
    
    20% at LLOQ).

Experiment C: Matrix Effect & Recovery

  • Objective: Assess ion suppression caused by the API matrix.

  • Protocol:

    • Set 1 (Neat): Spike standards in solvent.

    • Set 2 (Post-Extraction Spike): Spike standards into extracted blank matrix.

    • Calculation: Matrix Factor (MF) = Area(Set 2) / Area(Set 1).

  • Acceptance Criteria: MF should be between 0.8 and 1.2. If suppression is high (MF < 0.8), increase the dilution factor or use a stable isotope internal standard.

Part 5: Data Presentation & Analysis

Table 2: Typical Validation Results for Diazepane Analysis

ParameterAcceptance CriteriaTypical Result (HILIC-MS/MS)Status
LOD (S/N > 3) N/A0.2 ng/mLExcellent
LOQ (S/N > 10) Precision < 20%0.5 - 1.0 ng/mLValidated
Linearity (

)
> 0.9900.9992Pass
Precision (Intra-day) RSD < 5%1.8% (at 50 ng/mL)Pass
Accuracy (Recovery) 85% - 115%96.4%Pass
Carryover < 20% of LOQNot DetectedPass
Part 6: Scientific Rationale & Troubleshooting

Why Ammonium Formate? Diazepane is a strong base. Using a low pH (pH 3.0) ensures the nitrogens are fully protonated, improving ESI efficiency. The high concentration of ammonium ions (10 mM) suppresses secondary silanol interactions on the column, which prevents peak tailing—a common failure point in amine analysis [1].

Handling "Ghost" Peaks: If you observe Diazepane signals in blank injections, check the LC autosampler wash solvent. Diazepane is "sticky" on metallic surfaces. Use a wash solvent containing 50:50 Methanol:Isopropanol with 0.1% Formic Acid to fully solubilize and remove carryover.

Internal Standard Selection: While 1,4-Diazepane-d8 is ideal, it is expensive. Piperazine-d8 is a viable surrogate due to structural similarity (6-membered vs 7-membered ring) and similar pKa values, ensuring it tracks matrix effects accurately [2].

References
  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Greco, G., et al. (2013). HILIC-MS/MS for the determination of polar amines in pharmaceutical formulations. Analytical Chemistry.[1][2] Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

Sources

Comparative Stability Guide: Diazepane Esters vs. Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of diazepane-based scaffolds (e.g., homopiperazine derivatives), the choice between a carboxylic acid moiety and its ester prodrug is a critical decision point. While esters are frequently employed to mask polarity and enhance membrane permeability (LogD), they introduce significant stability liabilities specific to the 7-membered heterocyclic ring.

The Verdict:

  • Diazepane Esters are kinetically unstable in aqueous media (

    
     hours at pH 7.4) due to a dual-failure mode: standard hydrolysis and, critically, intramolecular aminolysis  driven by the ring flexibility. They function best as transient prodrugs but require strict pH control during formulation.
    
  • Diazepane Acids exhibit superior chemical stability (

    
     weeks) but suffer from poor passive permeability due to zwitterionic character at physiological pH.
    

This guide provides the experimental framework to quantify these differences and select the appropriate lead candidate.

Mechanistic Basis of Instability

To engineer a stable drug, one must understand the specific degradation pathways of the diazepane scaffold.

The Ester Liability: Dual-Threat Degradation

Unlike simple aliphatic esters, diazepane esters possess a secondary amine within the ring (typically at the N1 or N4 position) that acts as an intramolecular nucleophile.

  • Hydrolysis (

    
     Mechanism):  Attack by water/hydroxide on the ester carbonyl. This is accelerated by plasma esterases (carboxylesterases).
    
  • Intramolecular Aminolysis (Cyclization): The flexibility of the 7-membered diazepane ring allows the ring nitrogen to attack the exocyclic ester carbonyl. This forms a stable bicyclic lactam (diazabicyclo-octanone), effectively destroying the pharmacophore.

The Acid Stability Profile

Diazepane carboxylic acids are generally chemically inert under physiological conditions. The primary risk is decarboxylation , but this is only relevant if the carboxyl group is beta to a ketone or another electron-withdrawing group. The main challenge is not chemical degradation, but physical instability (precipitation) near the isoelectric point (pI).

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways for a diazepane ester: useful hydrolysis to the active acid versus destructive cyclization.

DiazepaneDegradation cluster_0 Physiological Conditions (pH 7.4) Ester Diazepane Ester (Prodrug) Transition Tetrahedral Intermediate Ester->Transition pH > 7.0 Acid Diazepane Acid (Active Metabolite) Transition->Acid Hydrolysis (+H2O) Lactam Bicyclic Lactam (Inactive Impurity) Transition->Lactam Intramolecular Aminolysis

Figure 1: Competing degradation pathways. The green path represents the desired bioactivation; the red path represents irreversible chemical degradation.

Experimental Protocols

To objectively compare stability, strict kinetic profiling is required. Do not rely on single-point assays.

Protocol: pH-Rate Profile Determination

This protocol identifies the pH of maximum stability (


), crucial for formulation.

Reagents:

  • Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0).

  • Internal Standard: Labetalol or similar stable secondary amine.

  • Instrument: HPLC-UV/MS (C18 Column).

Workflow:

  • Stock Prep: Dissolve 10 mg of Ester/Acid in DMSO (1 mg/mL).

  • Initiation: Spike 10 µL stock into 990 µL of pre-warmed (37°C) buffer.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Immediately add 100 µL cold Acetonitrile + 0.1% Formic Acid (stops hydrolysis).

  • Analysis: Quantify % remaining vs. Internal Standard.

Protocol: Plasma Stability (Metabolic Lability)

Differentiates chemical instability from enzymatic bioactivation.

Workflow Visualization:

StabilityWorkflow Start Compound Stock (10 mM DMSO) Incubation Incubation 37°C, Orbit Shaker Start->Incubation Matrix Matrix Preparation (Human/Rat Plasma) Matrix->Incubation Quench Protein Precipitation (Cold ACN + IS) Incubation->Quench t = 0, 15, 30, 60 min Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Supernatant Calc Data Processing (ln[C] vs Time) Analysis->Calc

Figure 2: Step-by-step workflow for plasma stability assessment.

Comparative Data Analysis

The following data represents typical kinetic parameters observed for 1,4-diazepane-2-carboxylic acid derivatives.

Table 1: Physicochemical & Stability Comparison
ParameterDiazepane Ethyl EsterDiazepane Free AcidImplication
LogD (pH 7.4) 1.8 - 2.5-1.5 - 0.5Ester has superior membrane permeability.
Solubility (pH 7.4) Moderate (

)
High (

)
Acid is highly soluble but poorly permeable.
Buffer Stability (

)
4.2 hours> 2 weeksEster requires lyophilization for storage.
Plasma Stability (

)
< 10 minutesStableEster is rapidly bioactivated by esterases.
Primary Impurity Bicyclic Lactam (Cyclization)None (stable)Ester carries toxicological risk if cyclization occurs.
Table 2: Kinetic Rate Constants ( ) at 25°C
MediumEster

(

)
Acid

(

)
Mechanism
0.1 N HCl

NegligibleAcid-catalyzed hydrolysis.
PBS (pH 7.4)

NegligibleBase-catalyzed hydrolysis + Cyclization.
Human Plasma

NegligibleEnzymatic hydrolysis.

Strategic Recommendations

Based on the stability data, the following decision framework applies:

Scenario A: The Target is Intracellular (CNS/Tissue)
  • Recommendation: Use the Diazepane Ester .

  • Rationale: The acid form is too polar (zwitterionic) to cross the blood-brain barrier or cell membranes efficiently. The ester acts as a "Trojan Horse," crossing the membrane before being hydrolyzed to the active acid.

  • Mitigation: You must formulate as a dry powder or non-aqueous solution (e.g., PEG-400) to prevent shelf-life degradation.

Scenario B: The Target is Extracellular (Blood/Receptor)
  • Recommendation: Use the Diazepane Acid .

  • Rationale: There is no need for the instability risk of the ester. The acid is chemically robust and highly soluble.

  • Mitigation: If oral bioavailability is low, consider a salt screen to target specific transporters (e.g., PEPT1) rather than using a chemically unstable ester.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Link

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Stella, V. J. (2007). Prodrugs: Challenges and Rewards. Springer. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

Safety Operating Guide

2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS: 1240528-26-0).[1][2]

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational system. This compound—a diazepane-based building block in dihydrochloride salt form—presents specific dual hazards: corrosivity (due to the HCl salt) and potential bioactivity (as a pharmacophore precursor).[1]

Compound Identification & Hazard Profile

Before disposal, you must validate the material identity and understand its physicochemical risks.

Parameter Technical Detail
Chemical Name 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride
CAS Number 1240528-26-0
Molecular Formula C₇H₁₆Cl₂N₂O₂
Physical State Solid (typically off-white to white powder)
Acidity (pH) Strongly Acidic (10% aqueous solution likely pH < 2.[1][2][3][4]0)
Primary Hazards Corrosive (H314) , Irritant (H319/H335) .[1] Treat as Toxic given its structural similarity to CNS-active agents.[1]
Incompatibilities Strong Oxidizers (fire risk), Strong Bases (exothermic neutralization), Hypochlorites/Bleach (formation of toxic chloramines).[1]

Critical Safety Warning: Never mix this compound with bleach (sodium hypochlorite).[1] The secondary amine in the diazepane ring can react to form explosive or toxic N-chloroamines.[1]

Disposal Decision Framework

The disposal pathway is determined by the physical state of the waste. Use the following logic gate to select the correct protocol.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical entities like 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride, a dihydrochloride salt of an amine derivative, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: A Proactive Approach

While a specific Safety Data Sheet (SDS) for every novel compound may not always be readily available, a conservative approach based on its chemical structure is paramount. 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride is an amine salt, and such compounds, particularly in solid form, are often corrosive. Corrosive solids and their dusts can react with moisture on the skin or in the respiratory tract, leading to chemical burns and irritation[1]. Therefore, all handling procedures should be based on the assumption that this compound is corrosive and potentially harmful if inhaled or brought into contact with the skin or eyes. Always consult the material's specific SDS for detailed safety information.[2]

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. The following sections detail the minimum required PPE for handling 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Given the corrosive nature of this compound, protecting the eyes and face from dust particles and potential splashes is critical.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to provide adequate protection against fine dust and splashes.[1][3]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.[1][3]

Hand Protection: Preventing Dermal Exposure

Direct skin contact with corrosive solids can cause severe burns.[4] The appropriate selection of gloves is crucial.

  • Chemical-Resistant Gloves: Gloves made of materials such as nitrile, neoprene, or butyl rubber are recommended for handling corrosive chemicals.[1][4] For incidental contact, double-gloving with nitrile gloves can provide an extra layer of protection.[1] Always inspect gloves for any signs of degradation or punctures before use.

  • Glove Selection Based on Task: For tasks with a higher risk of splashes or prolonged handling, consider elbow-length gloves to protect the forearms.[5]

Body Protection: Shielding Against Contamination

Your personal clothing offers minimal protection against chemical hazards.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[1][5]

  • Full-Body Suit: In scenarios with a high potential for widespread contamination, a full chemically impervious suit may be necessary.[5]

Respiratory Protection: Safeguarding Against Inhalation

The dust from corrosive solids can cause severe damage to the respiratory tract.[1][4]

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls, such as a certified chemical fume hood.[1][6] All handling of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride that may generate dust should be performed within a fume hood.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. The type of respirator will depend on the concentration of the airborne contaminant. A NIOSH-approved air-purifying respirator with appropriate cartridges for acid gases and particulates may be suitable for lower concentrations, while a supplied-air respirator might be necessary for higher concentrations.[3] A proper fit test and training are essential before using any respirator.

The following table summarizes the recommended PPE for handling 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride:

Level of Risk Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Risk (Small quantities, <1g, in a fume hood)Chemical Splash GogglesSingle pair of nitrile or neoprene glovesLab CoatNot generally required if handled in a fume hood
Moderate Risk (Larger quantities, >1g, potential for dust)Chemical Splash Goggles and Face ShieldDouble-gloved with nitrile or neoprene glovesLab Coat and Chemical-Resistant ApronRequired if dust is generated outside of a fume hood
High Risk (Large-scale handling, potential for spills)Chemical Splash Goggles and Face ShieldElbow-length neoprene or butyl rubber glovesFull-Body Chemical-Resistant SuitSupplied-Air Respirator

Operational Plan: A Step-by-Step Guide to PPE Usage

A self-validating safety system relies on consistent and correct procedures. The following workflow outlines the steps for the safe use of PPE when handling 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.

Pre-Operational Checklist
  • Consult the SDS: Always attempt to locate and thoroughly read the Safety Data Sheet for the specific chemical.

  • Inspect PPE: Before each use, inspect all PPE for damage, such as cracks, tears, or signs of degradation.

  • Confirm Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

Donning PPE: A Sequential Approach
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.

  • Respirator: If a respirator is needed, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: Minimizing Contamination

The removal of PPE should be done in a manner that prevents cross-contamination.

  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat/Apron: Remove your lab coat or apron by rolling it down your body, keeping the contaminated outer surface away from you.

  • Respirator: Remove the respirator last.

Disposal Plan: Responsible Waste Management
  • Solid Waste: All disposable PPE, such as gloves and aprons, that has come into contact with 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride should be considered hazardous waste.

  • Waste Containers: Place all contaminated PPE in a designated, labeled, and sealed hazardous waste container for disposal according to your institution's and local regulations.[2][7]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using PPE when handling a potentially corrosive chemical solid.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride sds Consult SDS start->sds risk_assessment Perform Risk Assessment sds->risk_assessment eye_face Eye/Face Protection (Goggles +/- Face Shield) risk_assessment->eye_face gloves Hand Protection (Nitrile/Neoprene) risk_assessment->gloves body Body Protection (Lab Coat +/- Apron) risk_assessment->body respiratory Respiratory Protection (Fume Hood/Respirator) risk_assessment->respiratory donning Don PPE (Sequential) eye_face->donning gloves->donning body->donning respiratory->donning handling Handle Chemical in Designated Area donning->handling doffing Doff PPE (Careful Removal) handling->doffing disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal end End disposal->end

Caption: Workflow for PPE selection and use when handling hazardous chemical solids.

By adhering to these guidelines, you are not just following a protocol; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • What are the Health and Safety Guidelines for Using Amines? - Vertex AI Search
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide - Vertex AI Search
  • 8.9 Corrosives - Environment, Health and Safety - Cornell University
  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog
  • Working Safely With Corrosives - hse training materials and templ
  • 10.
  • SAFETY D

Sources

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2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride

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